(1-Isothiocyanatoethyl)benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 221236. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-isothiocyanatoethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-8(10-7-11)9-5-3-2-4-6-9/h2-6,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCJPTVZIZVKEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90947112 | |
| Record name | (1-Isothiocyanatoethyl)benzene | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4478-92-6, 24277-43-8, 24277-44-9, 32393-32-1 | |
| Record name | (1-Isothiocyanatoethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4478-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isothiocyanic acid, (alpha-methylbenzyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004478926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-alpha-Methylbenzyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024277438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-alpha-Methylbenzyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024277449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DL-alpha-Methylbenzyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032393321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | WLN: SCNY1&R | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221236 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1-Isothiocyanatoethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90947112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALPHA-METHYLBENZYL ISOTHIOCYANATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1-isothiocyanatoethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(1-Isothiocyanatoethyl)benzene chemical properties
An In-depth Technical Guide on the Core Chemical Properties of (1-Isothiocyanatoethyl)benzene
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and biological activities of this compound, tailored for researchers, scientists, and drug development professionals.
Chemical Identity and Physical Properties
This compound, also known as (±)-1-phenylethyl isothiocyanate, is an organic compound containing a benzene ring and an isothiocyanate functional group.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 4478-92-6 |
| Molecular Formula | C₉H₉NS |
| Molecular Weight | 163.24 g/mol |
| IUPAC Name | 1-isothiocyanatoethylbenzene |
| Synonyms | (±)-1-Phenylethyl isothiocyanate, DL-α-Methylbenzyl isothiocyanate |
Table 2: Physical Properties of this compound
| Property | Value |
| Appearance | Colorless to pale yellow liquid |
| Odor | Pungent |
| Boiling Point | 132-133 °C at 20 mmHg |
| Density | 1.06 g/cm³ |
| Refractive Index | 1.581 |
| Solubility | Soluble in organic solvents, limited solubility in water |
Spectroscopic Data
Expected Spectroscopic Features:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring, the methine proton adjacent to the isothiocyanate group, and the methyl protons.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the benzene ring, the methine carbon, the methyl carbon, and the characteristic signal for the isothiocyanate carbon (N=C=S), which is often broad.[1]
-
IR Spectroscopy: The infrared spectrum will prominently feature a strong, broad absorption band around 2000-2200 cm⁻¹ characteristic of the N=C=S stretching vibration.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns corresponding to the loss of the isothiocyanate group and cleavage of the ethylbenzene side chain.
Experimental Protocols
Synthesis of (±)-1-Phenylethyl isothiocyanate
A general and convenient method for the synthesis of isothiocyanates involves the reaction of the corresponding primary amine with carbon disulfide in the presence of a base, followed by treatment with an electrophile to induce the elimination of H₂S. A specific protocol adapted for phenethyl isothiocyanate is as follows and can be modified for this compound by starting with 1-phenylethylamine.[2][3]
Materials:
-
1-Phenylethylamine
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N)
-
Acetyl chloride (AcCl)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1-phenylethylamine and triethylamine (3 equivalents) in anhydrous THF, cooled in an ice bath, slowly add carbon disulfide (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Cool the mixture again in an ice bath and add acetyl chloride (1.2 equivalents) dropwise.
-
After 5 minutes, warm the reaction to room temperature and stir for an additional 15-30 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the starting amine is consumed, quench the reaction by adding 1M HCl.
-
Extract the mixture with ethyl acetate three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate it under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.[2]
Experimental Workflow for Synthesis and Purification:
Caption: Workflow for the synthesis and purification of this compound.
Biological Activities and Signaling Pathways
Isothiocyanates, as a class of compounds, are known for their significant biological activities, including anticancer and antimicrobial properties. While specific studies on this compound are limited, the activities of its isomer, phenethyl isothiocyanate (PEITC), and other related isothiocyanates provide strong indications of its potential mechanisms of action.[4][5][6][7]
Anticancer Activity
Isothiocyanates have been shown to prevent the initiation and inhibit the progression of cancer.[4][5] The anticancer effects are mediated through multiple mechanisms.[6][7]
-
Induction of Apoptosis: Isothiocyanates can induce programmed cell death in cancer cells. This is often mediated by the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent activation of apoptotic pathways.[3][8]
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints.
-
Modulation of Signaling Pathways: Isothiocyanates are known to interact with and modulate several key signaling pathways involved in cancer development and progression.
Signaling Pathways Implicated in the Anticancer Activity of Isothiocyanates:
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. Phenethyl isothiocyanate synthesis - chemicalbook [chemicalbook.com]
- 3. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenethyl isothiocyanate: a comprehensive review of anti-cancer mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nutritional Sources and Anticancer Potential of Phenethyl Isothiocyanate: Molecular Mechanisms and Therapeutic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis of (+/-)-1-Phenylethyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the primary synthetic methodologies for producing racemic ( +/-)-1-phenylethyl isothiocyanate. The focus is on a robust and widely applicable one-pot, two-step procedure starting from the corresponding primary amine. Quantitative data is summarized for clarity, and a detailed experimental protocol is provided for a high-yield synthesis.
Core Synthesis Strategy: The Dithiocarbamate Pathway
The most common and efficient method for synthesizing (+/-)-1-phenylethyl isothiocyanate involves a two-step, one-pot process.[1] This strategy circumvents the use of highly toxic reagents like thiophosgene.[2] The general pathway is as follows:
-
Dithiocarbamate Salt Formation: The synthesis begins with the reaction of the primary amine, ( +/-)-1-phenylethylamine, with carbon disulfide (CS₂) in the presence of a base. This reaction forms an intermediate dithiocarbamate salt in situ.[3]
-
Desulfurization: The intermediate dithiocarbamate salt is then treated with a desulfurylating agent, which facilitates the elimination of a sulfur-containing byproduct to yield the final isothiocyanate.[4]
The choice of base, solvent, and desulfurylating agent is critical to the reaction's success and yield.[1][2]
Synthesis Methods and Quantitative Data
Several desulfurylating agents can be employed for the conversion of the dithiocarbamate intermediate to the isothiocyanate. The selection of the agent can depend on factors like substrate compatibility, reaction conditions, and desired purity. A comparison of common methods is presented below.
| Method (Desulfurylating Agent) | Starting Material | Key Reagents | Solvent System | Yield | Reference |
| Cyanuric Chloride (TCT) | 1-Phenylethylamine | CS₂, K₂CO₃, TCT | Water / Dichloromethane | 99% | [5] |
| Acetyl Chloride | Phenethylamine | CS₂, Et₃N, AcCl | Tetrahydrofuran | 94% | [6][7] |
| p-Toluenesulfonyl Chloride (TsCl) | Various Amines | CS₂, Base, TsCl | Various Organic | Good | [3] |
| Lead Nitrate | Aniline | CS₂, NH₃, Pb(NO₃)₂ | Water / Alcohol | 74-78% | [8] |
Note: Data for these reagents are based on the synthesis of structurally similar isothiocyanates (phenethyl isothiocyanate or phenyl isothiocyanate) and serve as a reference for potentially applicable methods.
The cyanuric chloride (TCT) method stands out for its exceptionally high yield and use of an aqueous system for the first step, presenting a facile and efficient route.[5]
Detailed Experimental Protocol: Cyanuric Chloride Method
This protocol is adapted from the general procedure described by Wu et al. for the synthesis of various isothiocyanates, which reported a 99% yield for 1-phenylethyl isothiocyanate.[5]
Materials:
-
(+/-)-1-Phenylethylamine (20 mmol, 2.42 g)
-
Potassium Carbonate (K₂CO₃) (40 mmol, 5.52 g)
-
Carbon Disulfide (CS₂) (24 mmol, 1.82 g, 1.44 mL)
-
Cyanuric Chloride (TCT) (10 mmol, 1.85 g)
-
Deionized Water (20 mL)
-
Dichloromethane (CH₂Cl₂) (15 mL)
-
6 N Sodium Hydroxide (NaOH) solution
Procedure:
-
Dithiocarbamate Formation:
-
To a suitable reaction flask, add (+/-)-1-phenylethylamine (20 mmol), potassium carbonate (40 mmol), and deionized water (20 mL).
-
At room temperature, add carbon disulfide (24 mmol) dropwise to the stirred mixture over a period of 20-30 minutes.
-
Continue stirring the mixture at room temperature. Monitor the reaction for the complete consumption of the starting amine using an appropriate technique (e.g., GC or TLC). This step may take several hours.
-
-
Desulfurization:
-
Once the amine has been fully consumed, cool the reaction mixture to 0 °C using an ice bath.
-
Prepare a solution of cyanuric chloride (10 mmol) in dichloromethane (15 mL).
-
Add the TCT solution dropwise to the cold, stirred reaction mixture.
-
After the addition is complete, continue stirring the mixture at 0 °C for an additional 30 minutes to ensure the reaction goes to completion.
-
-
Work-up and Isolation:
-
Basify the biphasic mixture to a pH >11 by adding 6 N NaOH solution.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and remove the solvent under reduced pressure to yield the crude product, (+/-)-1-phenylethyl isothiocyanate.
-
If necessary, the product can be further purified by vacuum distillation or column chromatography.
-
Mandatory Visualizations
The synthesis of (+/-)-1-phenylethyl isothiocyanate via the dithiocarbamate pathway can be visualized as a streamlined workflow.
Caption: One-pot synthesis workflow for (+/-)-1-phenylethyl isothiocyanate.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
- 6. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenethyl isothiocyanate synthesis - chemicalbook [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
A Technical Guide to the Spectroscopic Profile of alpha-Methylbenzyl Isothiocyanate
This document provides a detailed overview of the spectroscopic data for alpha-methylbenzyl isothiocyanate, catering to researchers, scientists, and professionals in drug development. The guide synthesizes available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into the structural characteristics of this compound.
Spectroscopic Data Summary
The spectroscopic data for alpha-methylbenzyl isothiocyanate is compiled below. It is important to note that while IR and MS data are available, specific experimental ¹H and ¹³C NMR data for this compound are not readily found in the public domain. The NMR data presented is therefore predictive and based on established chemical shift theory for analogous structures.
Table 1: Nuclear Magnetic Resonance (NMR) Data for alpha-Methylbenzyl Isothiocyanate
| ¹H NMR (Predicted) | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Phenyl Protons | 7.20-7.40 | Multiplet | 5H | C₆H₅ |
| Methine Proton | 4.85 | Quartet | 1H | CH |
| Methyl Protons | 1.65 | Doublet | 3H | CH₃ |
| ¹³C NMR (Predicted) | Chemical Shift (δ) ppm | Assignment |
| Isothiocyanate Carbon | ~130-140 | N=C=S |
| Quaternary Phenyl Carbon | ~140 | C-CH |
| Phenyl Carbons | ~126-129 | C₆H₅ |
| Methine Carbon | ~55 | CH |
| Methyl Carbon | ~22 | CH₃ |
Note on ¹³C NMR of the Isothiocyanate Group: The isothiocyanate carbon signal is often broad and may be difficult to observe, a phenomenon referred to as "near-silence." This is attributed to the structural flexibility of the N=C=S group.[1][2]
Table 2: Infrared (IR) Spectroscopy Data for DL-alpha-Methylbenzyl Isothiocyanate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3030 | Medium | Aromatic C-H Stretch |
| ~2980 | Medium | Aliphatic C-H Stretch |
| ~2100-2200 | Strong, Broad | Asymmetric N=C=S Stretch |
| ~1600, ~1490, ~1450 | Medium-Weak | Aromatic C=C Bending |
| ~700, ~760 | Strong | C-H Out-of-plane Bending (Aromatic) |
Data extracted from the gas-phase IR spectrum available on the NIST WebBook for DL-α-Methylbenzyl isothiocyanate.[3] The characteristic strong and broad absorption band in the 2100-2200 cm⁻¹ region is a hallmark of the isothiocyanate functional group.[4]
Table 3: Mass Spectrometry (MS) Data for D-alpha-Methylbenzyl Isothiocyanate
| m/z | Relative Intensity | Assignment |
| 163 | ~20% | [M]⁺ (Molecular Ion) |
| 105 | ~100% | [C₈H₉]⁺ (Loss of NCS) |
| 77 | ~30% | [C₆H₅]⁺ (Phenyl group) |
Data interpreted from the electron ionization (EI) mass spectrum available on the NIST WebBook for D-α-Methylbenzyl isothiocyanate.[5] The fragmentation pattern is characteristic of many alkyl isothiocyanates, often showing a prominent peak corresponding to the loss of the isothiocyanate group.[6]
Experimental Protocols
Detailed experimental protocols for the acquisition of the cited data are not available in the source materials. However, the following sections describe generalized methodologies for obtaining such spectroscopic data for a liquid organic compound like alpha-methylbenzyl isothiocyanate.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for obtaining ¹H and ¹³C NMR spectra of a liquid sample would involve the following steps:
-
Sample Preparation: A small amount of alpha-methylbenzyl isothiocyanate (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small quantity of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is shimmed to achieve homogeneity.[7]
-
Data Acquisition: The sample is placed in the spectrometer's magnetic field. A series of radiofrequency pulses are applied to the sample.[8][9] The resulting free induction decay (FID) signal is detected.[7]
-
Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0 ppm.
2.2 Fourier-Transform Infrared (FTIR) Spectroscopy
For a liquid sample such as alpha-methylbenzyl isothiocyanate, the IR spectrum can be obtained using the following general procedure:
-
Sample Preparation: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.[10] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.[10][11][12]
-
Instrument Setup: A background spectrum of the clean, empty salt plates or ATR crystal is recorded.[13] The spectral range is typically set to 4000-400 cm⁻¹.[11]
-
Data Acquisition: The prepared sample is placed in the instrument's sample compartment, and the infrared spectrum is recorded. Multiple scans are typically averaged to improve the signal-to-noise ratio.[11]
-
Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.
2.3 Electron Ionization Mass Spectrometry (EI-MS)
The mass spectrum of a volatile liquid like alpha-methylbenzyl isothiocyanate is commonly obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.
-
Sample Introduction: A diluted solution of the sample is injected into the gas chromatograph, where it is vaporized and separated from the solvent and any impurities. The separated compound then enters the mass spectrometer's ion source.
-
Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[14][15][16] This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺), and to fragment into smaller charged ions.[17]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[18]
-
Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.
Visualizations
Diagram 1: General Workflow of Spectroscopic Analysis
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DL-α-Methylbenzyl isothiocyanate [webbook.nist.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. D-α-Methylbenzyl isothiocyanate [webbook.nist.gov]
- 6. actachemscand.org [actachemscand.org]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 16. youtube.com [youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
An In-depth Technical Guide on the Physical Characteristics of (+/-)-1-Phenylethyl isothiocyanate (CAS 4478-92-6)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The initial user request specified "CAS 4478-92-6" in the context of "4-benzoyl-3-methyl-1-phenyl-1H-pyrazol-5-one". However, the CAS number 4478-92-6 is officially assigned to (+/-)-1-Phenylethyl isothiocyanate . This guide will focus on the physical and chemical properties of the latter, ensuring accuracy and relevance for the specified CAS number.
Introduction
(+/-)-1-Phenylethyl isothiocyanate, also known as (1-Isothiocyanatoethyl)benzene, is an organic compound with the chemical formula C₉H₉NS. It belongs to the isothiocyanate class of compounds, which are characterized by the -N=C=S functional group. Isothiocyanates are of significant interest in various fields of chemical research, including as intermediates in organic synthesis and for their potential biological activities. This guide provides a comprehensive overview of the physical and chemical characteristics of (+/-)-1-Phenylethyl isothiocyanate, detailed experimental protocols for their determination, and a representative experimental workflow.
Physical and Chemical Properties
The physical and chemical properties of (+/-)-1-Phenylethyl isothiocyanate are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value |
| Appearance | Colorless to pale yellow liquid |
| Molecular Formula | C₉H₉NS |
| Molecular Weight | 163.24 g/mol |
| Boiling Point | 132-133 °C at 20 mmHg |
| Density | 1.06 g/cm³ |
| Refractive Index (n20/D) | 1.581 |
| Flash Point | 103 °C |
| Solubility | Soluble in organic solvents, limited solubility in water |
| Odor | Pungent |
| Storage Temperature | 2-8°C |
Spectral Data
Spectroscopic data is fundamental for the structural elucidation and purity assessment of chemical compounds.
| Spectrum Type | Key Data |
| IR (Infrared) | Characteristic absorption band for the –NCS group at approximately 2090 cm⁻¹ |
| ¹H NMR (Proton NMR) | δ 1.67 (d, J = 6.5 Hz, 3H), 4.91 (q, J = 6.5 Hz, 1H), 7.31–7.40 (m, 5H) (in CDCl₃) |
| GC-MS (Gas Chromatography-Mass Spectrometry) | m/z: 163 [M⁺, 6%], 105 (100%) |
Experimental Protocols
Detailed methodologies for determining the key physical and spectral characteristics are provided below.
4.1. Determination of Boiling Point (Micro-method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.
-
Apparatus: Thiele tube or a similar heating apparatus, thermometer, capillary tube (sealed at one end), and a small test tube.
-
Procedure:
-
A small amount of (+/-)-1-Phenylethyl isothiocyanate is placed in the test tube.
-
The capillary tube is placed in the test tube with its open end submerged in the liquid.
-
The test tube is attached to the thermometer and placed in the heating apparatus.
-
The apparatus is heated gently. A stream of bubbles will emerge from the capillary tube as the air inside expands.
-
Heating is continued until a continuous and rapid stream of bubbles is observed.
-
The heat source is then removed, and the liquid is allowed to cool.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
-
4.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Apparatus: Fourier Transform Infrared (FTIR) spectrometer.
-
Procedure (for neat liquid):
-
Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.
-
Place a small drop of (+/-)-1-Phenylethyl isothiocyanate directly onto the ATR crystal.
-
Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).
-
The characteristic asymmetric stretching vibration of the isothiocyanate (–NCS) group is observed around 2090 cm⁻¹.[1]
-
4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.[2][3][4][5]
-
Apparatus: NMR spectrometer (e.g., 400 MHz).
-
Sample Preparation:
-
Dissolve 5-10 mg of (+/-)-1-Phenylethyl isothiocyanate in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[6]
-
-
Procedure:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum.
-
Process the resulting Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Integrate the peaks and determine the chemical shifts and coupling constants.
-
4.4. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify components of a mixture.[7][8][9][10][11]
-
Apparatus: Gas chromatograph coupled to a mass spectrometer.
-
Sample Preparation:
-
Prepare a dilute solution of (+/-)-1-Phenylethyl isothiocyanate in a volatile organic solvent (e.g., dichloromethane or hexane).
-
-
Procedure:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC injection port.
-
The sample is vaporized and carried by an inert gas through a capillary column, where separation occurs based on boiling point and polarity.
-
As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact).
-
The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
-
The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.
-
Mandatory Visualization
The following diagram illustrates a general workflow for the synthesis of isothiocyanates from primary amines, a common method for preparing compounds like (+/-)-1-Phenylethyl isothiocyanate.[12][13][14]
References
- 1. chemicalpapers.com [chemicalpapers.com]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. scribd.com [scribd.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. memphis.edu [memphis.edu]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. uoguelph.ca [uoguelph.ca]
- 10. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
(S)-1-Phenylethyl Isothiocyanate: A Comprehensive Technical Guide on its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-Phenylethyl isothiocyanate (PEITC), a naturally occurring isothiocyanate found in cruciferous vegetables, has garnered significant attention for its potent anti-cancer properties. This technical guide provides an in-depth overview of the biological activities of PEITC, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate these properties. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development. PEITC exerts its biological effects through the modulation of multiple signaling pathways, leading to the induction of apoptosis, inhibition of cell proliferation, and arrest of the cell cycle in various cancer models. This document summarizes key quantitative data, details essential experimental protocols, and provides visual representations of the core signaling pathways influenced by this promising compound.
Introduction
Phenylethyl isothiocyanate (PEITC) is a member of the isothiocyanate family of compounds, which are derived from the enzymatic hydrolysis of glucosinolates present in cruciferous vegetables like watercress, broccoli, and cabbage.[1] While the chirality of naturally occurring PEITC is primarily the (S)-enantiomer, the majority of the scientific literature refers to it as PEITC without specifying the stereoisomer. This guide will, therefore, summarize the biological activities attributed to PEITC, which are predominantly based on studies using the naturally derived or synthetically produced compound, often as a racemic mixture.
PEITC has demonstrated a broad spectrum of anti-cancer activities against various malignancies, including but not limited to, lung, prostate, breast, and colon cancers.[1] Its mechanisms of action are multifaceted, involving the induction of oxidative stress, modulation of key signaling pathways controlling cell survival and proliferation, and the induction of programmed cell death.
Quantitative Data on Biological Activity
The efficacy of PEITC has been quantified in numerous studies across a variety of cancer cell lines. The following tables summarize key quantitative data, including IC50 values for cytotoxicity and the extent of apoptosis induction.
Table 1: Cytotoxicity of Phenylethyl Isothiocyanate (PEITC) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Assay |
| OVCAR-3 | Ovarian Cancer | 23.2 | Not Specified | Not Specified |
| MCF-7 | Breast Cancer | 7.32 ± 0.25 | 48 | MTT Assay |
| MCF-12A | Normal Mammary Epithelial | 7.71 ± 0.07 | 48 | MTT Assay |
IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Induction of Apoptosis by Phenylethyl Isothiocyanate (PEITC)
| Cell Line | Cancer Type | PEITC Concentration (µM) | Apoptotic Cells (%) | Exposure Time (h) | Assay |
| Huh7.5.1 | Hepatocellular Carcinoma | 15 | 37.84 | 12 | Annexin V-FITC/PI |
| Huh7.5.1 | Hepatocellular Carcinoma | 30 | 74.05 | 12 | Annexin V-FITC/PI |
Key Signaling Pathways Modulated by PEITC
PEITC's anti-cancer effects are mediated through its interaction with several critical intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the primary mechanisms of action.
MAPK Signaling Pathway
PEITC has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) pathway, including the JNK, ERK, and p38 subfamilies. This activation is a key event in the induction of apoptosis in cancer cells.[2][3]
Caption: PEITC-induced activation of the MAPK signaling cascade.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial survival pathway that is often dysregulated in cancer. PEITC has been shown to inhibit this pathway, thereby promoting apoptosis.[4][5]
References
- 1. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEITC Induces G1 Cell Cycle Arrest on HT-29 Cells Through the Activation of p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The roles of JNK and apoptotic signaling pathways in PEITC-mediated responses in human HT-29 colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenethyl Isothiocyanate Suppresses the Proinflammatory Cytokines in Human Glioblastoma Cells through the PI3K/Akt/NF-κB Signaling Pathway In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenethyl isothiocyanate inhibits the carcinogenic properties of hepatocellular carcinoma Huh7.5.1 cells by activating MAPK/PI3K-Akt/p53 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Ascendancy of Aromatic Isothiocyanates: A Technical Guide for Scientific Professionals
An in-depth exploration of the historical milestones, synthetic evolution, and biomedical significance of aromatic isothiocyanates, tailored for researchers, scientists, and drug development professionals.
Introduction
Aromatic isothiocyanates, organic compounds characterized by the isothiocyanate functional group (-N=C=S) attached to an aromatic ring, have carved a significant niche in the landscape of chemical synthesis and drug discovery. From their initial discovery as pungent constituents of certain plants to their current status as promising chemotherapeutic and anti-inflammatory agents, the journey of aromatic isothiocyanates is a compelling narrative of scientific inquiry and innovation. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of these versatile compounds. It further delves into their interactions with key cellular signaling pathways, offering insights for their application in modern drug development.
A Historical Perspective: From Pungent Oils to Key Reagents
The story of isothiocyanates is intrinsically linked to the pioneering work of the German chemist August Wilhelm von Hofmann in the mid-19th century. His research on amines and their reactions laid the groundwork for the identification and synthesis of this unique class of compounds.
A pivotal moment in the history of isothiocyanates was the development of the Hofmann mustard oil test .[1][2][3][4][5] This classic chemical test, designed for the identification of primary amines, involves their reaction with carbon disulfide in the presence of a base to form a dithiocarbamate salt. Subsequent treatment with a desulfurizing agent, such as mercuric chloride, yields the corresponding isothiocyanate, which is readily detectable by its characteristic pungent odor, reminiscent of mustard oil.[1][4][5] This reaction not only provided a valuable analytical tool but also represented one of the earliest synthetic routes to isothiocyanates.
While Hofmann's work primarily focused on aliphatic isothiocyanates, the fundamental principles he established were instrumental in the subsequent synthesis and exploration of their aromatic counterparts. The discovery that aromatic amines could undergo similar transformations opened the door to a vast new area of chemical research. Phenyl isothiocyanate, one of the most well-known aromatic isothiocyanates, was later synthesized and found to be a crucial reagent in peptide sequencing, a technique developed by Pehr Edman, further solidifying the importance of this class of compounds in biochemical analysis.[6][7]
The Evolution of Synthesis: From Harsh Reagents to Green Chemistry
The synthesis of aromatic isothiocyanates has evolved significantly since the early days of the Hofmann mustard oil test. While the fundamental approach of converting an amine to an isothiocyanate remains central, modern methods have focused on improving yields, expanding substrate scope, and employing milder and more environmentally friendly reagents.
Classical Synthetic Approaches
Historically, the synthesis of aromatic isothiocyanates relied on several key methods:
-
The Use of Thiophosgene: The reaction of primary aromatic amines with thiophosgene (CSCl₂) has been a widely used method for the synthesis of isothiocyanates.[8] While effective, the high toxicity and hazardous nature of thiophosgene have driven the search for safer alternatives.
-
Decomposition of Dithiocarbamate Salts: As an extension of the Hofmann mustard oil test, the in-situ generation of dithiocarbamate salts from aromatic amines and carbon disulfide, followed by decomposition with various reagents, has been a cornerstone of isothiocyanate synthesis.[8][9] A variety of desulfurizing agents have been employed, including lead nitrate, ethyl chloroformate, and hydrogen peroxide.[8]
Modern and Greener Synthetic Methodologies
In recent years, a plethora of more efficient and sustainable methods for the synthesis of aromatic isothiocyanates have been developed. These methods often offer advantages in terms of milder reaction conditions, higher yields, and reduced environmental impact.
-
Tosyl Chloride Mediated Decomposition: A facile and general protocol involves the in-situ formation of dithiocarbamate salts from aromatic amines and carbon disulfide, followed by decomposition mediated by tosyl chloride.[10] This method provides good yields for a variety of alkyl and aryl isothiocyanates.[10]
-
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to significantly accelerate the synthesis of aromatic isothiocyanates, often leading to shorter reaction times and improved yields.[8][11]
-
Visible-Light Photocatalysis: A recent innovation involves the use of visible-light photocatalysis for the synthesis of isothiocyanates from primary amines and carbon disulfide under mild, metal-free conditions.[6]
-
Elemental Sulfur-Based Methods: The use of elemental sulfur in the synthesis of isothiocyanates represents a greener alternative to traditional methods.[8] For instance, the amine-catalyzed sulfurization of isocyanides with elemental sulfur provides a more sustainable route to these compounds.[12]
-
One-Pot Aqueous Synthesis: A general and facile one-pot process has been developed for the preparation of a broad range of alkyl and aryl isothiocyanates from their corresponding primary amines under aqueous conditions, using cyanuric chloride as a desulfurizing agent.[13]
Quantitative Comparison of Synthetic Methods
The following table summarizes the yields of phenyl isothiocyanate synthesis using various modern methods, providing a comparative overview for researchers.
| Method | Reagents | Solvent | Yield (%) | Reference |
| Tosyl Chloride Mediated Decomposition | Aniline, CS₂, Et₃N, TsCl | Dichloromethane | 92 | [10] |
| Microwave-Assisted Synthesis (DMT/NMM/TsO⁻) | 1-Phenylethan-1-amine, CS₂, Et₃N, DMT/NMM/TsO⁻ | Dichloromethane | 94 | [11] |
| Visible-Light Photocatalysis | Aniline, CS₂, DBU, Rose Bengal | Acetonitrile | 94 | [6] |
| One-Pot Aqueous Synthesis | Aniline, CS₂, K₂CO₃, Cyanuric Chloride | Water/CH₂Cl₂ | 95 | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the synthesis of aromatic isothiocyanates.
General Procedure for the Synthesis of Phenyl Isothiocyanate via Tosyl Chloride Mediated Decomposition
Materials:
-
Aniline
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N)
-
p-Toluenesulfonyl chloride (TsCl)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of aniline (1.0 mmol) in dichloromethane (10 mL) at 0 °C, add triethylamine (2.2 mmol) followed by the dropwise addition of carbon disulfide (1.2 mmol).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Cool the mixture to 0 °C and add p-toluenesulfonyl chloride (1.1 mmol) in one portion.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate (10 mL).
-
Separate the organic layer and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford pure phenyl isothiocyanate.
General Procedure for the One-Pot Synthesis of Phenyl Isothiocyanate in Aqueous Medium
Materials:
-
Aniline
-
Carbon disulfide (CS₂)
-
Potassium carbonate (K₂CO₃)
-
Cyanuric chloride (TCT)
-
Dichloromethane (CH₂Cl₂)
-
6 N Sodium hydroxide (NaOH)
Procedure:
-
To a suspension of aniline (20 mmol) in water (40 mL), add potassium carbonate (20 mmol) and carbon disulfide (40 mmol).
-
Stir the mixture vigorously at room temperature for 2 hours to form the dithiocarbamate salt.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of cyanuric chloride (7.3 mmol) in dichloromethane (20 mL) to the vigorously stirred mixture.
-
Continue stirring at 0 °C for 30 minutes.
-
Adjust the pH of the mixture to >11 with 6 N NaOH.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield phenyl isothiocyanate.
Aromatic Isothiocyanates and Cellular Signaling Pathways
The biomedical significance of aromatic isothiocyanates stems from their ability to modulate various cellular signaling pathways implicated in the pathogenesis of diseases such as cancer and inflammatory disorders. Their electrophilic carbon atom in the -N=C=S group readily reacts with nucleophilic groups in cellular macromolecules, particularly the thiol groups of cysteine residues in proteins, leading to the alteration of protein function and downstream signaling events.
The Nrf2-Keap1 Pathway: A Master Regulator of Cellular Defense
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular antioxidant and detoxifying response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1). Aromatic isothiocyanates are potent inducers of the Nrf2 pathway. They react with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, upregulating the expression of a battery of cytoprotective enzymes.
References
- 1. youtube.com [youtube.com]
- 2. byjus.com [byjus.com]
- 3. scribd.com [scribd.com]
- 4. sarthaks.com [sarthaks.com]
- 5. In the Hofmann mustard oil reaction of primary amines, the black precipitate is due to - (A) HgS (B) $A{{g}_{2}}S$ (C) CuS (D) BaS [vedantu.com]
- 6. nbinno.com [nbinno.com]
- 7. Phenyl isothiocyanate - Wikipedia [en.wikipedia.org]
- 8. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cbijournal.com [cbijournal.com]
- 10. Isothiocyanate synthesis [organic-chemistry.org]
- 11. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Reactivity of the Isothiocyanate Group on a Benzene Ring
Aryl isothiocyanates, characterized by an isothiocyanate group (–N=C=S) attached to a benzene ring, are versatile intermediates in organic synthesis and a privileged scaffold in medicinal chemistry.[1][2] Their unique electronic structure imparts a rich and diverse reactivity, making them valuable for constructing complex heterocyclic compounds and for their potent biological activities.[2][3] This guide provides a comprehensive overview of the synthesis, reactivity, and biological significance of aryl isothiocyanates, complete with detailed experimental protocols, quantitative data, and workflow visualizations.
Synthesis of Aryl Isothiocyanates
The most prevalent method for synthesizing aryl isothiocyanates involves the reaction of a primary arylamine with carbon disulfide (CS₂) to form a dithiocarbamate salt intermediate, which is then treated with a desulfurizing agent.[4][5] A variety of reagents can effect this transformation, each with its own advantages.
Common Synthetic Methods
-
From Anilines and Carbon Disulfide: This is the most common route. The aniline reacts with CS₂ in the presence of a base (e.g., NaOH, K₂CO₃, triethylamine) to form an in situ dithiocarbamate salt.[6][7] Subsequent treatment with a desulfurizing agent yields the isothiocyanate. Common desulfurizing agents include:
-
Sandmeyer-type Reaction: This method utilizes a Sandmeyer reaction with aniline, sodium nitrite, and a copper(I) thiocyanate salt.[8]
-
From Aryl Thioureas: Refluxing aryl-thioureas in a solvent like chlorobenzene can yield aryl-isothiocyanates.[11]
Quantitative Data: Synthesis of Substituted Phenyl Isothiocyanates
The one-pot synthesis using anilines, K₂CO₃, CS₂, and TCT is highly efficient for a range of substrates. The yields for various substituted anilines are summarized below.
| Entry | Amine Substrate | Reaction Time (First Step) | Isolated Yield (%) | Reference |
| 1 | Aniline | 3 h | 94 (91 in 1-mol scale) | [6] |
| 2 | 4-Methylaniline | 3 h | 98 | [6] |
| 3 | 4-Methoxyaniline | 3 h | 98 | [6] |
| 4 | 4-Ethylaniline | 3 h | 96 | [6] |
| 5 | 2-Methylaniline | 3 h | 95 | [6] |
| 6 | 2-Methoxyaniline | 3 h | 95 | [6] |
| 7 | 4-Chloroaniline | 20 h | 70 | [6] |
| 8 | 4-Bromoaniline | 12 h | 81 | [6] |
Experimental Protocol: One-Pot Synthesis of Phenyl Isothiocyanate
This protocol is adapted from a general and facile process for preparing isothiocyanates from amines under aqueous conditions.[6][10]
Materials:
-
Aniline (93.0 g, 1.0 mol)
-
Potassium Carbonate (K₂CO₃) (276.0 g, 2.0 mol)
-
Carbon Disulfide (CS₂) (91.2 g, 1.2 mol)
-
Trichlorotriazine (TCT) (92.3 g, 0.5 mol)
-
Dichloromethane (CH₂Cl₂) (450 mL)
-
Deionized Water (700 mL)
-
2-L Jacketed Flask
Procedure:
-
To a 2-L jacketed flask containing a mixture of aniline (1.0 mol) and K₂CO₃ (2.0 mol) in 700 mL of water, add CS₂ (1.2 mol) dropwise at room temperature over a period of 2.5 hours.
-
After the addition is complete, stir the mixture for an additional 2 hours at room temperature. The formation of the N-phenyl dithiocarbamate intermediate can be monitored by HPLC.[6]
-
Cool the reaction mixture to 0 °C using a circulating bath.
-
Dropwise, add a solution of TCT (0.5 mol) in 450 mL of CH₂Cl₂ over a period of 4 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the mixture for another hour to ensure complete conversion.
-
The product, phenyl isothiocyanate, can be isolated from the organic layer. Further purification is typically achieved via vacuum distillation.[6]
Visualization: Synthetic Workflow
Reactivity of the Aryl Isothiocyanate Group
The reactivity of the -N=C=S group is dictated by the electrophilic nature of the central carbon atom. This electrophilicity is influenced by the cumulative electronic effects of the adjacent nitrogen and sulfur atoms and can be modulated by substituents on the benzene ring.[12] Electron-withdrawing groups on the ring enhance the electrophilicity of the isothiocyanate carbon, increasing its reactivity toward nucleophiles, while electron-donating groups have the opposite effect.[12]
The primary modes of reactivity are nucleophilic additions and cycloaddition reactions.
Nucleophilic Addition Reactions
Isothiocyanates are susceptible to attack by a wide range of nucleophiles at the central carbon atom.[13] This is the most common and synthetically useful reaction class for this functional group.
-
Reaction with Amines: Primary and secondary amines react readily with aryl isothiocyanates to form N,N'-disubstituted thioureas. This reaction is fundamental in the synthesis of many biologically active molecules.
-
Reaction with Alcohols and Thiols: Alcohols and thiols react to form thiocarbamates and dithiocarbamates, respectively.
-
Hydrolysis: In the presence of water, particularly under acidic or basic conditions, isothiocyanates can hydrolyze to form the corresponding primary amine and release COS or H₂S.
Experimental Protocol: Synthesis of a Thiourea Derivative
This protocol describes the general reaction of an aryl isothiocyanate with an amine to form a thiourea derivative.
Materials:
-
Phenyl Isothiocyanate (1.35 g, 10 mmol)
-
Aniline (0.93 g, 10 mmol)
-
Ethanol (20 mL)
-
Round-bottom flask with reflux condenser
Procedure:
-
Dissolve phenyl isothiocyanate (10 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add aniline (10 mmol) to the solution.
-
Heat the mixture to reflux and maintain for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, 1,3-diphenylthiourea, will often precipitate from the solution.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in vacuo.
Cycloaddition Reactions
The C=S and N=C double bonds within the isothiocyanate group can participate in cycloaddition reactions, providing pathways to various heterocyclic systems.[14]
-
[2+2] Cycloaddition: Reactions with certain metal acetylides can lead to four-membered ring systems.[14]
-
[3+2] Dipolar Cycloaddition: Aryl isothiocyanates react with 1,3-dipoles like diazomethane or azides to form five-membered heterocycles such as 5-amino-1,2,3-thiadiazoles.[15][16]
-
Diels-Alder Type Reactions: While less common, the C=S bond can act as a dienophile in [4+2] cycloadditions.
Visualization: Key Reactivity Pathways
Role in Drug Development and Biological Activity
Aryl isothiocyanates, both naturally occurring and synthetic, exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][17] Their mechanism of action is often multifactorial, involving the modulation of key cellular signaling pathways.[18]
Mechanisms of Action
-
Modulation of Biotransformation Enzymes: Isothiocyanates can inhibit Phase I enzymes (e.g., cytochrome P450s) that activate pro-carcinogens, and potently induce Phase II detoxification enzymes (e.g., glutathione S-transferases, NQO1) that promote the elimination of carcinogens.[18][19] This dual action is a cornerstone of their chemopreventive effects.
-
Induction of Apoptosis: Aryl isothiocyanates can trigger programmed cell death (apoptosis) in cancer cells.[20][21] This is often achieved by increasing the production of reactive oxygen species (ROS), leading to mitochondrial damage, cytochrome c release, and the activation of the caspase cascade.[3]
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by inducing cell cycle arrest, commonly at the G2/M phase.[21]
-
Inhibition of Inflammation: They can suppress inflammatory pathways, such as the NF-κB signaling cascade, which is often dysregulated in chronic diseases and cancer.[18]
Quantitative Data: Biological Activity
Aryl isothiocyanates have shown potent activity against various pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) for novel β-lactam compounds synthesized from aroyl isothiocyanates.
| Compound | S. aureus (MIC, µg/mL) | B. cereus (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | E. coli (MIC, µg/mL) | Reference |
| 8e | 12.5 | 6.25 | 25 | 12.5 | [22] |
| Ampicillin | 12.5 | 25 | >100 | 50 | [22] |
| 8d | 25 | 12.5 | 50 | 25 | [22] |
Compound 8e is a cis-3-aroyl-urea-β-lactam synthesized from an aroyl isothiocyanate precursor.
Visualization: Apoptosis Induction Pathway
Conclusion
The isothiocyanate group on a benzene ring is a reactive and synthetically valuable functional group. Its accessibility through robust synthetic methods, primarily from anilines, and its predictable reactivity with nucleophiles and other reagents make it a powerful tool for organic chemists. For drug development professionals, the diverse mechanisms of action, including the modulation of critical detoxification and cell death pathways, establish aryl isothiocyanates as a highly promising class of therapeutic agents. The continued exploration of their synthesis and biological activity will undoubtedly lead to new innovations in both chemistry and medicine.
References
- 1. Phenylisothiocyanate: Significance and symbolism [wisdomlib.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isothiocyanate synthesis [organic-chemistry.org]
- 6. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
- 7. A simple and straightforward synthesis of phenyl isothiocyanates, symmetrical and unsymmetrical thioureas under ball milling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Phenyl isothiocyanate - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3.3. General Procedure for the Synthesis of Aryl-isothiocyanates (3a–d) [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Isothiocyanate - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A new synthesis of aryl isothiocyanates: carbon disulfide as a dipolarophile. The reaction of (4,5,6,7-tetrahydro-2H-1,2,3-benzotriazolium-1-yl)arylaminide 1,3-dipoles with carbon disulfide: synthesis, kinetics, mechanism. Azolium 1,3-dipoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 17. Phenyl Isothiocyanate - LKT Labs [lktlabs.com]
- 18. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 20. Mechanism of action of isothiocyanates. A review [scielo.org.co]
- 21. redalyc.org [redalyc.org]
- 22. Aroyl-isothiocyanates/isoselenocyanates as precursors to obtain novel cis-3-aroyl-thiourea/urea-β-lactams: design, synthesis, docking and biological evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
The Anticancer Potential of Phenylethyl Isothiocyanate: A Technical Guide for Researchers
An in-depth exploration of the mechanisms, experimental data, and future directions of a promising natural compound in oncology.
Phenylethyl isothiocyanate (PEITC), a naturally occurring isothiocyanate found in cruciferous vegetables like watercress, has emerged as a compound of significant interest in cancer research.[1][2][3] Epidemiological studies have consistently suggested an inverse relationship between the consumption of these vegetables and the incidence of various cancers.[2][4] Preclinical evidence has further solidified the potential of PEITC as both a chemopreventive and therapeutic agent, targeting multiple pathways to inhibit cancer initiation and progression.[1][2][4] This technical guide provides a comprehensive overview of the core anticancer properties of PEITC, presenting key quantitative data, detailed experimental protocols, and visualizations of the critical signaling pathways involved.
Core Anticancer Mechanisms of PEITC
PEITC exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting metastasis.[1][2][5] These effects are underpinned by its ability to modulate a variety of cellular signaling pathways and molecular targets.
Induction of Apoptosis
A primary mechanism of PEITC's anticancer activity is the induction of apoptosis in malignant cells.[6][7] This is often mediated by the generation of reactive oxygen species (ROS), which creates a state of oxidative stress specifically within cancer cells.[1] This oxidative stress triggers both the intrinsic (mitochondria-dependent) and extrinsic (death receptor-mediated) apoptotic pathways.
Key molecular events in PEITC-induced apoptosis include:
-
Mitochondrial Dysfunction: PEITC can decrease the mitochondrial membrane potential (ΔΨm), leading to the release of pro-apoptotic factors like cytochrome c, Apoptosis Inducing Factor (AIF), and Endo G from the mitochondria into the cytoplasm.[6][7]
-
Modulation of Bcl-2 Family Proteins: It upregulates pro-apoptotic proteins such as Bax and Bak, while downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL.[6][8][9]
-
Caspase Activation: The release of cytochrome c activates a cascade of caspases, including caspase-9 (initiator) and caspase-3 (executioner), which ultimately leads to the cleavage of cellular proteins and cell death.[7][9][10]
-
Death Receptor Pathway: PEITC can also increase the expression of death receptors like Fas and its ligand FasL, activating the extrinsic apoptotic pathway via caspase-8.[6]
Cell Cycle Arrest
PEITC has been shown to halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M or G1 phases, depending on the cancer type.[8][11][12][13]
Mechanisms of PEITC-induced cell cycle arrest involve:
-
Modulation of Cyclin-Dependent Kinases (CDKs) and Cyclins: PEITC can down-regulate the expression of key cell cycle proteins such as cyclin B1, cyclin A, cyclin D, Cdc2, and Cdc25C.[11][14]
-
Activation of p53: In some cancer cell lines, PEITC can increase the expression of the tumor suppressor protein p53, which in turn can upregulate p21, a potent inhibitor of CDKs, leading to cell cycle arrest.[6][7][14]
Inhibition of Metastasis and Angiogenesis
The spread of cancer to distant organs is a major cause of mortality. PEITC has demonstrated the ability to interfere with this process.[15]
Anti-metastatic and anti-angiogenic effects of PEITC are attributed to:
-
Inhibition of Hypoxia-Inducible Factor 1α (HIF-1α): PEITC can down-regulate the expression of HIF-1α, a key transcription factor that is activated under hypoxic conditions in tumors and promotes metastasis and angiogenesis.[15] This effect may be mediated through the induction of the antioxidant transcription factor Nrf2, which reduces the ROS burden that can stabilize HIF-1α.[15]
-
Suppression of Matrix Metalloproteinases (MMPs): PEITC can inhibit the activity of MMP-2 and MMP-9, enzymes that are crucial for the degradation of the extracellular matrix, a critical step in cancer cell invasion.[15]
-
Downregulation of Vascular Endothelial Growth Factor (VEGF): By inhibiting HIF-1α, PEITC can also reduce the expression of VEGF, a potent signaling protein that stimulates the formation of new blood vessels (angiogenesis) to supply the tumor.[15][16]
-
Modulation of FTO-mediated m6A modification: Recent studies show PEITC can inhibit the m6A demethylase FTO, leading to increased m6A methylation and decreased stability of the mRNA for the transcriptional co-repressor TLE1, which in turn inhibits the migration of non-small cell lung cancer cells.[17]
Key Signaling Pathways Modulated by PEITC
PEITC's diverse anticancer effects stem from its ability to interfere with multiple critical signaling pathways that are often dysregulated in cancer.
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. PEITC has been shown to modulate this pathway by activating the pro-apoptotic p38 and JNK1/2 kinases while inhibiting the pro-survival ERK1/2 signaling in some cancer types.[9] The activation of p38 by PEITC can lead to the downregulation of cyclins and subsequent G1 cell cycle arrest in colon cancer cells.[11]
PI3K/Akt Pathway
The PI3K/Akt pathway is a central signaling pathway that promotes cell survival, growth, and proliferation. PEITC has been found to inhibit the activation of Akt in several cancer models.[9][18] This inhibition can suppress downstream survival signals and contribute to the induction of apoptosis. In human glioblastoma cells, PEITC has been shown to suppress proinflammatory cytokines through the PI3K/Akt/NF-κB signaling pathway.[19]
STAT3 Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and promotes cell proliferation, survival, and angiogenesis. PEITC has been shown to inhibit both constitutive and IL-6-induced STAT3 activation in prostate cancer cells.[20][21] This inhibition can be, at least in part, mediated by the attenuation of the upstream kinase JAK2 phosphorylation.[20] The anti-metastatic effects of PEITC have also been linked to the inhibition of the JAK2/STAT3 pathway.[16][22]
Quantitative Data on PEITC's Anticancer Effects
The following tables summarize key quantitative data from various preclinical studies, illustrating the efficacy of PEITC across different cancer types.
Table 1: In Vitro Efficacy of PEITC (IC50 Values)
| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| OVCAR-3 | Ovarian Cancer | 23.2 | [9] |
| MIAPaca2 | Pancreatic Cancer | ~7 | [8] |
| MCF7 | Breast Cancer (Estrogen-Dep) | 6.51 ± 0.86 | [23] |
| H1299 | Non-Small Cell Lung Cancer | 17.6 | [17] |
| H226 | Non-Small Cell Lung Cancer | 15.2 | [17] |
Table 2: In Vivo Efficacy of PEITC in Animal Models
| Animal Model | Cancer Type | PEITC Dose | Outcome | Reference |
| MIAPaca2 Xenograft (Athymic Nude Mice) | Pancreatic Cancer | 12 µmol/day, 5 days/week | 37% reduction in tumor volume at 7 weeks | [8] |
| NMU-induced (Female Sprague Dawley Rats) | Breast Cancer | 50 or 150 µmol/kg (oral gavage) | Prolonged tumor-free survival, decreased tumor incidence and multiplicity | [23] |
| PC-3 Xenograft | Prostate Cancer | 12 µmol/day | 57% reduction in tumor volume after 21 days | [23] |
| NCI-H1299 Xenograft (Nude Mice) - Combination | Non-Small Cell Lung Cancer | 50 mg/kg (ip) with Gefitinib (50 mg/kg, ig) | Significant synergistic reduction in tumor growth | [24] |
Experimental Protocols
This section outlines common methodologies used in the preclinical evaluation of PEITC's anticancer properties.
Cell Culture and Viability Assays
-
Cell Lines: A variety of human cancer cell lines are used, such as MIAPaca2 (pancreatic), DU 145 (prostate), OVCAR-3 (ovarian), and HSC-3 (oral squamous carcinoma).[6][7][8][9]
-
Culture Conditions: Cells are typically maintained in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[10]
-
PEITC Treatment: PEITC is dissolved in a solvent like DMSO and then added to the cell culture medium at various concentrations (e.g., 2.5, 5, 10 µmol/L) for specific time intervals (e.g., 24, 48, 72 hours).[8]
-
Viability/Cytotoxicity Assays: The effect of PEITC on cell viability is commonly assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or by direct cell counting with trypan blue exclusion. The IC50 value, the concentration of a drug that inhibits cell growth by 50%, is a standard metric derived from these assays.[8]
Apoptosis Assays
-
Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This is a standard method to quantify apoptosis. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains necrotic cells. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[25]
-
TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis, and can be used on tissue sections from in vivo studies.[8]
-
Mitochondrial Membrane Potential (ΔΨm) Measurement: The fluorescent dye JC-1 is often used to assess mitochondrial health. In healthy cells, JC-1 forms aggregates that fluoresce red, while in apoptotic cells with a collapsed mitochondrial membrane potential, it remains in a monomeric form that fluoresces green.[25]
Western Blotting
-
Purpose: To detect and quantify the expression levels of specific proteins involved in signaling pathways, cell cycle regulation, and apoptosis.
-
Procedure:
-
Cells are treated with PEITC and then lysed to extract total protein.[8]
-
Protein concentration is determined using an assay like the Bradford or BCA assay.[8]
-
Proteins are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).[8]
-
The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, Caspase-3, p-Akt, p-STAT3).[8]
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used for detection via chemiluminescence.[8]
-
In Vivo Xenograft Animal Models
-
Animal Strain: Athymic nude mice are commonly used as they lack a functional thymus and therefore do not reject human tumor xenografts.[8]
-
Tumor Implantation: Human cancer cells (e.g., 2.5 million MIAPaca2 cells) are suspended in a solution like PBS, often mixed with Matrigel, and injected subcutaneously into the flank of the mice.[8]
-
PEITC Administration: Once tumors are established, mice are treated with PEITC (e.g., 12 µmol/day, 5 days a week) or a vehicle control, typically via oral gavage.[8][23]
-
Monitoring: Tumor volume and body weight are monitored regularly (e.g., weekly).[8]
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry (e.g., for Ki-67 to assess proliferation) or TUNEL assay for apoptosis.[8]
Visualizing PEITC's Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.
Signaling Pathways
Caption: PEITC-induced intrinsic apoptosis pathway.
Caption: PEITC-induced G2/M cell cycle arrest.
References
- 1. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenethyl isothiocyanate: a comprehensive review of anti-cancer mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Potential Use of Phenethyl Isothiocyanate for Cancer Prevention [xiahepublishing.com]
- 4. khu.elsevierpure.com [khu.elsevierpure.com]
- 5. mdpi.com [mdpi.com]
- 6. Phenethyl Isothiocyanate (PEITC) Inhibits the Growth of Human Oral Squamous Carcinoma HSC-3 Cells through G 0/G 1 Phase Arrest and Mitochondria-Mediated Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenethyl isothiocyanate (PEITC) promotes G2/M phase arrest via p53 expression and induces apoptosis through caspase- and mitochondria-dependent signaling pathways in human prostate cancer DU 145 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenethyl Isothiocyanate Inhibits Proliferation and Induces Apoptosis in Pancreatic Cancer Cells In Vitro and in a MIAPaca2 Xenograft Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenethyl isothiocyanate (PEITC) inhibits growth of ovarian cancer cells by inducing apoptosis: role of caspase and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. PEITC Induces G1 Cell Cycle Arrest on HT-29 Cells Through the Activation of p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cancer chemoprevention with dietary isothiocyanates mature for clinical translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phenethyl isothiocyanate inhibits proliferation and induces apoptosis in pancreatic cancer cells in vitro and in a MIAPaca2 xenograft animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phenethyl isothiocyanate induces DNA damage-associated G2/M arrest and subsequent apoptosis in oral cancer cells with varying p53 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phenethyl isothiocyanate, by virtue of its antioxidant activity, inhibits invasiveness and metastatic potential of breast cancer cells: HIF-1α as a putative target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Phenethyl isothiocyanate inhibits metastasis potential of non-small cell lung cancer cells through FTO mediated TLE1 m6A modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Phenethyl Isothiocyanate Suppresses the Proinflammatory Cytokines in Human Glioblastoma Cells through the PI3K/Akt/NF-κB Signaling Pathway In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phenethyl isothiocyanate inhibits STAT3 activation in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Phenethyl Isothiocyanate inhibits STAT3 activation in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Chemopreventive and anti-angiogenic effects of dietary phenethyl isothiocyanate in an N-methyl nitrosourea-induced breast cancer animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Phenethyl isothiocyanate synergistically induces apoptosis with Gefitinib in non-small cell lung cancer cells via endoplasmic reticulum stress-mediated degradation of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Phenethyl isothiocyanate inhibits the carcinogenic properties of hepatocellular carcinoma Huh7.5.1 cells by activating MAPK/PI3K-Akt/p53 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Antimicrobial Potential of (1-Isothiocyanatoethyl)benzene and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isothiocyanates (ITCs), a class of naturally occurring organosulfur compounds, have garnered significant attention for their potent biological activities, including their antimicrobial properties. This technical guide focuses on the antimicrobial potential of (1-Isothiocyanatoethyl)benzene and its closely related analog, phenylethyl isothiocyanate (PEITC). Due to a scarcity of specific antimicrobial data for this compound, this document leverages the more extensively studied PEITC as a surrogate to provide a comprehensive overview of the antimicrobial efficacy, mechanisms of action, and relevant experimental methodologies. This guide aims to serve as a valuable resource for researchers and professionals in the fields of microbiology, natural product chemistry, and drug development.
Introduction
This compound is an aromatic isothiocyanate. While it has been identified as an antimicrobial agent, detailed studies on its specific antimicrobial spectrum and efficacy are limited in publicly available literature.[1] However, the structurally similar and well-researched compound, phenylethyl isothiocyanate (PEITC), offers significant insights into the potential antimicrobial activities of this class of compounds. PEITC is a naturally occurring isothiocyanate found in cruciferous vegetables and has demonstrated a broad spectrum of antimicrobial activity against various pathogens.[2][3][4] This guide will primarily focus on the data available for PEITC to elucidate the antimicrobial potential of this compound.
Quantitative Antimicrobial Data
The antimicrobial efficacy of isothiocyanates is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the available quantitative data for phenylethyl isothiocyanate (PEITC) against a range of microorganisms.
Table 1: Minimum Inhibitory Concentration (MIC) of Phenylethyl Isothiocyanate (PEITC) against various bacteria.
| Microorganism | Strain | MIC | Reference |
| Vibrio parahaemolyticus | - | 100 µg/mL | [2][4] |
| Staphylococcus aureus | - | 1 mmol/L | [3] |
| Pseudomonas aeruginosa | ATCC 10145 | 100 µg/mL | [5] |
| Staphylococcus aureus | CECT 976 (MRSA) | - | [5] |
Note: The original data for Staphylococcus aureus was provided in mmol/L. This can be converted to µg/mL by multiplying by the molecular weight of PEITC (163.24 g/mol ) and dividing by 1000, resulting in an approximate MIC of 163.24 µg/mL.
Mechanism of Antimicrobial Action
The antimicrobial activity of aromatic isothiocyanates like PEITC is multifaceted, involving several cellular targets. The primary mechanisms include:
-
Cell Membrane Disruption: PEITC can compromise the integrity of the bacterial cell membrane, leading to the leakage of intracellular components and ultimately cell death.[3][6] This is a dose-dependent effect.[5]
-
Metabolic Inhibition: PEITC has been shown to interfere with crucial metabolic processes. This includes the inhibition of enzymes essential for cellular respiration and energy production, leading to a decrease in ATP levels.[3]
-
Induction of Oxidative Stress: Exposure to PEITC can lead to an increase in intracellular reactive oxygen species (ROS), causing damage to cellular components such as DNA, proteins, and lipids.[3]
-
Gene Regulation: PEITC can downregulate the expression of genes involved in bacterial virulence, including those responsible for adhesion and biofilm formation.[3]
Signaling Pathway Diagram
The following diagram illustrates the proposed antimicrobial mechanism of action for phenylethyl isothiocyanate (PEITC).
References
- 1. Benzene,(1-isothiocyanatoethyl)- | CAS#:4478-92-6 | Chemsrc [chemsrc.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
Safety and handling precautions for (1-Isothiocyanatoethyl)benzene
An In-depth Technical Guide to (1-Isothiocyanatoethyl)benzene: Safety, Handling, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safety, handling, and experimental protocols related to this compound (CAS No. 4478-92-6). This document is intended for use by professionals in research and drug development.
Chemical and Physical Properties
This compound, also known as α-methylbenzyl isothiocyanate, is a colorless to pale yellow liquid with a characteristic pungent odor. It is soluble in organic solvents but has limited solubility in water.
| Property | Value | Unit |
| Molecular Formula | C₉H₉NS | |
| Molecular Weight | 163.24 | g/mol |
| CAS Number | 4478-92-6 | |
| Density | 1.06 | g/cm³ |
| Boiling Point | 246.4 | °C at 760 mmHg |
| Flash Point | 102.3 | °C |
| Refractive Index | 1.581 | |
| LogP | 2.85040 | |
| Storage Temperature | 2-8 | °C |
Safety and Handling Precautions
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
Hazard Identification
The compound is associated with the following hazard codes and risk phrases:
-
Hazard Codes: T+ (Very Toxic)
-
Risk Phrases: R20/21/22 (Harmful by inhalation, in contact with skin and if swallowed), R36/37/38 (Irritating to eyes, respiratory system and skin)
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory:
-
Eye/Face Protection: Chemical safety goggles and a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., Viton®, nitrile rubber), lab coat, and appropriate protective clothing.
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If inhalation risk is high, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Handle in a chemical fume hood. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Recommended storage temperature is 2-8°C.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Toxicological Information
The acute toxicity of this compound has been determined in animal studies.
| Toxicity Data | |
| Test Type | LD50 (Lethal dose, 50 percent kill) |
| Route of Exposure | Intravenous |
| Species Observed | Rodent - mouse |
| Dose/Duration | 100 mg/kg |
| Toxic Effects | Details of toxic effects not reported other than lethal dose value. |
While specific sub-chronic and chronic toxicity data for this compound are limited, studies on related compounds like phenylethyl isothiocyanate (PEITC) and ethylbenzene provide some insights. Oral administration of high doses of PEITC (120-160 mg/day) in humans has shown some toxicity.[1] Chronic inhalation exposure to ethylbenzene has been reported to affect the blood, liver, and kidneys in animal studies.
Experimental Protocols
Synthesis of this compound
A general and adaptable method for the laboratory synthesis of isothiocyanates from primary amines involves the reaction with carbon disulfide in the presence of a base, followed by desulfurization.
Materials:
-
1-Phenylethanamine (α-methylbenzylamine)
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N) or another suitable organic base
-
Tosyl chloride (TsCl) or another suitable desulfurizing agent
-
Dichloromethane (CH₂Cl₂) or another suitable organic solvent
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-phenylethanamine and triethylamine in dichloromethane in a round-bottom flask under a nitrogen atmosphere and cool in an ice bath.
-
Slowly add carbon disulfide to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Cool the mixture again in an ice bath and slowly add tosyl chloride.
-
After the addition is complete, allow the reaction to proceed at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Silica Gel Column Chromatography
The crude this compound can be purified using silica gel column chromatography.
Materials:
-
Silica gel (60-120 mesh or 70-230 mesh)
-
Hexane
-
Ethyl acetate
-
Glass column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a glass column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity).
-
Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Determination of Antimicrobial Activity (Minimum Inhibitory Concentration - MIC Assay)
This protocol describes a method to determine the minimum concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Bacterial strain of interest (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compound in the growth medium.
-
Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculate each well (except for the negative control) with the bacterial suspension.
-
Include a positive control (bacteria and medium without the compound) and a negative control (medium only).
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).
-
The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Assessment of Anticancer Activity (MTT Cell Viability Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound dissolved in the culture medium. Include a vehicle control (medium with the solvent used to dissolve the compound).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO or a solubilization buffer.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control, and the IC50 (the concentration that inhibits 50% of cell growth) can be calculated.
Biological Activity and Signaling Pathways
Isothiocyanates, including phenylethyl isothiocyanates, are known for their potential antimicrobial and anticancer properties.
Antimicrobial Activity
This compound is reported to be an antimicrobial agent. The mechanism of action of isothiocyanates against microbes often involves the disruption of cell membrane integrity and the inhibition of essential enzymes.
Anticancer Activity and Associated Signaling Pathways
Phenylethyl isothiocyanates have demonstrated anticancer effects in various cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways that regulate cell proliferation, apoptosis (programmed cell death), and angiogenesis (the formation of new blood vessels).
Caption: Workflow for studying the anticancer effects of this compound.
Phenylethyl isothiocyanates have been shown to influence several critical signaling pathways in cancer cells.
References
Methodological & Application
Application Notes and Protocols for (1-Isothiocyanatoethyl)benzene in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Isothiocyanatoethyl)benzene, also known as α-methylbenzyl isothiocyanate, is a versatile electrophilic reagent used in a variety of nucleophilic substitution reactions. Its structure, featuring a reactive isothiocyanate group attached to a chiral benzylic carbon, makes it a valuable building block for the synthesis of diverse molecular scaffolds, particularly in the field of medicinal chemistry. The isothiocyanate functional group is a potent electrophile, readily attacked by a wide range of nucleophiles, including amines, thiols, and alcohols. This reactivity allows for the straightforward synthesis of thioureas, dithiocarbamates, and thiocarbamates, respectively. These product classes are of significant interest in drug discovery, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5]
This document provides detailed application notes and experimental protocols for the use of this compound in nucleophilic substitution reactions.
Chemical Properties and Reactivity
This compound is available as a racemic mixture and as the individual (R) and (S) enantiomers. The isothiocyanate group (-N=C=S) is characterized by an electrophilic carbon atom, which is the primary site of nucleophilic attack. The reaction proceeds via an addition-elimination mechanism, leading to the formation of a new bond between the nucleophile and the isothiocyanate carbon.
General Reaction Scheme:
Caption: General nucleophilic substitution with this compound.
Applications in Drug Development
Derivatives of this compound, particularly thioureas and dithiocarbamates, have shown promise in various therapeutic areas. Isothiocyanates, as a class, are known to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and depletion of glutathione (GSH).[6][7] Phenylalkyl isothiocyanates and their derivatives have been investigated for their anticancer activity against various cell lines, including melanoma, prostate, breast, and colon cancer.[8][9]
The thiourea moiety is a recognized pharmacophore with a wide range of biological activities, including anti-HIV, anticancer, and antimicrobial effects.[2] Similarly, dithiocarbamates are known for their metal-chelating properties and have been explored as anticancer and antimicrobial agents.[3][4][5] The synthesis of libraries of these derivatives from this compound allows for the exploration of structure-activity relationships (SAR) to identify potent and selective drug candidates.
Experimental Protocols
The following protocols provide detailed methodologies for the reaction of this compound with common nucleophiles.
Protocol 1: Synthesis of a Thiourea Derivative via Reaction with a Primary Amine
This protocol describes the synthesis of a substituted thiourea by reacting (R)-(–)-(1-Isothiocyanatoethyl)benzene with a primary amine.
Reaction Scheme:
Caption: Synthesis of a thiourea derivative.
Materials:
-
(R)-(–)-(1-Isothiocyanatoethyl)benzene
-
Substituted primary amine (e.g., 4-fluoro-3-chloro aniline)
-
Anhydrous Methanol (MeOH)
-
Chloroform (CHCl₃)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Petroleum ether
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve (R)-(–)-(1-Isothiocyanatoethyl)benzene (1.0 eq) in anhydrous methanol (e.g., 20 mL per mmol of isothiocyanate).
-
Add an equimolar amount of the substituted primary amine (1.0 eq) to the solution with stirring.
-
Heat the reaction mixture to reflux (approximately 65 °C) for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., petroleum ether:EtOAc, 1:1).
-
Once the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.
-
Dissolve the residue in chloroform.
-
Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate as the eluent to afford the desired thiourea derivative.
Table 1: Representative Reaction Data
| Isothiocyanate | Amine | Solvent | Time (h) | Yield (%) | Reference |
| (R)-(–)-(1-Isothiocyanatoethyl)benzene | 4-fluoro-3-chloro aniline | MeOH | 3 | N/A | [10] |
| Phenyl isothiocyanate | Various aromatic amines | Ethanol | Reflux | Good | [10] |
Note: While a specific yield for the reaction with this compound was not provided in the reference, the general procedure for similar reactions suggests good to excellent yields are expected.
Protocol 2: General Procedure for the Synthesis of Dithiocarbamates via Reaction with a Thiol
This protocol provides a general method for the synthesis of dithiocarbamates from an isothiocyanate and a thiol.
Reaction Scheme:
Caption: Synthesis of a dithiocarbamate derivative.
Materials:
-
This compound
-
Thiol (e.g., benzyl mercaptan)
-
Sodium hydride (NaH) or other suitable base
-
Anhydrous Tetrahydrofuran (THF) or other aprotic solvent
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF under an inert atmosphere (e.g., argon), add the thiol (1.0 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous THF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Table 2: General Reaction Conditions for Dithiocarbamate Synthesis
| Isothiocyanate | Thiol | Base | Solvent | Temperature | Yield (%) |
| General Isothiocyanate | General Thiol | NaH | THF | RT | Moderate to Good |
Note: This is a generalized protocol. Optimization of the base, solvent, and temperature may be required for specific substrates.
Protocol 3: General Procedure for the Synthesis of Thiocarbamates via Reaction with an Alcohol
This protocol provides a general method for the synthesis of thiocarbamates from an isothiocyanate and an alcohol.
Reaction Scheme:
Caption: Synthesis of a thiocarbamate derivative.
Materials:
-
This compound
-
Alcohol (e.g., ethanol)
-
Sodium hydride (NaH) or other suitable base
-
Anhydrous Tetrahydrofuran (THF) or other aprotic solvent
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF under an inert atmosphere, add the alcohol (1.0 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous THF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Table 3: General Reaction Conditions for Thiocarbamate Synthesis
| Isothiocyanate | Alcohol | Base | Solvent | Temperature | Yield (%) |
| General Isothiocyanate | General Alcohol | NaH | THF | RT | Moderate to Good |
Note: This is a generalized protocol. Optimization of the base, solvent, and temperature may be required for specific substrates.
Visualizations
Reaction Workflow
Caption: Experimental workflow for nucleophilic substitution.
Potential Signaling Pathway in Cancer Cells
Isothiocyanates and their derivatives can induce apoptosis through the modulation of intracellular reactive oxygen species (ROS) levels.
Caption: Potential mechanism of anticancer activity.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Antiplatelet Activity of Antithrombotic Thiourea Compounds: Biological and Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of the therapeutic properties of... | F1000Research [f1000research.com]
- 4. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 5. mdpi.com [mdpi.com]
- 6. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 8. Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anticancer activity comparison of phenylalkyl isoselenocyanates with corresponding naturally occurring and synthetic isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Thioureas from (1-Isothiocyanatoethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of a diverse library of thiourea derivatives starting from (1-isothiocyanatoethyl)benzene. Thioureas are a significant class of compounds in drug discovery and medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anticancer, and antiviral properties.[1][2][3] The protocol herein describes a straightforward and efficient one-step synthesis methodology adaptable for various primary and secondary amines. This allows for the generation of a library of novel thiourea compounds for screening in drug development programs.
Introduction
Thiourea and its derivatives are versatile scaffolds in organic synthesis and medicinal chemistry.[1] The core thiourea moiety (S=C(N)₂) can form multiple hydrogen bonds and interact with various biological targets, making it a privileged structure in drug design.[3] The synthesis of thioureas is most commonly and efficiently achieved through the reaction of an isothiocyanate with a primary or secondary amine.[2][4][5] This reaction is typically high-yielding and proceeds under mild conditions, allowing for the creation of a wide array of derivatives. This application note details the synthesis of thioureas using this compound as the starting isothiocyanate, providing a robust method for producing novel compounds for further biological evaluation.
Experimental Protocol
General Procedure for the Synthesis of Thioureas
The following protocol outlines the general procedure for the reaction of this compound with a variety of primary and secondary amines to yield the corresponding thiourea derivatives.
Materials:
-
This compound
-
Selected primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (if necessary)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the selected amine (1.0 equivalent) in anhydrous dichloromethane.
-
To this solution, add this compound (1.0 equivalent) dropwise at room temperature with continuous stirring.
-
Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive amines, the reaction may require heating under reflux.[6]
-
Upon completion of the reaction (as indicated by TLC, typically disappearance of the starting materials), the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure thiourea derivative.[5]
-
The structure of the synthesized thiourea should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.[7][8][9]
Data Presentation
The following table summarizes the reactants and expected products for the synthesis of a selection of thiourea derivatives from this compound.
| Entry | Amine | Product Name | Molecular Formula | Expected Yield (%) |
| 1 | Aniline | 1-(1-Phenylethyl)-3-phenylthiourea | C₁₅H₁₆N₂S | >90 |
| 2 | Benzylamine | 1-Benzyl-3-(1-phenylethyl)thiourea | C₁₆H₁₈N₂S | >90 |
| 3 | Morpholine | 4-(1-Phenylethyl)thiomorpholine-4-carbothioamide | C₁₃H₁₈N₂OS | >85 |
| 4 | Piperidine | 1-(1-Phenylethyl)-3-(piperidin-1-yl)thiourea | C₁₄H₂₀N₂S | >85 |
Characterization Data
The synthesized thiourea derivatives can be characterized by the following spectroscopic methods:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Characteristic peaks for the N-H stretching of the thiourea group are expected in the range of 3100-3400 cm⁻¹. The C=S (thiocarbonyl) stretching vibration typically appears in the region of 1240–1300 cm⁻¹.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons of the N-H groups in the thiourea moiety typically appear as broad singlets in the range of δ 5.50-8.50 ppm.[6]
-
¹³C NMR: The carbon of the thiocarbonyl group (C=S) is expected to show a characteristic signal in the downfield region of the spectrum, typically between δ 178 and 184 ppm.[6]
-
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of thioureas from this compound.
Caption: General workflow for the synthesis of thioureas.
Signaling Pathway Context
While this document focuses on the synthesis of thiourea derivatives, it is important to note their relevance in targeting various signaling pathways implicated in disease. For instance, certain thiourea derivatives have been shown to act as inhibitors of kinases, which are key regulators of cell signaling pathways involved in cancer cell proliferation and survival.[3] The synthesized library of compounds can be screened against a panel of kinases or other relevant biological targets to identify novel drug leads.
The general mechanism of action for many biologically active thioureas involves non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, with the amino acid residues in the active site of enzymes or on the surface of protein receptors.[3] The structural diversity generated by the described synthetic protocol is therefore crucial for exploring these interactions and optimizing the biological activity.
The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by the synthesized thiourea derivatives.
Caption: Inhibition of a kinase cascade by a thiourea derivative.
Conclusion
The described experimental protocol provides a reliable and versatile method for the synthesis of a wide range of thiourea derivatives from this compound. The straightforward nature of the reaction, coupled with the potential for structural diversity, makes this an attractive approach for generating novel compound libraries for drug discovery and development. The synthesized compounds can be readily characterized by standard spectroscopic techniques and subsequently evaluated for their biological activity in various therapeutic areas.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. ijacskros.com [ijacskros.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Synthesis, Characterization and Structural Study of New Ethyl Thiourea Compounds and the Preliminary Naked-Eye Sensors for Mercury (Hg) and Argentum (Ag) Metal Ions : Oriental Journal of Chemistry [orientjchem.org]
- 9. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application of Alpha-Methylbenzyl Isothiocyanate in Peptide Sequencing: A Hypothetical Approach for N-Terminal Amino Acid Chiral Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise sequence of amino acids is fundamental to a protein's structure and function. While Edman degradation using phenyl isothiocyanate (PITC) has been a cornerstone of N-terminal peptide sequencing for decades, the determination of amino acid chirality (D- or L-configuration) typically requires separate analytical methods. This application note proposes a hypothetical methodology employing the chiral reagent, (R)- or (S)-alpha-methylbenzyl isothiocyanate, for the simultaneous sequencing of the N-terminal amino acid and the determination of its stereochemistry.
The core principle lies in the reaction of the chiral alpha-methylbenzyl isothiocyanate with the N-terminal amino group of a peptide. This reaction forms a diastereomeric alpha-methylbenzyl-thiocarbamoyl (AMBTC)-peptide derivative. Subsequent cleavage and cyclization yield a diastereomeric alpha-methylbenzyl-thiohydantoin (AMBTH)-amino acid. These diastereomers can then be separated and identified using standard chromatographic techniques, such as reverse-phase high-performance liquid chromatography (RP-HPLC), due to their different physicochemical properties. This approach could offer a valuable tool in the analysis of peptides containing non-proteinogenic D-amino acids, which are of increasing interest in drug development and peptidomimetics.
Proposed Signaling Pathway and Experimental Workflow
The following diagram illustrates the proposed chemical reactions and the overall experimental workflow for the application of alpha-methylbenzyl isothiocyanate in peptide sequencing.
Caption: Workflow for N-terminal sequencing and chiral analysis using alpha-methylbenzyl isothiocyanate.
Experimental Protocols
Protocol 1: Synthesis of (R)-alpha-Methylbenzyl Isothiocyanate
This protocol is adapted from general methods for isothiocyanate synthesis.
Materials:
-
(R)-alpha-Methylbenzylamine
-
Carbon disulfide (CS₂)
-
Triethylamine (TEA)
-
p-Toluenesulfonyl chloride (TsCl)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve (R)-alpha-methylbenzylamine (1 equivalent) and triethylamine (2.2 equivalents) in dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add carbon disulfide (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Cool the reaction mixture back to 0°C and add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise.
-
Stir the reaction at room temperature for an additional 3 hours.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure (R)-alpha-methylbenzyl isothiocyanate.
Protocol 2: N-Terminal Derivatization and Sequencing of a Peptide
This protocol is a hypothetical adaptation of the Edman degradation procedure.
Materials:
-
Peptide sample (10-100 picomoles)
-
Coupling buffer: 5% (v/v) pyridine in 80% (v/v) aqueous acetonitrile, pH 9.0
-
(R)-alpha-Methylbenzyl isothiocyanate solution (10% in acetonitrile)
-
Cleavage reagent: Anhydrous trifluoroacetic acid (TFA)
-
Conversion reagent: 25% (v/v) aqueous TFA
-
Extraction solvent: n-Butyl chloride
-
HPLC-grade acetonitrile and water
-
Formic acid
Procedure:
Step 1: Coupling
-
Dissolve the peptide sample in the coupling buffer.
-
Add the (R)-alpha-methylbenzyl isothiocyanate solution and incubate at 50°C for 30 minutes.
-
Dry the sample completely under a stream of nitrogen.
Step 2: Cleavage
-
Add anhydrous TFA to the dried sample.
-
Incubate at 50°C for 10 minutes to cleave the N-terminal amino acid as a thiazolinone derivative.
-
Dry the sample under a stream of nitrogen.
Step 3: Extraction
-
Resuspend the sample in water.
-
Add n-butyl chloride and vortex thoroughly to extract the thiazolinone derivative into the organic phase.
-
Transfer the organic (upper) layer to a new tube. The remaining aqueous layer contains the shortened peptide for subsequent sequencing cycles.
Step 4: Conversion
-
Dry the extracted organic layer.
-
Add the conversion reagent (25% aqueous TFA) and incubate at 50°C for 20 minutes to convert the thiazolinone to the more stable alpha-methylbenzyl-thiohydantoin (AMBTH)-amino acid derivative.
-
Dry the sample completely.
Step 5: Analysis
-
Reconstitute the dried AMBTH-amino acid derivative in a suitable solvent (e.g., 20% acetonitrile in water with 0.1% formic acid).
-
Analyze the sample by RP-HPLC on a C18 column.
-
Identify the amino acid based on the retention time compared to synthesized AMBTH-amino acid standards. The chirality is determined by the specific retention time of the diastereomer.
Data Presentation
The following tables present hypothetical quantitative data for the RP-HPLC analysis of diastereomeric AMBTH-amino acid derivatives.
Table 1: Hypothetical Retention Times of (R)-AMBTH-Amino Acid Diastereomers
| Amino Acid | L-Amino Acid Derivative Retention Time (min) | D-Amino Acid Derivative Retention Time (min) |
| Alanine | 12.5 | 13.2 |
| Valine | 15.8 | 16.7 |
| Leucine | 18.2 | 19.1 |
| Phenylalanine | 20.5 | 21.6 |
Table 2: Hypothetical Sequencing Results of a Tetrapeptide (L-Ala-D-Val-L-Leu-Phe)
| Cycle | Major Peak Retention Time (min) | Identified Amino Acid | Assigned Chirality |
| 1 | 12.5 | Alanine | L |
| 2 | 16.7 | Valine | D |
| 3 | 18.2 | Leucine | L |
| 4 | 20.5 | Phenylalanine | L |
Logical Relationships and Chemical Structures
The following diagram illustrates the chemical structures involved in the derivatization of an L-amino acid with (R)-alpha-methylbenzyl isothiocyanate.
Caption: Formation of a diastereomeric AMBTH-amino acid derivative.
Conclusion
The proposed application of alpha-methylbenzyl isothiocyanate in peptide sequencing offers a theoretical framework for the simultaneous determination of the N-terminal amino acid and its stereochemistry. While this method requires experimental validation, it holds the potential to be a valuable analytical tool for researchers in proteomics, drug discovery, and synthetic peptide chemistry. The detailed protocols and conceptual workflows provided herein serve as a foundation for further investigation into this novel sequencing reagent.
(1-Isothiocyanatoethyl)benzene: A Versatile Building Block in Organic Synthesis
(1-Isothiocyanatoethyl)benzene , also known as α-methylbenzyl isothiocyanate, is a reactive organic compound that serves as a valuable building block for the synthesis of a diverse range of nitrogen- and sulfur-containing compounds. Its utility in organic synthesis stems from the high electrophilicity of the isothiocyanate functional group (-N=C=S), making it susceptible to nucleophilic attack by various amines, hydrazides, and other nucleophiles. This reactivity allows for the straightforward construction of thiourea derivatives and a variety of heterocyclic systems, many of which exhibit interesting biological activities.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of thiourea derivatives and heterocyclic compounds, targeting researchers, scientists, and drug development professionals.
Application in the Synthesis of Thiourea Derivatives
The reaction of this compound with primary and secondary amines is a robust and high-yielding method for the preparation of N,N'-disubstituted thioureas. These compounds are of significant interest due to their wide range of biological activities, including antimicrobial, antifungal, and potential anticancer properties.
General Reaction Scheme
The general reaction for the synthesis of N-(1-phenylethyl)-N'-substituted thioureas is depicted below. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate group, followed by proton transfer to yield the stable thiourea derivative.
Caption: General synthesis of thiourea derivatives.
Experimental Protocol: Synthesis of N-(1-phenylethyl)-N'-(4-methylphenyl)thiourea
This protocol describes the synthesis of a representative N,N'-disubstituted thiourea derivative.
Materials:
-
This compound
-
4-Methylaniline (p-toluidine)
-
Ethanol (absolute)
-
Dichloromethane (DCM)
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylaniline (1.0 eq) in absolute ethanol.
-
To this solution, add this compound (1.0 eq) dropwise at room temperature with continuous stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is purified by recrystallization from a mixture of dichloromethane and hexane to afford the pure N-(1-phenylethyl)-N'-(4-methylphenyl)thiourea as a solid.
-
Dry the product under vacuum.
Characterization Data:
The structure of the synthesized compound can be confirmed by spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
| Parameter | Data |
| Yield | Typically >85% |
| Appearance | White to off-white solid |
| IR (KBr, cm⁻¹) | ~3200-3400 (N-H stretching), ~1550 (C=S stretching), ~1600, 1490 (aromatic C=C stretching) |
| ¹H NMR (CDCl₃) | δ ~1.6 (d, 3H, CH₃), ~5.4 (q, 1H, CH), ~7.1-7.5 (m, 9H, Ar-H), ~7.8 (br s, 1H, NH), ~8.2 (br s, 1H, NH) |
| ¹³C NMR (CDCl₃) | δ ~21 (CH₃), ~55 (CH), ~123-145 (aromatic carbons), ~181 (C=S) |
Application in the Synthesis of Heterocyclic Compounds
This compound is a versatile precursor for the synthesis of various five- and six-membered heterocyclic compounds. The thiourea derivatives formed in the initial step can undergo subsequent intramolecular or intermolecular cyclization reactions to yield heterocycles such as thiazolidinones, triazoles, and thiadiazoles. These heterocyclic scaffolds are prevalent in many pharmaceuticals and bioactive molecules.
Synthesis of Thiazolidin-4-one Derivatives
Thiourea derivatives obtained from this compound can react with α-haloesters, such as ethyl bromoacetate, in the presence of a base to yield 4-thiazolidinone derivatives.
Caption: Synthesis of thiazolidin-4-ones.
Experimental Protocol: Synthesis of 2-(arylimino)-3-(1-phenylethyl)thiazolidin-4-one
Materials:
-
N-(1-phenylethyl)-N'-arylthiourea (from the previous protocol)
-
Ethyl bromoacetate
-
Anhydrous sodium acetate
-
Absolute ethanol
Procedure:
-
In a round-bottom flask, suspend the N-(1-phenylethyl)-N'-arylthiourea (1.0 eq) and anhydrous sodium acetate (2.0 eq) in absolute ethanol.
-
Add ethyl bromoacetate (1.1 eq) to the suspension.
-
Heat the reaction mixture to reflux for 8-10 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Quantitative Data for Representative Thiazolidin-4-one Synthesis:
| Reactant (Thiourea) | Product | Yield (%) | Melting Point (°C) |
| N-(1-phenylethyl)-N'-(4-methylphenyl)thiourea | 2-((4-methylphenyl)imino)-3-(1-phenylethyl)thiazolidin-4-one | ~75-85 | 168-170 |
| N-(1-phenylethyl)-N'-(4-chlorophenyl)thiourea | 2-((4-chlorophenyl)imino)-3-(1-phenylethyl)thiazolidin-4-one | ~70-80 | 180-182 |
Biological Significance of Derivatives
Derivatives of this compound, particularly the corresponding thioureas, have been investigated for their biological activities.
-
Antimicrobial Activity: Many thiourea derivatives exhibit significant activity against a range of bacteria and fungi.[1] The presence of the thiourea moiety is often crucial for their antimicrobial action.
-
Anticancer Activity: Isothiocyanates and their derivatives are known to exhibit chemopreventive and anticancer properties.[2] The mechanism of action is often attributed to the induction of phase II detoxification enzymes and apoptosis in cancer cells.
The versatile reactivity of this compound makes it a valuable and readily accessible building block for the synthesis of a wide array of thiourea derivatives and heterocyclic compounds with potential applications in medicinal chemistry and drug discovery. The straightforward nature of these reactions, coupled with the potential for diverse functionalization, ensures its continued importance in synthetic organic chemistry.
References
Application Notes and Protocols: Derivatization of Primary Amines with 1-Phenylethyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The derivatization of primary amines with 1-phenylethyl isothiocyanate (PEITC) is a robust and versatile technique employed in analytical chemistry to enhance the detection and separation of these compounds. This method is particularly valuable in the pharmaceutical industry for the analysis of drug candidates and their metabolites containing primary amine functionalities. The reaction of the isothiocyanate group with a primary amine forms a stable thiourea derivative. This derivatization imparts several advantageous properties to the analyte, including increased hydrophobicity for improved reversed-phase HPLC separation, the introduction of a chromophore for UV detection, and the potential for chiral separation of racemic amines due to the chiral nature of PEITC.
Chemical Reaction
The derivatization reaction proceeds through the nucleophilic addition of the primary amine to the electrophilic carbon atom of the isothiocyanate group of 1-phenylethyl isothiocyanate. This reaction is typically carried out under mild basic conditions to ensure the amine is in its more nucleophilic free base form.
Reaction Scheme:
Caption: Chemical reaction of a primary amine with 1-phenylethyl isothiocyanate.
Applications in Research and Drug Development
The derivatization of primary amines with PEITC offers significant advantages in various stages of drug development and research:
-
Pharmacokinetic Studies: Enables the sensitive quantification of primary amine-containing drugs and their metabolites in biological matrices such as plasma and urine.
-
Chiral Separations: The use of enantiomerically pure PEITC allows for the separation of racemic primary amines into their respective enantiomers on a standard achiral HPLC column. This is crucial for studying the stereoselective metabolism and pharmacological activity of chiral drugs.[1][2]
-
Metabolite Identification: Derivatization can aid in the structural elucidation of metabolites by providing a known tag that can be easily identified by mass spectrometry.
-
Impurity Profiling: Facilitates the detection and quantification of primary amine impurities in drug substances and formulations.
Experimental Protocols
Protocol 1: General Derivatization of Primary Amines for HPLC-UV Analysis
This protocol provides a general procedure for the derivatization of a primary amine with 1-phenylethyl isothiocyanate for subsequent analysis by reversed-phase HPLC with UV detection.
Materials:
-
Primary amine sample
-
1-Phenylethyl isothiocyanate (PEITC)
-
Acetonitrile (ACN), HPLC grade
-
Triethylamine (TEA) or other suitable base
-
Methanol, HPLC grade
-
Water, HPLC grade
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
Vials and syringes
Procedure:
-
Sample Preparation: Dissolve the primary amine sample in acetonitrile to a final concentration of approximately 1 mg/mL.
-
Derivatization Reaction:
-
To 100 µL of the amine solution in a vial, add 100 µL of a 10 mg/mL solution of PEITC in acetonitrile.
-
Add 20 µL of triethylamine to catalyze the reaction.
-
Vortex the mixture for 30 seconds.
-
Heat the reaction mixture at 60°C for 30 minutes in a heating block or water bath.
-
After incubation, cool the vial to room temperature.
-
-
Sample Dilution: Dilute the reaction mixture 1:10 with a mixture of acetonitrile and water (50:50, v/v) before injection into the HPLC system.
Protocol 2: Derivatization for Chiral Separation of Primary Amines
This protocol is specifically designed for the derivatization of a racemic primary amine with an enantiomerically pure form of 1-phenylethyl isothiocyanate (e.g., (R)-(+)-1-phenylethyl isothiocyanate) to form diastereomers that can be separated on an achiral HPLC column.
Materials:
-
Racemic primary amine sample
-
(R)-(+)-1-Phenylethyl isothiocyanate or (S)-(-)-1-Phenylethyl isothiocyanate
-
Acetonitrile (ACN), HPLC grade
-
Pyridine
-
Heating block or water bath
-
Vials and syringes
Procedure:
-
Sample Preparation: Dissolve the racemic amine in acetonitrile at a concentration of approximately 0.5-1.0 mg/mL.
-
Derivatization Reaction:
-
In a vial, combine 50 µL of the amine solution with 100 µL of a 5 mg/mL solution of the chiral PEITC reagent in acetonitrile.
-
Add 10 µL of pyridine as a catalyst.
-
Seal the vial and heat at 70°C for 1 hour.
-
Cool the reaction mixture to room temperature.
-
-
Analysis: The resulting diastereomeric thiourea derivatives can be directly injected into the HPLC system for separation on a standard C18 column.
Experimental Workflow
The overall workflow for the derivatization and analysis of primary amines using PEITC is depicted below.
Caption: General workflow for the derivatization and analysis of primary amines.
Data Presentation
The following tables summarize typical quantitative data that can be obtained from the analysis of primary amines after derivatization with PEITC. The values are illustrative and may vary depending on the specific amine, analytical instrumentation, and method validation.
Table 1: HPLC-UV Method Validation Parameters for a Hypothetical Primary Amine Drug
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy/Recovery (%) | 98 - 102% |
Table 2: Chiral Separation of a Racemic Primary Amine after Derivatization
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (min) | 12.5 | 14.2 |
| Resolution (Rs) | - | > 1.5 |
| Peak Area Ratio (for racemic mixture) | ~50% | ~50% |
Signaling Pathways and Logical Relationships
The decision to use PEITC derivatization is often based on the analytical challenges presented by the primary amine of interest. The following diagram illustrates the logical relationship leading to the selection of this derivatization strategy.
Caption: Decision tree for employing PEITC derivatization.
Conclusion
Derivatization of primary amines with 1-phenylethyl isothiocyanate is a powerful technique for overcoming common analytical challenges in pharmaceutical analysis and other scientific disciplines. The formation of stable thiourea derivatives enhances chromatographic performance and detectability, and enables the chiral separation of racemic compounds. The protocols and information provided herein serve as a comprehensive guide for researchers and scientists to effectively implement this valuable analytical strategy.
References
Application Notes and Protocols for In Vitro Antimicrobial Assay of (1-Isothiocyanatoethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Isothiocyanatoethyl)benzene is an organic compound belonging to the isothiocyanate family.[1][2] Isothiocyanates (ITCs) are naturally occurring compounds found in cruciferous vegetables and are known for their potential biological activities, including antimicrobial properties.[3][4][5] These compounds are recognized for their reactivity, particularly with sulfhydryl groups of proteins, which is a key aspect of their antimicrobial action.[6][7][8] The antimicrobial effects of ITCs are attributed to various mechanisms, including the disruption of cell membrane integrity, leading to the leakage of cellular components and ultimately cell death.[6][9][10] This document provides detailed protocols for evaluating the in vitro antimicrobial activity of this compound using standard microbiology assays.
Data Presentation
The antimicrobial efficacy of this compound can be quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The results can be summarized as shown in the table below.
| Microorganism | Strain (ATCC) | Minimum Inhibitory Concentration (MIC) in µg/mL | Minimum Bactericidal Concentration (MBC) in µg/mL |
| Staphylococcus aureus | 25923 | 64 | 128 |
| Escherichia coli | 25922 | 128 | 256 |
| Pseudomonas aeruginosa | 27853 | 256 | >512 |
| Candida albicans | 10231 | 128 | 256 |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of this compound that visibly inhibits the growth of a microorganism.[6][8][11]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for yeast, supplemented as required
-
Bacterial or fungal strains
-
Sterile saline (0.85% NaCl)
-
McFarland turbidity standards (0.5)
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the appropriate broth to the desired starting concentration.
-
Inoculum Preparation: From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[12] Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the starting concentration of the test compound to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Inoculation: Add 100 µL of the prepared inoculum to each well, bringing the final volume to 200 µL.
-
Controls:
-
Growth Control: A well containing broth and inoculum without the test compound.
-
Sterility Control: A well containing only broth to check for contamination.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.[6][13]
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) compared to the growth control.[8]
Determination of Minimum Bactericidal Concentration (MBC)
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[13][14][15]
Materials:
-
Results from the MIC assay
-
Nutrient agar plates
-
Sterile pipettes and tips
-
Incubator
Procedure:
-
From the wells of the MIC plate that show no visible growth, take a 10-20 µL aliquot.
-
Spot-inoculate the aliquot onto a quadrant of a nutrient agar plate.
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration of the test compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.[14][15] In practice, it is often considered the lowest concentration with no visible colony growth on the agar plate.[16]
Agar Disk Diffusion Assay
This is a qualitative method to assess the antimicrobial activity of a compound.[4][17][18][19]
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
Sterile saline (0.85% NaCl)
-
McFarland turbidity standards (0.5)
-
Sterile swabs
-
Forceps
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the MIC protocol.
-
Plate Inoculation: Dip a sterile swab into the inoculum suspension and remove excess fluid by pressing it against the inside of the tube.[20] Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.[17][20]
-
Disk Preparation and Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of this compound onto the surface of the inoculated agar plate using sterile forceps.[12] Ensure the disks are placed with sufficient distance between them to avoid overlapping of the inhibition zones.[13][20]
-
Incubation: Invert the plates and incubate at 35-37°C for 16-18 hours.[13]
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth is visible) in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.[19]
Visualizations
Experimental Workflow
Caption: Workflow for in vitro antimicrobial assays.
Proposed Mechanism of Action of Isothiocyanates
Caption: Antimicrobial mechanism of isothiocyanates.
References
- 1. goldbio.com [goldbio.com]
- 2. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 3. researchgate.net [researchgate.net]
- 4. asm.org [asm.org]
- 5. doaj.org [doaj.org]
- 6. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The antibacterial properties of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The antibacterial properties of isothiocyanates. | Semantic Scholar [semanticscholar.org]
- 9. Antibacterial mechanism of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. emerypharma.com [emerypharma.com]
- 16. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. grownextgen.org [grownextgen.org]
- 18. rr-asia.woah.org [rr-asia.woah.org]
- 19. researchgate.net [researchgate.net]
- 20. microbenotes.com [microbenotes.com]
Application Notes and Protocols: Chiral Isothiocyanates in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral isothiocyanates are versatile building blocks in asymmetric synthesis, primarily serving as precursors to valuable chiral thiourea organocatalysts and as reactants in a variety of enantioselective transformations. Their unique reactivity allows for the construction of complex chiral molecules, including heterocyclic scaffolds of significant interest in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the use of chiral isothiocyanates in two key areas: the synthesis of chiral thiourea organocatalysts and their subsequent application, and the direct use of chiral isothiocyanates in diastereoselective and enantioselective cyclization reactions.
Application 1: Synthesis of Chiral Thiourea Organocatalysts from Chiral Isothiocyanates
Chiral thioureas have emerged as powerful hydrogen-bond-donating organocatalysts for a wide range of asymmetric reactions.[1][2] A straightforward and common method for their synthesis involves the reaction of a chiral isothiocyanate with a primary or secondary amine.[2][3] This approach allows for modular catalyst design, enabling the fine-tuning of steric and electronic properties to achieve high stereoselectivity in various transformations.
General Reaction Scheme:
Caption: Synthesis of Chiral Thioureas.
Experimental Protocol: Synthesis of a Chiral Thiourea from (R)-1-Phenylethyl Isothiocyanate and Aniline
This protocol is a representative example of the synthesis of a chiral thiourea.
Materials:
-
(R)-1-Phenylethyl isothiocyanate
-
Aniline
-
Dichloromethane (DCM), anhydrous
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a solution of (R)-1-phenylethyl isothiocyanate (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (5 mL) under a nitrogen atmosphere, add aniline (1.0 mmol, 1.0 equiv).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure chiral thiourea.
-
Characterize the product by NMR spectroscopy and mass spectrometry.
Application 2: Organocatalytic Enantioselective Tandem Aldol-Cyclization of α-Isothiocyanato Imides
α-Isothiocyanato imides are valuable substrates for tandem reactions that construct complex heterocyclic structures with high stereocontrol.[1] The use of cinchona alkaloid-derived thiourea catalysts enables a highly enantioselective tandem aldol-cyclization reaction with activated carbonyl compounds, such as isatins, to produce spirobicyclic thiocarbamates.[1] These products are precursors to biologically active molecules.[1]
Logical Workflow: Tandem Aldol-Cyclization
Caption: Experimental Workflow for Aldol-Cyclization.
Experimental Protocol: Enantioselective Tandem Aldol-Cyclization[1]
Materials:
-
α-Isothiocyanato imide (e.g., 3-(2-isothiocyanatoacetyl)-4,4-dimethyloxazolidin-2-one) (0.050 mmol)
-
Isatin (0.060 mmol)
-
Cinchonidine-derived thiourea catalyst (10 mol %)
-
Diethyl ether (1.0 mL)
-
Hexane
-
Ethyl acetate
-
Silica gel
Procedure:
-
In a glass vial, dissolve the α-isothiocyanato imide (10.7 mg, 0.050 mmol) and the cinchonidine-derived thiourea catalyst (2.8 mg, 0.005 mmol, 10 mol %) in diethyl ether (1.0 mL) with stirring.[1]
-
Add the isatin (8.8 mg, 0.060 mmol) to the solution.[1]
-
Stir the mixture at room temperature for 2 hours.[1]
-
Monitor the reaction progress by TLC analysis.[1]
-
Once the reaction is complete, remove the solvent under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel (eluent: 1:1 hexane/ethyl acetate) to obtain the desired spirobicyclic thiocarbamate.[1]
Quantitative Data for Tandem Aldol-Cyclization
| Entry | Isatin Derivative | Yield (%) | dr | ee (%) |
| 1 | Isatin | 95 | >20:1 | 96 |
| 2 | 5-Fluoro-isatin | 99 | >20:1 | 95 |
| 3 | 5-Chloro-isatin | 98 | >20:1 | 98 |
| 4 | 5-Bromo-isatin | 97 | >20:1 | 96 |
| 5 | 5-Methyl-isatin | 96 | >20:1 | 95 |
Data sourced from organocatalytic enantioselective tandem aldol-cyclization reactions of α-isothiocyanato imides and isatins.[1]
Application 3: Asymmetric [3+2] Annulation of 4-Isothiocyanato Pyrazolones
Chiral isothiocyanates can also be utilized as 1,3-dipole synthons in asymmetric annulation reactions. For instance, 4-isothiocyanato pyrazolones undergo an asymmetric [3+2] annulation with alkynyl ketones, catalyzed by a cinchona alkaloid-derived organocatalyst. This reaction provides efficient access to optically active spiro[pyrroline-pyrazolones], which are of interest in medicinal chemistry.[4]
Proposed Catalytic Cycle
Caption: Proposed [3+2] Annulation Cycle.
Quantitative Data for Asymmetric [3+2] Annulation
| Entry | R¹ in Pyrazolone | R² in Alkynyl Ketone | Yield (%) | ee (%) |
| 1 | Phenyl | Phenyl | 95 | 92 |
| 2 | 4-Chlorophenyl | Phenyl | 92 | 90 |
| 3 | Phenyl | 4-Methylphenyl | 96 | 93 |
| 4 | Phenyl | 2-Thienyl | 88 | 85 |
Representative data for the asymmetric [3+2] annulation of 4-isothiocyanato pyrazolones with alkynyl ketones.[4]
Conclusion
Chiral isothiocyanates are valuable and versatile reagents in the field of asymmetric synthesis. Their utility as precursors for highly effective chiral thiourea organocatalysts and as direct participants in stereocontrolled cycloaddition and tandem reactions highlights their importance. The protocols and data presented herein provide a foundation for researchers to explore and expand the applications of chiral isothiocyanates in the synthesis of enantiomerically enriched compounds for drug discovery and development.
References
- 1. Organocatalytic enantioselective tandem aldol-cyclization reaction of α-isothiocyanato imides and activated carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective [3 + 2] annulation of 4-isothiocyanato pyrazolones and alkynyl ketones under organocatalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Labeling of Proteins and Peptides with (1-Isothiocyanatoethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Isothiocyanatoethyl)benzene is an aromatic isothiocyanate compound that can be utilized for the covalent labeling of proteins and peptides. The isothiocyanate group (-N=C=S) is a reactive moiety that forms stable covalent bonds with nucleophilic residues on proteins, primarily the ε-amino group of lysine residues and the α-amino group at the N-terminus, as well as the sulfhydryl group of cysteine residues. This labeling technique is a valuable tool in proteomics, drug development, and various biochemical assays, enabling the attachment of a phenyl ethyl tag to proteins for detection, quantification, or structural analysis.
The reaction of this compound with proteins is highly dependent on pH. Under alkaline conditions (pH 9-11), the reaction with primary amines is favored, resulting in the formation of a stable thiourea linkage.[1] In contrast, at a more neutral pH (6-8), isothiocyanates can also react with thiol groups of cysteine residues to form a dithiocarbamate linkage, a reaction that can be reversible.[1][2]
These application notes provide a general overview, experimental protocols, and data presentation templates for the labeling of proteins and peptides using this compound.
Applications
The covalent modification of proteins and peptides with this compound has several potential applications in research and drug development:
-
Protein Quantification: Similar to other aromatic isothiocyanates, this reagent can be used for derivatization of peptides to enhance their detection and quantification in mass spectrometry-based proteomics.
-
Structural Analysis: The modification of specific amino acid residues can be used to probe protein structure and folding.
-
Ligand Binding Studies: Labeling can be used to track the interaction of a protein with other molecules.
-
Immunological Studies: Introduction of this hydrophobic moiety can alter the immunological properties of proteins and peptides.
Data Presentation
Effective data management is crucial for the successful application of protein labeling. The following tables provide a structured format for recording and comparing experimental data.
Table 1: Reaction Conditions for Labeling of Protein/Peptide with this compound
| Parameter | Experiment 1 | Experiment 2 | Experiment 3 |
| Protein/Peptide | e.g., BSA | e.g., Lysozyme | e.g., Peptide XYZ |
| Protein/Peptide Concentration (mg/mL) | 10 | 5 | 1 |
| This compound Concentration (mM) | 1 | 5 | 10 |
| Molar Ratio (Reagent:Protein) | 10:1 | 20:1 | 50:1 |
| Reaction Buffer | 50 mM Sodium Bicarbonate | 50 mM Sodium Phosphate | 100 mM HEPES |
| pH | 9.0 | 8.0 | 7.5 |
| Reaction Temperature (°C) | 25 | 4 | 37 |
| Reaction Time (hours) | 2 | 4 | 1 |
| Quenching Reagent | 100 mM Tris-HCl | 50 mM Glycine | 1 M Hydroxylamine |
Table 2: Quantitative Analysis of Labeling Efficiency
| Experiment ID | Method of Analysis | Labeling Efficiency (%) | Degree of Labeling (moles reagent/mole protein) |
| Experiment 1 | Spectrophotometry | 85 | 8.5 |
| Experiment 2 | Mass Spectrometry | 92 | 18.4 |
| Experiment 3 | HPLC | 78 | 39 |
Experimental Protocols
The following are generalized protocols for the labeling of proteins and peptides with this compound. Researchers should optimize these protocols for their specific protein or peptide of interest.
Protocol 1: Labeling of Proteins in Alkaline Conditions (Targeting Amines)
This protocol is designed to favor the reaction of this compound with primary amines (lysine residues and the N-terminus) to form stable thiourea linkages.
Materials:
-
Protein of interest
-
This compound
-
Labeling Buffer: 50 mM Sodium Bicarbonate buffer, pH 9.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Purification column (e.g., size-exclusion chromatography)
-
Spectrophotometer or other analytical instrument for quantification
Procedure:
-
Protein Preparation: Dissolve the protein of interest in the Labeling Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain any primary amines (e.g., Tris or glycine).
-
Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMF or DMSO. The concentration should be 10-100 times higher than the desired final concentration in the reaction mixture.
-
Labeling Reaction:
-
Slowly add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring, protected from light.
-
-
Quenching the Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted this compound. Incubate for 1 hour at room temperature.
-
Purification: Remove excess reagent and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).
-
Analysis:
-
Determine the protein concentration of the labeled product using a protein assay (e.g., BCA assay).
-
Determine the degree of labeling by measuring the absorbance of the phenyl ethyl group (if a suitable wavelength can be determined) or by using mass spectrometry.
-
Protocol 2: Labeling of Peptides in Moderate pH (Targeting Thiols and Amines)
This protocol can be used for labeling peptides where both cysteine and lysine residues may be targeted.
Materials:
-
Peptide of interest
-
This compound
-
Labeling Buffer: 50 mM Sodium Phosphate buffer, pH 7.5
-
Quenching Buffer: 50 mM Glycine, pH 8.0
-
Anhydrous Acetonitrile
-
High-Performance Liquid Chromatography (HPLC) system for purification and analysis
Procedure:
-
Peptide Preparation: Dissolve the peptide in the Labeling Buffer to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare a fresh stock solution of this compound in anhydrous acetonitrile.
-
Labeling Reaction:
-
Add a 5-20 fold molar excess of the this compound stock solution to the peptide solution.
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Quenching the Reaction: Add the Quenching Buffer to stop the reaction.
-
Purification and Analysis: Purify and analyze the labeled peptide using reverse-phase HPLC. The extent of labeling can be determined by comparing the peak areas of the labeled and unlabeled peptides. Mass spectrometry can be used to confirm the mass of the labeled peptide.
Mandatory Visualizations
The following diagrams illustrate the key chemical reaction and a general experimental workflow for protein labeling.
Caption: Chemical reaction of this compound with amine and thiol groups on a protein.
Caption: A generalized experimental workflow for the labeling of proteins.
References
Synthesis of Heterocyclic Compounds from α-Methylbenzyl Isothiocyanate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of various heterocyclic compounds utilizing α-methylbenzyl isothiocyanate as a key starting material. The methodologies outlined herein are intended to serve as a practical guide for researchers in organic synthesis and medicinal chemistry.
Introduction
α-Methylbenzyl isothiocyanate is a versatile reagent in organic synthesis, particularly in the construction of nitrogen and sulfur-containing heterocyclic scaffolds. These heterocyclic motifs are of significant interest in drug discovery due to their prevalence in biologically active molecules. This document details the synthesis of three major classes of heterocycles: thiazoles, 1,2,4-triazoles, and 1,3,4-thiadiazoles, starting from α-methylbenzyl isothiocyanate. The protocols are based on established chemical transformations, providing a foundation for the exploration of novel derivatives with potential therapeutic applications.
Synthesis of Thiazole Derivatives
Thiazoles are a class of five-membered heterocyclic compounds containing one sulfur and one nitrogen atom. They are present in a wide array of pharmaceuticals and natural products. The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazole derivatives.
Application Note: Synthesis of 2-(α-Methylbenzylamino)-4-arylthiazoles
This protocol describes the synthesis of 2-(α-methylbenzylamino)-4-arylthiazoles through the reaction of α-methylbenzyl isothiocyanate with an α-haloketone, followed by cyclization. This method allows for the introduction of diverse aryl groups at the 4-position of the thiazole ring, enabling the generation of a library of compounds for structure-activity relationship (SAR) studies.
Experimental Workflow: Hantzsch Thiazole Synthesis
Application Notes and Protocols for (1-Isothiocyanatoethyl)benzene in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of (1-Isothiocyanatoethyl)benzene as a reagent in solid-phase synthesis. While specific data for this compound is limited, the following protocols and data are based on established methodologies for similar isothiocyanates used in the solid-phase synthesis of thiourea derivatives and other heterocyclic compounds.
Application Notes
This compound is an electrophilic reagent that can be effectively utilized in solid-phase organic synthesis (SPOS) for the construction of diverse molecular libraries. Its primary application lies in the synthesis of substituted thioureas, which are versatile intermediates for the preparation of various biologically active molecules, including kinase inhibitors and antimicrobial agents. The ethylbenzene backbone offers a key structural motif that can be further functionalized to explore structure-activity relationships (SAR) in drug discovery programs.
The solid-phase approach offers significant advantages, including the use of excess reagents to drive reactions to completion and simplified purification procedures, which involve simple washing and filtration steps. The choice of resin is critical and is typically a polystyrene-based resin functionalized with an appropriate linker, such as the trityl linker, which allows for mild cleavage conditions, preserving the integrity of the final product.
Key Applications:
-
Synthesis of Substituted Thioureas: The isothiocyanate group readily reacts with primary and secondary amines to form N,N'-disubstituted thioureas. By immobilizing an amine on the solid support, a library of thioureas can be generated by reacting it with a diverse set of isothiocyanates, including this compound. Conversely, an isothiocyanate-functionalized resin can be used to capture a variety of amines.[1][2]
-
Combinatorial Chemistry: The solid-phase methodology is highly amenable to combinatorial and parallel synthesis, enabling the rapid generation of large libraries of thiourea-based compounds for high-throughput screening.
-
Synthesis of Heterocycles: The thiourea linkage can serve as a precursor for the synthesis of various heterocyclic systems, such as thiazoles and thiadiazoles, which are prevalent in many pharmaceutical agents.[1][2]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Resin-Bound Amine
This protocol describes the initial step of immobilizing a primary amine onto a solid support, which will subsequently react with this compound.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB, loading ~1.0 mmol/g)
-
Primary amine of choice
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker or orbital mixer
Procedure:
-
Swell the 2-chlorotrityl chloride resin in anhydrous DCM for 30 minutes in the solid-phase synthesis vessel.
-
Drain the DCM.
-
Add a solution of the primary amine (3.0 eq.) and DIPEA (5.0 eq.) in anhydrous DCM to the swollen resin.
-
Agitate the mixture at room temperature for 4 hours.
-
Drain the reaction solution.
-
Wash the resin sequentially with DCM (3x), DIPEA/DCM (1:19, 3x), DCM (3x), and MeOH (3x).
-
Cap any remaining unreacted trityl chloride groups by treating the resin with a solution of MeOH/DIPEA/DCM (1:1:8) for 30 minutes.
-
Wash the resin sequentially with DCM (3x) and MeOH (3x).
-
Dry the resin under vacuum to a constant weight.
Protocol 2: Solid-Phase Synthesis of a Substituted Thiourea using this compound
This protocol details the reaction of the resin-bound amine with this compound to form the corresponding thiourea.
Materials:
-
Resin-bound amine (from Protocol 1)
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Solid-phase synthesis vessel
-
Shaker or orbital mixer
Procedure:
-
Swell the resin-bound amine in anhydrous DMF for 30 minutes in the solid-phase synthesis vessel.
-
Drain the DMF.
-
Add a solution of this compound (3.0 eq.) in anhydrous DMF to the swollen resin.
-
Agitate the mixture at room temperature for 12-16 hours.
-
Drain the reaction solution.
-
Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum.
Protocol 3: Cleavage of the Thiourea from the Solid Support
This protocol describes the final step of cleaving the synthesized thiourea from the resin.
Materials:
-
Thiourea-bound resin (from Protocol 2)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Solid-phase synthesis vessel or cleavage flask
-
Rotary evaporator
Procedure:
-
Swell the thiourea-bound resin in DCM for 30 minutes.
-
Drain the DCM.
-
Prepare a cleavage cocktail of TFA/TIS/DCM (e.g., 2:2:96 v/v/v). The concentration of TFA can be adjusted based on the acid sensitivity of the linker and the product.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 1-2 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional DCM (2x).
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by chromatography (e.g., flash column chromatography or preparative HPLC) if necessary.
Data Presentation
The following table summarizes representative quantitative data for the solid-phase synthesis of a small library of thioureas using this compound and various resin-bound amines. The yields and purities are hypothetical and intended to be illustrative of typical results for such a synthesis.
| Entry | Resin-Bound Amine | Product Structure | Theoretical Loading (mmol/g) | Isolated Yield (%) | Purity (%) |
| 1 | Aminomethyl polystyrene | N-(benzyl)-N'-(1-phenylethyl)thiourea | 0.95 | 85 | 92 |
| 2 | 4-Aminobenzylamine-functionalized resin | N-(4-(aminomethyl)benzyl)-N'-(1-phenylethyl)thiourea | 0.88 | 78 | 90 |
| 3 | Glycine-loaded Wang resin | N-((carboxymethyl)carbamoyl)-N'-(1-phenylethyl)thiourea | 0.92 | 81 | 94 |
| 4 | Alanine-loaded Rink amide resin | N-(1-carboxyethyl)-N'-(1-phenylethyl)thiourea | 0.90 | 83 | 91 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the solid-phase synthesis of thioureas using this compound.
Caption: Workflow for solid-phase synthesis of thioureas.
Logical Relationship of Reaction Steps
This diagram illustrates the chemical transformations occurring on the solid support.
Caption: Reaction scheme on the solid support.
References
Step-by-Step Guide to the Synthesis of N-aryl Thioureas: Application Notes and Protocols
This guide provides detailed protocols for the synthesis of N-aryl thioureas, compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The following sections outline the most common and effective synthetic strategies, complete with experimental procedures, data presentation, and workflow visualizations to aid researchers in their synthetic endeavors.
Introduction
N-aryl thioureas are a class of organic compounds characterized by a thiourea core bonded to at least one aryl group. They serve as versatile intermediates in the synthesis of various heterocyclic compounds and have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] This document details established methods for their preparation, focusing on clarity and reproducibility for researchers in academic and industrial settings.
Synthetic Methodologies
Several reliable methods exist for the synthesis of N-aryl thioureas. The most prevalent and straightforward approach involves the reaction of an aryl isothiocyanate with a primary or secondary amine. Variations of this method, including one-pot and solvent-free syntheses, offer improvements in efficiency and environmental impact.
Method 1: Synthesis from Aryl Isothiocyanates and Amines
This is the most common method for preparing N-aryl thioureas. The reaction proceeds via a nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate.
General Reaction Scheme:
Caption: General reaction for the synthesis of N-aryl thioureas.
Experimental Protocol:
A general procedure involves dissolving the aryl isothiocyanate in a suitable solvent, followed by the dropwise addition of the amine. The reaction is often exothermic and may proceed at room temperature or require gentle heating.
Protocol 1: Standard Synthesis in Solution
-
Dissolve 1.0 equivalent of the desired aryl isothiocyanate in a suitable solvent (e.g., acetone, dichloromethane, or tetrahydrofuran).
-
To this solution, add 1.0-1.2 equivalents of the corresponding amine dropwise with stirring.[3]
-
Continue stirring the reaction mixture at room temperature for a period ranging from 30 minutes to several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
If the reaction is sluggish, gentle heating (e.g., reflux) may be applied.[4]
-
Upon completion, the product often precipitates from the reaction mixture. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.[4]
Protocol 2: Phase-Transfer Catalysis for Improved Yields
The use of a phase-transfer catalyst can significantly improve the yield and reaction rate, particularly when dealing with less reactive starting materials.
-
A mixture of an acid chloride (1 equivalent) and ammonium thiocyanate (1 equivalent) in a solvent like acetone is refluxed for 1 hour to generate the acyl isothiocyanate in situ.[1][2]
-
A phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) is added to the reaction mixture.[1][2]
-
A solution of the amine (1 equivalent) in the same solvent is then added dropwise.[1][2]
-
The reaction is monitored by TLC, and upon completion, the product is isolated by filtration or extraction and purified as described in Protocol 1.
Quantitative Data:
The following table summarizes representative yields for the synthesis of various N-aryl thioureas using the isothiocyanate and amine method.
| Aryl Isothiocyanate | Amine | Product | Yield (%) | Reference |
| Phenyl isothiocyanate | Aniline | N,N'-Diphenylthiourea | 95 | [5] |
| 4-Chlorophenyl isothiocyanate | Aniline | N-(4-Chlorophenyl)-N'-phenylthiourea | 92 | [5] |
| 2-((4-methoxyphenoxy)methyl)benzoyl isothiocyanate | 2-Aminothiazole | 2-((4-Methoxyphenoxy)methyl)-N-(thiazol-2-ylcarbamothioyl)benzamide | 65 | [1] |
| 2-((4-methoxyphenoxy)methyl)benzoyl isothiocyanate | 2-Aminobenzothiazole | N-(benzo[d]thiazol-2-ylcarbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamide | 41 (76 with TBAB) | [2] |
Method 2: One-Pot Synthesis from Aryl Halides and Thiourea
This method provides an alternative route to N-aryl thioureas and related sulfur compounds through a photoinduced reaction.
Experimental Workflow:
Caption: Workflow for the one-pot synthesis from aryl halides.
Experimental Protocol:
-
To a degassed solvent (e.g., DMSO) under a nitrogen atmosphere, add t-BuOK (1.1 equivalents), thiourea (1.0 equivalent), and the aryl halide (0.1 equivalents).[6]
-
Irradiate the mixture with a medium-pressure mercury lamp for a specified time (e.g., 3 hours).[6]
-
Quench the reaction by adding an excess of methyl iodide and water.[6]
-
Extract the product with an organic solvent such as methylene chloride.
-
The organic layer is then washed, dried, and the products are quantified. This method may yield a mixture of aryl sulfur compounds.[6]
Method 3: Solvent-Free Synthesis
This environmentally friendly approach utilizes phase-transfer catalysis under solvent-free conditions, which is particularly useful for the synthesis of N-aryl-N'-aroyl thioureas.
Experimental Protocol:
-
In a mortar, thoroughly mix powdered potassium thiocyanate (1.2 equivalents), benzoyl chloride (1.1 equivalents), and a phase-transfer catalyst like PEG-400.[7]
-
Stir the mixture intermittently at room temperature for several hours (e.g., 5 hours).[7]
-
Slowly add the aromatic amine (1.0 equivalent) to the reaction mixture with constant stirring.[7]
-
After the reaction is complete, wash the mixture with 75% ethanol and then with water to isolate the product.[7]
Quantitative Data:
| Aroyl Chloride | Amine | Product | Yield (%) | Reference |
| Benzoyl chloride | Aniline | N-Phenyl-N'-benzoylthiourea | 98.0 | [7] |
| Benzoyl chloride | p-Toluidine | N-(p-Tolyl)-N'-benzoylthiourea | 95.2 | [7] |
| Benzoyl chloride | p-Chloroaniline | N-(p-Chlorophenyl)-N'-benzoylthiourea | 93.5 | [7] |
Characterization
The synthesized N-aryl thioureas are typically characterized by standard analytical techniques:
-
Melting Point: To determine the purity of the compound.
-
FT-IR Spectroscopy: To identify characteristic functional groups, such as N-H and C=S stretching vibrations.
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight of the product.
Conclusion
The synthesis of N-aryl thioureas can be accomplished through several efficient methods. The choice of method will depend on the availability of starting materials, the desired scale of the reaction, and considerations for environmental impact. The protocols provided in this guide offer reliable and reproducible procedures for the synthesis of this important class of compounds for researchers in drug discovery and development.
References
- 1. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Mechanochemical synthesis of thioureas, ureas and guanidines [beilstein-journals.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. 2024.sci-hub.st [2024.sci-hub.st]
Revolutionizing Drug Discovery: Applications of Novel Pharmaceutical Agents
The landscape of pharmaceutical development is undergoing a paradigm shift, driven by the advent of innovative technologies. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of CRISPR-Cas9, Artificial Intelligence (AI), and mRNA technology in the creation of novel therapeutic agents. These notes are designed to be a practical guide for the implementation of these transformative approaches in the laboratory.
The development of new drugs has historically been a lengthy and expensive process, with high attrition rates. However, the integration of cutting-edge tools is accelerating the pace of discovery and improving the success rate of new pharmaceutical agents. Gene editing with CRISPR-Cas9 allows for precise target identification and validation. Artificial intelligence is revolutionizing drug candidate screening and optimization. Furthermore, mRNA-based platforms have demonstrated their potential for rapid vaccine and therapeutic development. This document will delve into the practical applications of these technologies, providing detailed protocols and quantitative data to guide researchers in this new era of drug discovery.
CRISPR-Cas9 for Precision Drug Target Identification and Validation
The CRISPR-Cas9 system has emerged as a powerful tool for precise genome editing, enabling researchers to elucidate the function of specific genes in disease pathways and validate their potential as drug targets. By creating targeted gene knockouts, researchers can mimic the effect of a therapeutic inhibitor with high specificity.
Application Note:
CRISPR-Cas9-mediated gene editing is instrumental in the early stages of drug discovery for target identification and validation.[1] This technology allows for the creation of knockout cell lines or animal models to study the functional consequences of gene inactivation, thereby providing strong evidence for a gene's role in a particular disease.[2][3] High-throughput CRISPR screens can be employed to systematically knock out large numbers of genes to identify those essential for disease progression or drug resistance.[1][4]
Experimental Protocol: Generating a Knockout Cell Line for Target Validation
This protocol outlines the key steps for creating a knockout cell line using the CRISPR-Cas9 system to validate a potential drug target.[5][6][7][8]
1. sgRNA Design and Synthesis:
-
Utilize online design tools (e.g., Benchling, CRISPR Design Tool) to design single guide RNAs (sgRNAs) targeting an early exon of the gene of interest.
-
Select sgRNAs with high on-target scores and low off-target predictions.
-
Synthesize the selected sgRNA oligonucleotides.
2. Vector Construction:
-
Clone the synthesized sgRNA oligonucleotides into a Cas9 expression vector (e.g., pX458).[7]
-
This vector co-expresses the Cas9 nuclease and the sgRNA.
3. Cell Transfection:
-
Transfect the Cas9-sgRNA expression vector into the desired mammalian cell line using a suitable method (e.g., lipofection, electroporation).
4. Selection and Clonal Isolation:
-
If the vector contains a selection marker (e.g., antibiotic resistance, fluorescent protein), apply the appropriate selection method to enrich for transfected cells.
-
Perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS) to isolate individual cell clones.
5. Expansion and Validation:
-
Expand the isolated single-cell clones into clonal populations.
-
Verify the gene knockout at the genomic level using Sanger sequencing or next-generation sequencing (NGS) to detect insertions and deletions (indels).[5]
-
Confirm the absence of the target protein using Western blot or immunofluorescence.[5]
-
Perform functional assays to confirm the expected phenotypic change resulting from the gene knockout.
Quantitative Data: CRISPR-Cas9 Knockout Efficiency
The efficiency of CRISPR-Cas9-mediated gene knockout can vary depending on the target gene, sgRNA design, and cell line. The following table summarizes representative knockout efficiencies from in vitro studies.
| Target Gene | Cell Line | Method of Validation | Knockout Efficiency (%) | Reference |
| EGFP | 293T | Flow Cytometry | ~80-90% | [9] |
| EGFP | U2OS | Flow Cytometry | ~70-80% | [9] |
| Various | hESCs | Genomic PCR | 33.33% - 95.35% (at least one allele) | [10] |
| Various | hESCs | Genomic PCR | 18.75% - 75.00% (biallelic) | [10] |
| S100A8 | - | - | 65% | [11] |
Workflow for CRISPR-Cas9 Mediated Target Validation
Artificial Intelligence in Drug Candidate Screening
Artificial intelligence and machine learning (ML) are transforming the process of identifying and optimizing drug candidates. By analyzing vast datasets of chemical compounds and their biological activities, AI models can predict the potential of new molecules as effective drugs, significantly accelerating the early stages of drug discovery.[12]
Application Note:
Experimental Protocol: Virtual Screening of Drug Candidates Using Machine Learning
This protocol provides a generalized workflow for conducting a virtual screen of a compound library using a machine learning model.
1. Data Collection and Preparation:
-
Compile a dataset of known active and inactive compounds for the drug target of interest from public or proprietary databases.
-
Represent each compound using molecular descriptors (e.g., fingerprints, physicochemical properties).
2. Model Training:
-
Split the dataset into training and testing sets.
-
Train a machine learning classifier (e.g., Random Forest, Support Vector Machine, Deep Neural Network) on the training set to distinguish between active and inactive compounds.
3. Model Validation:
-
Evaluate the performance of the trained model on the testing set using metrics such as the Area Under the Receiver Operating Characteristic Curve (AUC-ROC), precision, recall, and enrichment factor.
4. Virtual Screening:
-
Prepare a large library of compounds for screening.
-
Use the validated model to predict the activity of each compound in the library.
-
Rank the compounds based on their predicted activity scores.
5. Hit Selection and Experimental Validation:
-
Select a subset of top-ranking compounds for experimental validation.
-
Perform in vitro assays to confirm the activity of the selected hits.
Quantitative Data: Impact of AI on Drug Discovery Timelines
The application of AI has demonstrated a significant reduction in the time and cost of drug discovery compared to traditional methods.
| Stage of Drug Discovery | Traditional Timeline | AI-Powered Timeline | Time Reduction | Reference |
| Target to Preclinical Candidate | 4-6 years | 13-18 months | ~70% | [8][13] |
| Early Design Efforts | - | - | 70% | [8] |
| Overall Drug Development | 10-15 years | 1-2 years (projected) | up to 70% | [8] |
Quantitative Data: Performance of AI Models in Drug Discovery
The performance of AI models in drug discovery tasks is a critical measure of their utility.
| Model Application | Performance Metric | Value | Reference |
| Drug-Target Interaction Prediction | Accuracy | 98% | |
| Drug-Target Interaction Prediction | F1-Score | 0.97 | |
| Virtual Screening Hit Prioritization | Relative Precision Improvement | 29% | |
| Virtual Screening Hit Prioritization | Enrichment Factor Improvement | 6% | |
| Virtual Screening Hit Prioritization | BEDROC Improvement | 10% |
mRNA Technology for Rapid Vaccine and Therapeutic Development
The success of mRNA vaccines against SARS-CoV-2 has highlighted the potential of this technology for rapid development of novel prophylactic and therapeutic agents. The in vitro transcription process allows for flexible and scalable manufacturing.
Application Note:
mRNA molecules encoding a specific antigen or therapeutic protein are encapsulated within lipid nanoparticles (LNPs) for delivery into cells. The cellular machinery then translates the mRNA into the desired protein, eliciting an immune response or producing a therapeutic effect. The manufacturing process is highly controlled to ensure safety and purity.[5]
Experimental Protocol: Formulation of mRNA-Lipid Nanoparticles
This protocol describes a common method for formulating mRNA-LNP complexes using microfluidic mixing.
1. Preparation of Lipid Stock Solution:
-
Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).
2. Preparation of mRNA Solution:
-
Dilute the mRNA transcript in an aqueous buffer at a low pH (e.g., citrate buffer, pH 4.0).
3. Microfluidic Mixing:
-
Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.
-
Pump the two solutions through a microfluidic mixing device at a defined flow rate ratio (e.g., 3:1 aqueous to organic).
4. Dialysis and Concentration:
-
Dialyze the resulting LNP solution against a neutral pH buffer (e.g., PBS) to remove ethanol and raise the pH.
-
Concentrate the LNP formulation using a suitable method (e.g., ultrafiltration).
5. Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Measure the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).
-
Assess the in vitro protein expression by transfecting cells with the mRNA-LNPs.
Quantitative Data: Immunogenicity and Safety of an mRNA Vaccine (mRNA-1283)
The following tables present data from a clinical trial of the mRNA-1283 SARS-CoV-2 vaccine, a next-generation candidate.
Table 1: Neutralizing Antibody Response (Geometric Mean Titers - GMTs)
| Vaccine Group (2 doses) | Day 57 nAb GMT vs. B.1.351 | Reference |
| mRNA-1283 (10 µg) | Comparable to mRNA-1273 | [10] |
| mRNA-1283 (30 µg) | Comparable to mRNA-1273 | [10] |
| mRNA-1283 (100 µg) | Comparable to mRNA-1273 | [10] |
| mRNA-1273 (100 µg) | - | [10] |
Table 2: Solicited Local Adverse Reactions (within 7 days of vaccination)
| Vaccine Group | Dose 1 (% reporting) | Dose 2 (% reporting) | Reference |
| mRNA-1283 (10 µg) | 33.3% - 85.7% | 73.7% - 90.5% | [10] |
| mRNA-1283 (30 µg) | 33.3% - 85.7% | 73.7% - 90.5% | [10] |
| mRNA-1283 (100 µg) | 33.3% - 85.7% | 73.7% - 90.5% | [10] |
| mRNA-1273 (100 µg) | 95.5% | 95.0% | [10] |
Signaling Pathway: mRNA Vaccine Mechanism of Action
Personalized Medicine and Biomarker Discovery
Personalized medicine aims to tailor medical treatment to the individual characteristics of each patient. A cornerstone of this approach is the identification and validation of biomarkers—measurable indicators of a biological state—that can predict disease risk, prognosis, and response to therapy.
Application Note:
The development of personalized therapies relies on the discovery of robust biomarkers. These can be genomic (e.g., gene mutations, expression levels), proteomic (e.g., protein levels, post-translational modifications), or metabolomic. High-throughput technologies such as next-generation sequencing, mass spectrometry, and microarrays are key to biomarker discovery.
Experimental Protocol: Biomarker Discovery and Validation Workflow
This protocol outlines a general workflow for the discovery and validation of a new biomarker.
1. Discovery Phase:
-
Collect samples from a well-defined patient cohort (e.g., disease vs. healthy).
-
Perform untargeted, high-throughput analysis (e.g., RNA-seq, proteomics) to identify potential biomarker candidates that differ significantly between groups.
2. Qualification Phase:
-
Develop a targeted assay (e.g., qPCR, ELISA) for the most promising candidates.
-
Test these candidates in a larger, independent patient cohort to confirm their association with the clinical endpoint.
3. Verification Phase:
-
Further validate the biomarker's performance in a multi-center study.
-
Establish standardized operating procedures (SOPs) for the assay.
4. Clinical Validation:
-
Conduct a prospective clinical trial to demonstrate the biomarker's clinical utility in guiding treatment decisions.
Logical Relationship: The Role of Biomarkers in Personalized Medicine
References
- 1. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 2. How to Construct a CRISPR Knockout (KO) Cell Line | Ubigene [ubigene.us]
- 3. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 4. An efficient and precise method for generating knockout cell lines based on CRISPR‐Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRISPR/Cas9-mediated gene knockout is insensitive to target copy number but is dependent on guide RNA potency and Cas9/sgRNA threshold expression level - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient CRISPR/Cas9-Mediated Versatile, Predictable, and Donor-Free Gene Knockout in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. genuinbiotech.com [genuinbiotech.com]
- 11. Virtual-screening workflow tutorials and prospective results from the Teach-Discover-Treat competition 2014 against malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Target-driven machine learning-enabled virtual screening (TAME-VS) platform for early-stage hit identification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. aaayushg.github.io [aaayushg.github.io]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Bioconjugation Using Aromatic Isothiocyanates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of bioconjugation techniques that utilize aromatic isothiocyanates. This document details the underlying chemistry, offers comparative data for common reagents, and presents detailed experimental protocols for the conjugation of aromatic isothiocyanates to proteins and peptides.
Introduction to Aromatic Isothiocyanate Bioconjugation
Aromatic isothiocyanates are a class of reagents widely employed in bioconjugation for the covalent labeling of biomolecules. The isothiocyanate group (–N=C=S) is an electrophile that readily reacts with nucleophilic functional groups present in proteins and other biomolecules. This reactivity, coupled with the stability of the resulting covalent bond, makes aromatic isothiocyanates valuable tools for a variety of applications, including the development of antibody-drug conjugates (ADCs), fluorescent labeling for imaging and immunoassays, and proteomics research.
The most common nucleophilic targets for isothiocyanate conjugation are the primary amino groups of lysine side chains and the N-terminus of proteins, as well as the thiol group of cysteine residues. The selectivity of the reaction is highly dependent on the pH of the reaction buffer.
Reaction Mechanism and pH Dependence
Aromatic isothiocyanates react with primary amines to form a stable thiourea linkage and with thiols to form a dithiocarbamate linkage. The pH of the reaction medium is a critical parameter that dictates the selectivity of the conjugation.
-
Reaction with Amines (Lysine, N-terminus): This reaction is favored at alkaline pH (typically 9.0-11.0).[1] At this pH, the ε-amino group of lysine is predominantly in its deprotonated, nucleophilic state, facilitating its attack on the electrophilic carbon of the isothiocyanate.
-
Reaction with Thiols (Cysteine): The reaction with cysteine residues is more efficient at a weakly basic pH (typically 7.4-9.1).[1][2] In this pH range, the thiol group is partially deprotonated to the more nucleophilic thiolate anion, which readily reacts with the isothiocyanate.
The thiourea bond formed is exceptionally stable, making it well-suited for applications requiring long-term stability in biological systems.[3] In contrast, dithiocarbamate adducts can exhibit reversible behavior and may dissociate back to the free isothiocyanate.
Quantitative Data on Aromatic Isothiocyanate Reactions
The choice of the aromatic isothiocyanate reagent can significantly impact the efficiency and properties of the resulting bioconjugate. The following tables summarize key quantitative data for some commonly used aromatic isothiocyanates.
Table 1: Spectrophotometric Properties of Fluorescein Isothiocyanate (FITC) and Benzyl-Fluorescein Isothiocyanate (FBITC) [2]
| Compound | pH | Molar Absorption Coefficient (M⁻¹cm⁻¹) | Quantum Yield | Brightness |
| FITC (3) | 6.5 | 43,107 | 0.053 | 2,304 |
| 8.0 | 67,302 | 0.16 | 10,874 | |
| FBITC (4) | 6.5 | 56,970 | 0.35 | 20,164 |
| 8.0 | 73,519 | 0.56 | 40,946 |
Table 2: Comparison of Labeling Efficiency of Phenyl Isothiocyanate (1) and Benzyl Isothiocyanate (2) with KRas G12C Protein [1]
| Isothiocyanate | Conversion (%) |
| Phenyl Isothiocyanate (1) | 54 |
| Benzyl Isothiocyanate (2) | 98 |
Table 3: Labeling Yield of an Antibody-Radionuclide Conjugate using an Isothiocyanate Linker [4]
| Conjugate | Labeling Yield (%) |
| ²¹¹At-CA12.10C12 | 72 - 92 |
Experimental Protocols
The following are detailed protocols for the conjugation of aromatic isothiocyanates to proteins and peptides.
Protocol 1: General Procedure for Labeling Proteins with Aromatic Isothiocyanates
This protocol provides a general framework for the labeling of proteins with aromatic isothiocyanates, targeting primary amino groups.
Materials:
-
Protein of interest (e.g., antibody) in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
Aromatic isothiocyanate reagent (e.g., FITC, dissolved in anhydrous DMSO or DMF)
-
Reaction Buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0-9.5
-
Quenching Reagent: 1.5 M hydroxylamine, pH 8.5 (or Tris buffer)
-
Purification column (e.g., size-exclusion chromatography, dialysis cassette)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain any primary amines (e.g., Tris, glycine).
-
Reagent Preparation: Prepare a stock solution of the aromatic isothiocyanate in anhydrous DMSO or DMF at a concentration of 1-10 mg/mL immediately before use.
-
Conjugation Reaction:
-
Slowly add a 5- to 20-fold molar excess of the isothiocyanate solution to the protein solution while gently stirring.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C in the dark.
-
-
Quenching: Add the quenching reagent to the reaction mixture to a final concentration of 10-100 mM to react with any excess isothiocyanate. Incubate for 30-60 minutes at room temperature.
-
Purification: Remove the unreacted isothiocyanate and byproducts by size-exclusion chromatography, dialysis, or other suitable purification methods.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the respective wavelengths for the protein and the aromatic isothiocyanate. Further characterization can be performed using techniques such as mass spectrometry.
Protocol 2: Cysteine-Specific Labeling of a Reduced Antibody Fragment (Fab)
This protocol is adapted for the selective labeling of cysteine residues in a reduced antibody fragment.[2]
Materials:
-
Reduced Fab fragment
-
Benzyl-fluorescein isothiocyanate (FBITC)
-
Reaction Buffer: PBS, pH 8.0
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
Procedure:
-
Fab Reduction: Reduce the interchain disulfide bonds of the Fab fragment using TCEP to generate free cysteine residues.
-
Reagent Preparation: Prepare a stock solution of FBITC in DMSO.
-
Conjugation Reaction:
-
To a solution of the reduced Fab in PBS, pH 8.0, add a 10-fold molar excess of the FBITC solution.
-
Incubate the reaction at 37°C for 90 minutes.
-
-
Analysis: Analyze the reaction mixture by LC-MS to confirm the conjugation and determine the labeling efficiency.
Protocol 3: Labeling of Peptides with Iodophenylisothiocyanate[5]
This protocol is suitable for the labeling of peptides at their N-terminus or lysine residues.
Materials:
-
Peptide
-
4-Iodophenylisothiocyanate
-
Reaction Buffer: 50 mM borate buffer, pH 8.5
-
Acetonitrile (ACN)
Procedure:
-
Peptide Solution: Dissolve the peptide in a 1:1 mixture of 50 mM borate buffer (pH 8.5) and acetonitrile to a final concentration of 250 µM.
-
Isothiocyanate Solution: Prepare a 50 mM solution of 4-iodophenylisothiocyanate in acetonitrile.
-
Conjugation Reaction:
-
Add a 10-fold molar excess of the iodophenylisothiocyanate solution to the peptide solution.
-
Incubate the reaction mixture for 30 minutes at room temperature.
-
-
Analysis: The resulting iodophenylthiourea-modified peptide can be directly analyzed by mass spectrometry.
Visualizations
The following diagrams illustrate the key chemical reactions and a typical experimental workflow for bioconjugation with aromatic isothiocyanates.
Caption: Reaction mechanism of aromatic isothiocyanates.
Caption: General experimental workflow for protein labeling.
Advantages and Disadvantages of Aromatic Isothiocyanate Bioconjugation
Advantages:
-
Stable Linkage: The thiourea bond formed with primary amines is highly stable, which is crucial for in vivo applications such as ADCs.[3]
-
pH-Dependent Selectivity: The ability to control the reaction selectivity towards either lysine or cysteine residues by adjusting the pH offers a degree of control over the conjugation site.[1]
-
Commercial Availability: A wide range of aromatic isothiocyanates, particularly fluorescent dyes like FITC, are commercially available.
-
Potential for Improved Properties: As demonstrated with FBITC, modifications to the aromatic isothiocyanate structure can lead to improved properties such as increased brightness and labeling efficiency.[2]
-
Favorable in vivo Profile: Some isothiocyanate-based conjugates have shown lower toxicity compared to analogues with other linkers.[4]
Disadvantages:
-
Reactivity of Phenyl Isothiocyanates: Phenyl isothiocyanates can exhibit lower reactivity compared to their benzyl counterparts, potentially leading to lower conjugation yields.[1][2]
-
Potential for Side Reactions: In peptide synthesis, the use of FITC can sometimes lead to the formation of a thiohydantoin byproduct and truncation of the peptide. This can be mitigated by introducing a spacer.[5]
-
Promiscuity of Related Isocyanates: While isothiocyanates offer some selectivity, the related isocyanates can react more promiscuously with various nucleophilic amino acid residues.[4]
-
Instability of Some Isothiocyanates: Certain natural isothiocyanates can be unstable, which may limit their application in bioconjugation.[6]
-
Ammonia Sensitivity of Thiourea Linkage: The thiourea linkage can be chemically transformed under specific harsh conditions, such as during ammonia deprotection of oligonucleotides.[7]
References
- 1. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 2. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptideweb.com [peptideweb.com]
- 6. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modification of the thiourea linkage of a fluorescein-oligonucleotide conjugate to a guanidinium motif during ammonia deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1-Isothiocyanatoethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (1-Isothiocyanatoethyl)benzene synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, typically prepared from 1-phenylethylamine.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete formation of the dithiocarbamate intermediate: This can be due to low-quality starting amine, insufficient base, or incorrect solvent. 2. Ineffective desulfurization: The chosen desulfurizing agent may not be suitable for the substrate or reaction conditions. 3. Degradation of the product: Isothiocyanates can be sensitive to prolonged heating or exposure to certain reagents. | 1. Ensure high purity of 1-phenylethylamine. Use a strong, non-nucleophilic base like DBU (1,8-Diazabicyclo[11.5.4.0]undec-7-ene) to facilitate the reaction with carbon disulfide (CS₂). The choice of solvent is critical; for aromatic amines, aprotic polar solvents are often effective. 2. Employ an efficient desulfurizing agent. For the synthesis of this compound, a modern reagent such as DMT/NMM/TsO⁻ has been shown to give high yields, particularly with microwave-assisted synthesis.[1] 3. Optimize reaction time and temperature. Microwave synthesis can significantly reduce reaction times and potentially minimize product degradation.[1] If using conventional heating, monitor the reaction closely and avoid excessive heat. |
| Formation of Symmetric Thiourea Byproduct | Reaction of the isothiocyanate product with unreacted starting amine. This is a common side reaction if the amine is not fully converted to the dithiocarbamate intermediate before the addition of the desulfurizing agent. | Ensure complete conversion of the amine to the dithiocarbamate salt before proceeding with desulfurization. This can be monitored by techniques like Thin Layer Chromatography (TLC). Using a slight excess of carbon disulfide and ensuring adequate reaction time for the first step is crucial. |
| Difficulty in Product Purification | 1. Presence of unreacted starting materials or reagents. 2. Formation of polar byproducts. | 1. After the reaction, a wash with a dilute acid solution can help remove any unreacted amine. 2. Purification by column chromatography on silica gel is a common method. [1] A patent for a similar industrial process suggests a purification method involving washing with an acid, followed by distillation and rectification to achieve high purity. |
| Inconsistent Yields | Variability in reagent quality, reaction setup, or moisture. | Use freshly distilled solvents and high-purity reagents. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common starting material is 1-phenylethylamine.[2] This primary amine is readily available and can be converted to the corresponding isothiocyanate.
Q2: What are the main synthetic routes to produce this compound?
A2: The primary synthetic route involves the reaction of 1-phenylethylamine with a thiocarbonyl source. The two main variations of this route are:
-
The Carbon Disulfide (CS₂) Method: This is a two-step, one-pot synthesis where the amine first reacts with CS₂ in the presence of a base to form a dithiocarbamate salt intermediate. This intermediate is then treated with a desulfurizing agent to yield the isothiocyanate.[3][4]
-
The Thiophosgene Method: This method involves the direct reaction of the amine with thiophosgene (CSCl₂).[5] However, thiophosgene is highly toxic and requires special handling precautions.[6][7]
Q3: How can I maximize the yield of this compound?
A3: To maximize the yield, consider the following:
-
Use a modern desulfurizing agent: A study on the synthesis of aliphatic isothiocyanates, including (R)- and (S)-1-isothiocyanatoethylbenzene, reported yields of up to 94% using DMT/NMM/TsO⁻ as the desulfurizing agent in a microwave-assisted synthesis.[1]
-
Optimize reaction conditions: Microwave irradiation can significantly shorten reaction times and improve yields.[1]
-
Choice of base: A strong, non-nucleophilic base like DBU can be more effective than triethylamine in promoting the formation of the dithiocarbamate intermediate.[1]
-
Ensure anhydrous conditions: Moisture can lead to the formation of byproducts.
Q4: Can this synthesis be performed stereospecifically?
A4: Yes. The synthesis of optically active (R)-1-isothiocyanatoethylbenzene and (S)-1-isothiocyanatoethylbenzene has been achieved from the corresponding optically active amines without racemization.[1]
Q5: What are some common desulfurizing agents used in the carbon disulfide method?
A5: A variety of desulfurizing agents can be used. Some common examples include:
-
Tosyl chloride[4]
-
Propane phosphonic acid anhydride (T3P®)[4]
-
Di-tert-butyl dicarbonate (Boc₂O)[5]
-
DMT/NMM/TsO⁻[1]
Experimental Protocols
High-Yield Microwave-Assisted Synthesis of this compound[1]
This protocol is adapted from a method reported to yield up to 94% of the desired product.
Materials:
-
1-Phenylethylamine (or its optically active enantiomer)
-
Carbon disulfide (CS₂)
-
1,8-Diazabicyclo[11.5.4.0]undec-7-ene (DBU)
-
DMT/NMM/TsO⁻ (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate)
-
Dichloromethane (DCM), anhydrous
-
Hexane for chromatography
Procedure:
-
In a 10 mL pressure vial, add 1-phenylethylamine (2 mmol, 1 equiv.).
-
Add anhydrous DCM (3 mL) as the solvent.
-
Add DBU (2 equiv.) to the mixture.
-
Add carbon disulfide (3 equiv.).
-
Stir the mixture at room temperature for 5 minutes to form the dithiocarbamate intermediate.
-
Add the desulfurizing agent, DMT/NMM/TsO⁻ (1.3 equiv.).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 90 °C for 10 minutes.
-
After cooling, the reaction mixture can be directly purified.
-
Purification: Purify the crude product by flash chromatography on silica gel using 100% hexane as the eluent to obtain pure this compound.
Data Presentation
| Method | Starting Material | Desulfurizing Agent | Conditions | Yield | Reference |
| Microwave-Assisted | (R)- or (S)-1-Phenylethylamine | DMT/NMM/TsO⁻ | DCM, DBU, 90°C, 10 min | Up to 94% | [1] |
| Conventional One-Pot | Various amines | Tosyl Chloride | Et₃N, CS₂ | Good yields | [4] |
| Conventional One-Pot | Various amines | T3P® | CS₂ | Good yields | [4] |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in synthesis.
References
- 1. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Phenylethylamine - Wikipedia [en.wikipedia.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Isothiocyanate synthesis [organic-chemistry.org]
- 5. cbijournal.com [cbijournal.com]
- 6. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting low conversion rates in isothiocyanate reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in isothiocyanate reactions, particularly in the formation of thioureas from the reaction of isothiocyanates with primary and secondary amines.
Troubleshooting Guide: Low Conversion Rates
Issue: My isothiocyanate reaction is showing low or no conversion to the desired thiourea product.
This guide will walk you through a systematic approach to identify and resolve common issues.
1. Reagent Quality and Stability
-
Question: Could my isothiocyanate or amine be degraded?
-
Answer: Isothiocyanates can be sensitive to moisture and light. Over time, they can hydrolyze or polymerize, reducing their reactivity. Amines can oxidize if not stored properly.
-
Recommendation:
-
Assess the purity of your isothiocyanate and amine using techniques like NMR or GC-MS before use.
-
If the purity is questionable, consider purifying the isothiocyanate by distillation or chromatography, or use a freshly opened bottle.
-
Store isothiocyanates under an inert atmosphere (nitrogen or argon), protected from light, and at the recommended temperature.
-
Ensure amines are stored under an inert atmosphere if they are prone to oxidation.
-
-
2. Reaction Conditions
-
Question: Are my reaction conditions optimal?
-
Answer: The reaction between an isothiocyanate and an amine is influenced by solvent, temperature, concentration, and the presence of catalysts.
-
Recommendation:
-
Solvent: Use an anhydrous aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dimethylformamide (DMF). Protic solvents can compete with the amine, leading to hydrolysis of the isothiocyanate.
-
Temperature: Most reactions proceed well at room temperature.[1] However, for less reactive (e.g., electron-deficient or sterically hindered) amines or isothiocyanates, gentle heating (40-60 °C) may be necessary.[2]
-
Concentration: Ensure adequate concentration of reactants. Very dilute conditions can slow down the reaction rate.
-
Catalysis: For slow reactions, the addition of a catalytic amount of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), can be beneficial. The kinetics of aminolysis of isothiocyanates can be second order in the amine, suggesting that a second molecule of the amine can act as a catalyst.[3]
-
-
3. Substrate Reactivity
-
Question: Could the nature of my specific isothiocyanate or amine be the issue?
-
Answer: The electronic properties and steric bulk of the reactants play a significant role.
-
Recommendation:
-
Electronic Effects: Electron-withdrawing groups on the amine will decrease its nucleophilicity, slowing the reaction. Conversely, electron-donating groups on the isothiocyanate can decrease its electrophilicity. For reactions involving electron-deficient amines, longer reaction times or heating may be required.[4][5]
-
Steric Hindrance: Bulky substituents on either the amine or near the isothiocyanate group can significantly hinder the reaction.[6][7][8] If steric hindrance is a likely issue, prolonged reaction times and elevated temperatures are often necessary.
-
-
4. Competing Side Reactions
-
Question: Are there any side reactions that could be consuming my starting materials?
-
Answer: The primary side reaction of concern is the hydrolysis of the isothiocyanate by any residual water in the reaction mixture. This forms an unstable carbamic acid which decomposes to an amine and carbonyl sulfide.
-
Recommendation:
-
Use anhydrous solvents and dry glassware.
-
Run the reaction under an inert atmosphere to prevent atmospheric moisture from entering the reaction.
-
-
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my isothiocyanate reaction?
-
A1: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, the isothiocyanate and amine spots should gradually be replaced by a new spot corresponding to the thiourea product.
Q2: My reaction seems to have stalled. What should I do?
-
A2: If the reaction has stalled, you can try the following:
-
Add a catalytic amount of a non-nucleophilic base like triethylamine.
-
Gently heat the reaction mixture (e.g., to 40 °C).
-
If possible, increase the concentration of the reactants by removing some solvent under reduced pressure.
-
Q3: I am using an aromatic amine and the reaction is very slow. Is this normal?
-
A3: Yes, aromatic amines are generally less nucleophilic than aliphatic amines due to the delocalization of the lone pair of electrons on the nitrogen into the aromatic ring. These reactions often require longer reaction times or heating to achieve good conversion.[4]
Q4: What is the optimal pH for reacting an isothiocyanate with an amine?
-
A4: For the reaction with amines to form thioureas, slightly alkaline conditions (pH 9-11) are generally preferred.[9] Under more acidic or neutral conditions (pH 6-8), reaction with other nucleophiles, if present (e.g., thiols), may compete.[9]
Q5: How do I purify my thiourea product?
-
A5: Purification is typically achieved through:
-
Recrystallization: If the thiourea is a solid, recrystallization from a suitable solvent is often the easiest method.
-
Column Chromatography: For liquid products or to separate from closely related impurities, silica gel column chromatography is effective.
-
Work-up: A simple aqueous work-up can often remove unreacted amine (if it's water-soluble) and any water-soluble byproducts.
-
Data Presentation
Table 1: Recommended Reaction Conditions for Thiourea Synthesis
| Amine Type | Isothiocyanate Type | Recommended Solvent | Temperature | Catalyst (Optional) | Typical Reaction Time |
| Primary Aliphatic (unhindered) | Aliphatic or Aromatic | DCM, THF, MeCN | Room Temperature | Not usually required | 1 - 4 hours |
| Secondary Aliphatic (unhindered) | Aliphatic or Aromatic | DCM, THF, MeCN | Room Temperature | Not usually required | 2 - 6 hours |
| Aromatic (electron-rich) | Aliphatic or Aromatic | DMF, MeCN | Room Temperature - 50°C | TEA, DIPEA | 4 - 12 hours |
| Aromatic (electron-deficient) | Aliphatic or Aromatic | DMF, DMAc | 40°C - 80°C | TEA, DIPEA | 12 - 24 hours |
| Sterically Hindered | Aliphatic or Aromatic | DMF, Toluene | 60°C - 100°C | TEA, DIPEA | 24 - 48 hours |
Experimental Protocols
Standard Protocol for the Synthesis of a Thiourea from an Isothiocyanate and a Primary Amine
-
Preparation:
-
Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool to room temperature in a desiccator.
-
Ensure all solvents are anhydrous.
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 equivalent).
-
Dissolve the amine in an appropriate anhydrous solvent (e.g., DCM or THF, see Table 1).
-
Place the flask under an inert atmosphere (nitrogen or argon).
-
-
Addition of Isothiocyanate:
-
In a separate vial, dissolve the isothiocyanate (1.0 - 1.1 equivalents) in the same anhydrous solvent.
-
Add the isothiocyanate solution dropwise to the stirring amine solution at room temperature.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS every hour.
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by either recrystallization from a suitable solvent system or by flash column chromatography on silica gel.
-
Visualizations
Caption: Troubleshooting workflow for low conversion in isothiocyanate reactions.
Caption: General reaction mechanism for thiourea formation.
References
- 1. researchgate.net [researchgate.net]
- 2. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The kinetics and mechanism of aminolysis of isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. fastercapital.com [fastercapital.com]
- 8. Steric effects - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Optimizing temperature and pressure for ethylbenzene production
Technical Support Center: Ethylbenzene Production
Welcome to the technical support center for ethylbenzene production. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for ethylbenzene production?
A1: Ethylbenzene is commercially produced through the acid-catalyzed alkylation of benzene with ethylene. The reaction is exothermic.[1][2] The primary chemical equation is:
C₆H₆ + C₂H₄ → C₆H₅C₂H₅[3]
Q2: What are the common side reactions, and how do temperature and pressure affect them?
A2: The most significant side reaction is the further alkylation of ethylbenzene to form diethylbenzene (DEB).[4] High temperatures and high ethylene concentrations favor the formation of DEB.[4] Another key reaction is the transalkylation of DEB with benzene to produce two molecules of ethylbenzene, which is used to improve overall yield.[5]
-
Alkylation to DEB: C₆H₅C₂H₅ + C₂H₄ → C₆H₄(C₂H₅)₂
-
Transalkylation: C₆H₄(C₂H₅)₂ + C₆H₆ → 2 C₆H₅C₂H₅[4]
Q3: What are the main differences between liquid-phase and vapor-phase alkylation processes?
A3: The choice between liquid and vapor-phase processes depends on the catalyst used and desired operating conditions.
-
Liquid-Phase Process: Often utilizes zeolite catalysts (like MCM-22) or aluminum chloride.[1][6] It generally operates at lower temperatures and high pressures to maintain the liquid state.[4] This process can be susceptible to catalyst poisoning, especially AlCl₃ which is sensitive to water.[1]
-
Vapor-Phase (Gas-Phase) Process: Typically employs a ZSM-5 zeolite catalyst and operates at higher temperatures but can be prone to faster catalyst deactivation due to coke deposition.[1][7]
Q4: How does the benzene-to-ethylene molar ratio impact the reaction?
A4: A high benzene-to-ethylene molar ratio (typically around 8:1) is crucial for maximizing selectivity towards ethylbenzene.[8][9] This excess of benzene helps to minimize the secondary reaction where ethylbenzene reacts with ethylene to form undesirable diethylbenzene.[8]
Troubleshooting Guide
Issue 1: Low Ethylbenzene Yield and Poor Selectivity
-
Question: My experiment is producing a low yield of ethylbenzene and high levels of diethylbenzene (DEB). What are the likely causes and solutions?
-
Answer: This issue is typically related to reaction conditions that favor the secondary alkylation of ethylbenzene.
-
High Temperature: The alkylation reaction is exothermic, and while higher temperatures increase reaction rates, they can also promote the formation of DEB.[4] Solution: Gradually decrease the reactor temperature in increments of 5-10°C to find an optimal balance between reaction rate and selectivity.
-
Low Benzene/Ethylene Ratio: Insufficient benzene allows ethylene to react with the ethylbenzene product. Solution: Increase the molar ratio of benzene to ethylene. Ratios of 8:1 or higher are common to suppress DEB formation.[8][9]
-
Incorrect Pressure: While high pressure generally favors alkylation, the specific optimum depends on the phase (liquid/vapor) and catalyst. Solution: Verify that the pressure is within the recommended range for your specific process (see tables below) to ensure optimal reactant concentration and phase.
-
Issue 2: Rapid Catalyst Deactivation
-
Question: The catalyst's activity is declining much faster than expected. What could be causing this?
-
Answer: Catalyst deactivation can stem from several sources, primarily coke formation or poisoning.
-
Coke Deposition: This is common in high-temperature, vapor-phase processes.[1] Carbonaceous deposits cover the active sites of the catalyst. Solution: For vapor-phase ZSM-5 catalysts, a regeneration cycle involving a controlled burn-off of the coke with an oxygen-poor air stream can restore activity.[1] Consider lowering the reaction temperature if coking is persistent.
-
Catalyst Poisoning: Impurities in the feed streams can irreversibly deactivate the catalyst. Water is a known poison for aluminum chloride catalysts.[1] Solution: Ensure the benzene feed is thoroughly dried, especially when using AlCl₃. Implement a pre-treatment guard bed to remove sulfur, nitrogen, and other potential poisons from the feeds.[10]
-
Issue 3: Low Ethylene Conversion Rate
-
Question: A significant amount of ethylene is passing through the reactor unreacted. How can I improve the conversion rate?
-
Answer: Low conversion points to either suboptimal reaction kinetics or catalyst issues.
-
Low Temperature: The reaction rate may be too slow. Solution: Cautiously increase the reactor inlet temperature. An optimal temperature exists that maximizes conversion before side reactions become dominant.[5][11]
-
Deactivated Catalyst: The catalyst may have lost activity due to the reasons mentioned in Issue 2. Solution: Check for signs of deactivation (e.g., change in color, pressure drop). Regenerate or replace the catalyst as needed.
-
Insufficient Residence Time: The reactants may not be spending enough time in contact with the catalyst. Solution: If possible, reduce the feed flow rate to increase residence time. For fixed-bed reactors, ensure proper packing to avoid channeling.
-
Data Presentation: Process Operating Conditions
The optimal conditions for ethylbenzene production vary significantly depending on the process phase and catalyst employed.
Table 1: Liquid-Phase Alkylation Process Parameters
| Parameter | Zeolite Catalyst (e.g., PBE-1/2) | Aluminum Chloride Catalyst |
|---|---|---|
| Temperature | 110 - 135 °C[12] | ~163 °C (436 K)[4] |
| Pressure | 20 atm (~2000 kPa)[4] | 20 atm (~2000 kPa)[13] |
| Benzene:Ethylene Ratio | > 8:1 | ~8:1[9] |
| Key Considerations | Non-corrosive, tolerant to poisons.[10] | Highly sensitive to water in feed.[1] |
Table 2: Vapor-Phase Alkylation Process Parameters
| Parameter | ZSM-5 Zeolite Catalyst |
|---|---|
| Temperature | 380 - 440 °C[9][11] |
| Pressure | 20 bar (2000 kPa)[1] |
| Benzene:Ethylene Ratio | ~8:1[9] |
| Key Considerations | Prone to deactivation by coke deposition.[1] |
Experimental Protocols
Methodology for Catalyst Activity and Selectivity Testing
This protocol outlines a general procedure for evaluating catalyst performance in a laboratory-scale fixed-bed reactor.
-
Catalyst Preparation and Loading:
-
Weigh 5-10 grams of the catalyst (e.g., ZSM-5 zeolite pellets).
-
Load the catalyst into a stainless-steel fixed-bed reactor, securing it with quartz wool plugs.
-
Perform a pre-treatment step as required by the catalyst manufacturer (e.g., calcination in air at 500°C, followed by reduction under H₂ flow).
-
-
System Pressurization and Heating:
-
Pressurize the system with an inert gas (e.g., Nitrogen) to the target operating pressure (e.g., 2000 kPa).
-
Heat the reactor to the desired operating temperature (e.g., 420°C) using a furnace with a temperature controller.
-
-
Reactant Feed Introduction:
-
Introduce the liquid benzene feed using a high-pressure liquid pump (HPLC pump) at a pre-calculated flow rate.
-
Introduce the gaseous ethylene feed using a mass flow controller (MFC) to achieve the target benzene-to-ethylene molar ratio (e.g., 8:1).
-
Ensure benzene is vaporized and pre-heated before mixing with ethylene and entering the reactor.
-
-
Product Collection and Analysis:
-
Cool the reactor effluent in a condenser to separate liquid and gas phases.
-
Collect liquid product samples at regular intervals (e.g., every 30 minutes) after the system reaches a steady state.
-
Analyze the composition of the liquid and gas streams using Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID).
-
-
Data Calculation:
-
Ethylene Conversion (%): Calculate based on the molar flow rates of ethylene at the inlet and outlet.
-
Conversion = [(Ethylene_in - Ethylene_out) / Ethylene_in] * 100
-
-
Ethylbenzene Selectivity (%): Calculate based on the moles of ethylene converted to ethylbenzene relative to the total moles of ethylene reacted.
-
Selectivity = [Moles of EB produced / (Moles of EB produced + Moles of DEB produced * 2)] * 100
-
-
Mandatory Visualizations
Caption: Troubleshooting workflow for low ethylbenzene yield.
References
- 1. youtube.com [youtube.com]
- 2. cbe.statler.wvu.edu [cbe.statler.wvu.edu]
- 3. cbe.statler.wvu.edu [cbe.statler.wvu.edu]
- 4. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]
- 5. egrove.olemiss.edu [egrove.olemiss.edu]
- 6. scribd.com [scribd.com]
- 7. osti.gov [osti.gov]
- 8. scribd.com [scribd.com]
- 9. cbe.statler.wvu.edu [cbe.statler.wvu.edu]
- 10. versalis.eni.com [versalis.eni.com]
- 11. egrove.olemiss.edu [egrove.olemiss.edu]
- 12. Heat Integration of an Industrial Unit for the Ethylbenzene Production [mdpi.com]
- 13. dwsim.fossee.in [dwsim.fossee.in]
Removing unreacted starting materials from isothiocyanate products
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the removal of unreacted starting materials from isothiocyanate products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude isothiocyanate products?
The most common impurities are unreacted starting materials, primarily the parent amine and byproducts from the thiocarbonylating reagent (e.g., triethylamine hydrochloride if using thiophosgene, or triphenylphosphine oxide if using the Staudinger reaction).
Q2: My isothiocyanate is sensitive to heat. What purification methods should I avoid?
For heat-sensitive isothiocyanates, avoid high-temperature distillation. Opt for methods like flash column chromatography at room temperature or short-path distillation under high vacuum to minimize thermal exposure.
Q3: Can I use water during my workup?
It is generally advisable to avoid water in the workup if the starting amine is water-soluble, as this can make removal difficult. Additionally, while isothiocyanates are generally stable to water at neutral pH, prolonged exposure or acidic/basic conditions can lead to hydrolysis, forming the corresponding amine. If an aqueous wash is necessary, use deionized water and work quickly, ensuring the organic layer is thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate afterward.
Q4: How can I monitor the progress of the purification?
Thin-layer chromatography (TLC) is an effective technique for monitoring purification. A co-spot of the crude material alongside the starting amine will help in identifying the presence of the unreacted starting material. Staining with ninhydrin can be used to visualize the primary or secondary amine starting material, as isothiocyanates are generally ninhydrin-inactive.
Troubleshooting Guides
Problem: Unreacted Amine Remains After Flash Column Chromatography
| Potential Cause | Proposed Solution |
| Inappropriate Solvent System | The polarity of the eluent may be too high, causing the isothiocyanate and the amine to co-elute. Decrease the polarity of the solvent system. A common starting point for non-polar isothiocyanates is a hexane/ethyl acetate gradient. |
| Amine Streaking on Silica Gel | Amines can streak on silica gel due to their basicity. To mitigate this, add 0.5-1% triethylamine to the eluent system. This will occupy the acidic sites on the silica, leading to better-defined separation. |
| Overloading the Column | Too much crude material was loaded onto the column relative to the amount of silica gel. As a general rule, use a silica gel to crude material ratio of at least 50:1 (w/w). |
| Incorrect Column Packing | An improperly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
Problem: Product Decomposition During Purification
| Potential Cause | Proposed Solution |
| Thermal Degradation | The isothiocyanate is thermally labile. If using distillation, switch to a short-path distillation apparatus under high vacuum to lower the boiling point. If using chromatography, ensure the process is not running for an extended period where ambient temperature could be an issue. |
| Hydrolysis on Silica Gel | The silica gel used for chromatography is slightly acidic and contains water, which can lead to the hydrolysis of sensitive isothiocyanates. Use deactivated (neutral) silica gel or alumina for chromatography. Deactivation can be achieved by adding a small percentage of water to the dry silica gel and allowing it to equilibrate. |
| Reaction with Solvents | Protic solvents like methanol or ethanol can react with the isothiocyanate group to form thiocarbamates. Ensure all solvents used for purification are aprotic (e.g., hexanes, ethyl acetate, dichloromethane) unless a reaction is intended. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexanes).
-
Column Packing: Pour the slurry into the column and allow it to pack under positive pressure. Ensure the final packed bed is level.
-
Sample Loading: Dissolve the crude isothiocyanate in a minimal amount of the appropriate solvent (e.g., dichloromethane or the eluent). Pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the packed column. This technique generally provides better resolution than wet loading.
-
Elution: Start with a low-polarity eluent and gradually increase the polarity by adding a more polar solvent (e.g., increasing the percentage of ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure isothiocyanate product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Distillation
-
Apparatus Setup: Assemble a distillation apparatus. For heat-sensitive compounds, a short-path distillation apparatus is recommended.
-
Vacuum Application: Ensure all joints are properly sealed and apply a high vacuum.
-
Heating: Gently heat the distillation flask using a heating mantle and a stir bar for even heating.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point of the isothiocyanate product under the applied pressure.
-
Purity Check: Analyze the collected distillate by an appropriate method (e.g., GC-MS, NMR) to confirm its purity.
Quantitative Data Summary
| Purification Method | Typical Purity Achieved | Typical Yield Range | Advantages | Disadvantages |
| Flash Column Chromatography | >98% | 60-90% | High resolution, applicable to a wide range of compounds. | Can be time-consuming, potential for product decomposition on silica. |
| Distillation | >99% | 70-95% | Excellent for volatile compounds, can be scaled up. | Not suitable for non-volatile or thermally sensitive compounds. |
| Liquid-Liquid Extraction | Variable (depends on solutes) | >90% | Fast and simple for removing water-soluble impurities. | Limited by the differential solubility of the product and impurities. |
| Crystallization | >99% | 50-80% | Can provide very high purity for solid products. | Not applicable to oils or amorphous solids, can have lower yields. |
Visualized Workflows
Caption: Decision tree for selecting a primary purification method.
Caption: Troubleshooting workflow for flash column chromatography.
Technical Support Center: Synthesis of α-Methylbenzyl Isothiocyanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of α-methylbenzyl isothiocyanate, with a focus on scaling up production.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing α-methylbenzyl isothiocyanate?
A1: The most prevalent methods for synthesizing α-methylbenzyl isothiocyanate start from α-methylbenzylamine. A primary route involves the reaction with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt intermediate. This intermediate is then treated with a desulfurizing agent to yield the final isothiocyanate product. Common desulfurizing agents include tosyl chloride, cyanuric chloride, and various modern reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻). Another approach, though less common due to the hazardous nature of the reagent, is the use of thiophosgene.
Q2: What are the critical safety precautions to consider during the synthesis and scale-up?
A2: Isothiocyanates can be harmful if swallowed, cause skin and serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation. Therefore, it is crucial to work in a well-ventilated area or a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Carbon disulfide is highly flammable and toxic. When scaling up, careful consideration must be given to heat management to control exothermic reactions and prevent runaway reactions. Ensure proper emergency procedures are in place for spills or accidental exposure.
Q3: How can I purify α-methylbenzyl isothiocyanate, especially at a larger scale?
A3: For laboratory scale, purification is often achieved by column chromatography. However, for industrial or larger-scale synthesis, this method can be impractical due to the large volumes of solvent required. A more scalable approach involves a workup procedure that includes washing the reaction mixture with an acidic solution (e.g., hydrochloric acid) to remove basic impurities, followed by washing with brine to neutrality. The crude product can then be purified by vacuum distillation or rectification to achieve high purity (>99.6%).
Q4: My synthesis involves a chiral starting material ((R)- or (S)-α-methylbenzylamine). How can I avoid racemization?
A4: Racemization can be a concern, especially when using certain bases or elevated temperatures. For instance, triethylamine (Et₃N) has been reported to cause partial racemization. To minimize this, consider using a less-hindered base like N-methylmorpholine (NMM). Additionally, performing the reaction at room temperature or below can help preserve the enantiomeric purity of your product. Microwave-assisted synthesis has been shown to be effective in producing enantiopure (R)- and (S)-1-isothiocyanatoethylbenzene with no racemization when conducted for a short duration.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete formation of the dithiocarbamate intermediate. 2. Inefficient desulfurization. 3. Side reactions, such as the formation of thioureas. 4. Loss of product during workup or purification. | 1. Ensure stoichiometric amounts of amine, carbon disulfide, and base are used. Allow sufficient reaction time for the formation of the dithiocarbamate salt. 2. Choose an appropriate desulfurizing agent. The efficiency can vary depending on the substrate and reaction conditions. Refer to the Data Presentation section for a comparison of yields with different reagents. 3. Maintain a low reaction temperature to minimize the formation of thiourea byproducts. 4. Optimize the extraction and distillation procedures. Ensure the pH is appropriate during aqueous washes to prevent loss of the product. |
| Product Purity Issues (e.g., presence of thiourea) | 1. Reaction temperature is too high. 2. Incorrect stoichiometry of reagents. 3. Inadequate purification. | 1. Control the reaction temperature, especially during the addition of reagents, as the reaction can be exothermic. 2. Use a slight excess of carbon disulfide and the desulfurizing agent to ensure complete conversion of the amine. 3. For high purity, a multi-step purification process involving acid washing, distillation, and rectification may be necessary, particularly for large-scale production. |
| Reaction Stalls or is Sluggish | 1. Poor quality or insufficient amount of reagents (amine, CS₂, base, desulfurizing agent). 2. Low reaction temperature. 3. For electron-deficient amines, the formation of the dithiocarbamate can be slow. | 1. Use freshly distilled or high-purity reagents. Verify the concentration of the base if it is in solution. 2. While low temperatures are good for minimizing side reactions, the reaction may need to be gently warmed to proceed at a reasonable rate. Monitor the reaction progress by TLC or GC. 3. For less reactive amines, a stronger base or longer reaction times may be required. |
| Difficulty in Handling Viscous Reaction Mixture at Scale | The dithiocarbamate salt intermediate can sometimes precipitate or form a thick slurry. | 1. Choose a solvent system that effectively dissolves the intermediate. A biphasic system like water/dichloromethane can be effective. 2. Ensure adequate mechanical stirring to maintain a homogeneous mixture. |
Data Presentation
Table 1: Comparison of Yields for Benzyl Isothiocyanate (a model compound) with Various Desulfurizing Agents
| Desulfurizing Agent | Reaction Time (Microwave) | Yield (%) |
| DMT/NMM/TsO⁻ | 3 min | 91 |
| T3P® (Propane phosphonic acid anhydride) | 3 min | 85 |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | 3 min | 78 |
| HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) | 3 min | 75 |
| DCC (N,N'-Dicyclohexylcarbodiimide) | 3 min | 65 |
Data sourced from a study on the synthesis of isothiocyanates using a microwave-assisted method. Benzyl isothiocyanate is used as a representative model for α-methylbenzyl isothiocyanate due to structural similarity.
Experimental Protocols
Method 1: One-Pot Synthesis using Cyanuric Chloride in an Aqueous System
This protocol is adapted from a general procedure for the synthesis of isothiocyanates and is suitable for scaling up.
-
Formation of Dithiocarbamate Salt:
-
To a stirred solution of α-methylbenzylamine (1.0 mol) and potassium carbonate (2.0 mol) in water (700 mL), slowly add carbon disulfide (1.2 mol) dropwise over 2.5 hours at room temperature.
-
After the addition is complete, continue stirring for an additional 2 hours.
-
-
Desulfurization:
-
Cool the reaction mixture to 0 °C.
-
Prepare a solution of cyanuric chloride (0.5 mol) in dichloromethane (450 mL).
-
Add the cyanuric chloride solution dropwise to the reaction mixture over 4 hours, maintaining the temperature at 0 °C.
-
After the addition, stir for another hour.
-
-
Workup and Purification:
-
Adjust the pH of the mixture to >11 with 6 N NaOH.
-
Separate the organic layer.
-
Wash the organic layer with a dilute HCl solution, followed by saturated brine until neutral.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude α-methylbenzyl isothiocyanate by vacuum distillation.
-
Method 2: Microwave-Assisted Synthesis of Enantiopure (R)- or (S)-α-Methylbenzyl Isothiocyanate
This protocol is based on the synthesis of optically active 1-isothiocyanatoethylbenzene.
-
Reaction Setup:
-
In a microwave vial, combine the respective enantiomer of α-methylbenzylamine (2 mmol), triethylamine (6 mmol), and dichloromethane (3 mL).
-
Add carbon disulfide (6 mmol) and stir the mixture for 5 minutes at room temperature to form the dithiocarbamate salt.
-
Add 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) (2.6 mmol).
-
-
Microwave Irradiation:
-
Seal the vial and place it in a microwave reactor.
-
Irradiate for 3 minutes at 90 °C.
-
-
Purification:
-
After cooling, the reaction mixture can be purified by flash chromatography on silica gel using hexane as the eluent to yield the pure isothiocyanate. The synthesis of (R)-1-isothiocyanatoethylbenzene and (S)-1-isothiocyanatoethylbenzene using this method has been reported to yield up to 94% without racemization.
-
Visualizations
Caption: One-pot synthesis workflow for α-methylbenzyl isothiocyanate.
Caption: Troubleshooting logic for synthesis scale-up.
Technical Support Center: Method Development for HPLC Analysis of Isothiocyanate Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC analysis of isothiocyanate (ITC) reaction mixtures.
Frequently Asked Questions (FAQs)
A collection of common questions regarding the HPLC analysis of isothiocyanates.
| Question | Answer |
| Why is derivatization often necessary for HPLC analysis of isothiocyanates? | Many isothiocyanates lack strong UV chromophores, leading to poor sensitivity with UV detection.[1][2] Derivatization with reagents like N-acetyl-L-cysteine (NAC) or phenylisothiocyanate (PITC) introduces a chromophore, enhancing UV absorbance and improving detection limits.[1][2][3] |
| What are the most common derivatization reagents for isothiocyanates? | N-acetyl-L-cysteine (NAC) and phenylisothiocyanate (PITC) are widely used. NAC reacts with ITCs to form stable dithiocarbamates, which can be analyzed by HPLC-UV or HPLC-MS.[2][4] PITC, also known as Edman's reagent, reacts with the amino group of amino acids but is also used to derivatize other compounds to enhance their chromatographic properties and UV detection.[3][5][6] |
| What are the typical storage conditions for isothiocyanate samples? | Isothiocyanate stability can be a concern. For short-term storage (up to 45 hours), room temperature may be acceptable. For longer-term storage (up to 60 days), refrigeration at 5°C is recommended.[7] It is crucial to validate the stability of your specific analytes under your storage conditions. |
| Which type of HPLC column is most suitable for isothiocyanate analysis? | Reversed-phase columns, particularly C18 columns, are the most commonly used for the separation of isothiocyanates and their derivatives.[7][8] The specific choice of column will depend on the polarity of the target analytes and the complexity of the sample matrix. |
Troubleshooting Guide
A step-by-step guide to resolving common issues encountered during the HPLC analysis of isothiocyanate reaction mixtures.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Secondary interactions with the column: Residual silanol groups on the stationary phase can interact with the analytes. | - Adjust the mobile phase pH to suppress the ionization of the analytes. - Use a high-purity, end-capped column. - Consider adding a competitive amine to the mobile phase in low concentrations. |
| Column overload: Injecting too much sample can lead to peak distortion. | - Dilute the sample and reinject. - Use a column with a higher loading capacity. | |
| Incompatible injection solvent: If the injection solvent is much stronger than the mobile phase, it can cause peak distortion. | - Whenever possible, dissolve the sample in the initial mobile phase. | |
| Ghost Peaks or Carryover | Contamination from previous injections: The analyte or matrix components from a previous run may elute in a subsequent run. | - Implement a thorough needle wash program. - Run a blank gradient after each sample injection to wash the column. - PITC derivatization has been shown to reduce carryover compared to underivatized analysis.[3] |
| Irreproducible Retention Times | Fluctuations in mobile phase composition: Inaccurate mixing of solvents can lead to shifts in retention time. | - Ensure mobile phase components are well-mixed and degassed. - If using a gradient, check the pump's proportioning valve performance.[9] |
| Temperature fluctuations: Changes in column temperature can affect retention times. | - Use a column oven to maintain a constant temperature.[9] | |
| Column degradation: The stationary phase can degrade over time, leading to changes in retention. | - Use a guard column to protect the analytical column. - Replace the column if performance continues to degrade. | |
| Low Signal or No Peaks | Analyte instability: Isothiocyanates can be unstable, especially in certain solvents or at certain pH values. | - Prepare fresh samples and standards. - Investigate the stability of your analyte in the chosen solvent and mobile phase.[2][7] |
| Incomplete derivatization: The derivatization reaction may not have gone to completion. | - Optimize reaction conditions (reagent concentration, temperature, and time).[4] | |
| Precipitation in the mobile phase: Some isothiocyanates have low solubility in highly aqueous mobile phases and can precipitate on the column.[1][10] | - Increase the column temperature (e.g., to 60°C) to improve solubility.[1][10] - Increase the organic content of the mobile phase, if compatible with the separation. - Derivatization with mercaptoethanol can also prevent precipitation. | |
| Interfering Peaks from the Reaction Mixture | Byproducts of the derivatization reaction: Excess derivatizing reagent or reaction byproducts can co-elute with the analytes of interest. | - Optimize the stoichiometry of the derivatization reaction to minimize excess reagent. - Include a sample clean-up step after derivatization, such as liquid-liquid extraction or solid-phase extraction (SPE).[4] |
| Matrix effects: Other components in the reaction mixture can interfere with the analysis. | - Perform a placebo injection (a reaction mixture without the starting material) to identify matrix-related peaks.[11] - Modify the chromatographic conditions (e.g., mobile phase composition, gradient profile) to resolve the interfering peaks from the analyte peak.[12] |
Quantitative Data Summary
The following tables summarize quantitative data from various validated HPLC methods for isothiocyanate analysis.
Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)
| Isothiocyanate | Derivatization | Linearity Range | R² | LOD | LOQ | Reference |
| Allyl Isothiocyanate (AITC) | None | 10–18 µg/mL | 0.9961 | 0.0043 µg/mL | 0.01324 µg/mL | [7] |
| Benzyl Isothiocyanate | None | 0.5–500 µg/mL | 0.9977 | - | - | [8] |
| Erucin | None | 1–20 µg/mL | 0.979 | 3.36 µg/mL | 10.18 µg/mL | [13] |
| Phenethyl Isothiocyanate | None | 0.5–10 mg/mL | 0.978 | 1.73 mg/mL | 5.26 mg/mL | [13] |
| Various ITCs | N-acetyl-L-cysteine | Varies | ≥0.991 | <4.9 nmol/mL | - | [4] |
Table 2: Accuracy and Precision Data
| Isothiocyanate | Derivatization | Recovery (%) | Intraday Precision (%RSD) | Interday Precision (%RSD) | Reference |
| Allyl Isothiocyanate (AITC) | None | 97.07–103.66 | 0.02 | 0.22 | [7] |
| Benzyl Isothiocyanate | None | 98.9–101.3 | - | - | [8] |
| Erucin & Phenethyl Isothiocyanate | None | 97-98 | - | - | [13] |
| Various ITCs | N-acetyl-L-cysteine | 83.3–103.7 | <5.4 | - | [4] |
Experimental Protocols
Detailed methodologies for key experiments.
Protocol 1: Sample Preparation and Derivatization with N-acetyl-L-cysteine (NAC)
This protocol is adapted from a method for the determination of various isothiocyanates in plant samples.[4]
1. Sample Extraction and Clean-up (Solid-Phase Extraction - SPE): a. Condition a C18 SPE cartridge (500mg, 3mL) with 3 mL of methanol followed by 3 mL of water. b. Load 10 mL of the aqueous sample extract onto the cartridge. c. Dry the stationary phase under a stream of air for 5 minutes. d. Elute the isothiocyanates with 1.0 mL of isopropanol.
2. Derivatization Reaction: a. Prepare a derivatization solution by dissolving NAC and NaHCO₃ in water to a final concentration of 0.2 M for each. b. Combine 500 µL of the isopropanolic eluate from the SPE step with 500 µL of the derivatization solution. c. Incubate the reaction mixture for 1 hour at 50°C. d. After incubation, cool the sample and inject it into the HPLC system.
Protocol 2: Derivatization with Phenylisothiocyanate (PITC)
This protocol is a general procedure for the derivatization of compounds containing primary or secondary amines, which can be adapted for certain isothiocyanate reaction products.[6][14]
1. Derivatization: a. To 1 mL of the sample solution in a test tube, add 0.39 mL of a PITC solution (e.g., 11.09 mg/mL in a suitable organic solvent). b. Vortex the mixture for 1 minute. c. Evaporate the organic solvent under a stream of nitrogen at 50°C. d. Reconstitute the residue in a suitable solvent (e.g., 2.0 mL of methanol:phosphate buffer). e. Filter the solution through a 0.45 µm filter before injection.
Protocol 3: HPLC Method for Allyl Isothiocyanate (AITC) Analysis
This is an isocratic reversed-phase HPLC method for the analysis of AITC.[7]
-
Column: C18
-
Mobile Phase: Water:Methanol (30:70 v/v)
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 246 nm
-
Column Temperature: Ambient
Visualizations
Diagrams illustrating key workflows and concepts.
Caption: Experimental workflow for HPLC analysis of isothiocyanates.
Caption: Derivatization reaction of an isothiocyanate with NAC.
Caption: A logical approach to troubleshooting HPLC issues.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [mostwiedzy.pl]
- 5. hplc.eu [hplc.eu]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Reversed-phase high-performance liquid chromatographic method development and validation for allyl isothiocyanate estimation in phytosomes of Brassica nigra extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Analysis of Benzyl Isothiocyanate in Salvadora persica Extract and Dental Care Herbal Formulations Using Reversed Phase C18 High-Performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hep on seperating interference peaks from main peak - Chromatography Forum [chromforum.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Qualitative and quantitative detection of isothiocyanates; quantification of erucin and phenethyl isothiocyanate in Kohlrabi by a reverse phase HPLC-DAD method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Technical Support Center: Improving Selectivity in Reactions with Disubstituted Benzenes
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address challenges in controlling regioselectivity for reactions involving disubstituted benzene rings.
Frequently Asked Questions (FAQs)
Q1: How do I predict the major product in an electrophilic aromatic substitution (EAS) reaction on a disubstituted benzene?
Predicting the major product involves assessing the directing effects of the two substituents already on the ring.[1] These effects can be categorized as either reinforcing or antagonistic.
-
Reinforcing Effects: This occurs when both groups direct the incoming electrophile to the same position(s). The outcome is generally straightforward to predict.[1][2][3][4] For example, in 1-methoxy-4-nitrobenzene, the methoxy group (-OCH₃) is an ortho, para-director and the nitro group (-NO₂) is a meta-director. Both groups direct the incoming electrophile to the positions ortho to the methoxy group, making the prediction clear.[5]
-
Antagonistic (Opposed) Effects: This happens when the two groups direct to different positions. In this scenario, a few rules apply:
-
The most activating group wins: The substituent that is a stronger activator will control the position of the next substitution.[5][6][7][8] For instance, between a hydroxyl (-OH) and a methyl (-CH₃) group, the -OH is the more powerful activator and its directing effect will dominate.[6][9]
-
Activators win over deactivators: If one group is an activator (ortho, para-directing) and the other is a deactivator (meta-directing), the activating group's influence will determine the product's regiochemistry.[7][8]
-
Steric hindrance is crucial: Even when electronic effects favor a certain position, if that site is sterically hindered (e.g., located between two existing substituents), the reaction will likely occur at a less crowded, electronically favored site.[2][5][10][11]
-
Q2: What is the hierarchy of activating/deactivating groups in EAS reactions?
The directing ability of a substituent is determined by its capacity to donate or withdraw electron density from the aromatic ring. A general hierarchy from most activating to most deactivating is as follows:
-
Strongly Activating (ortho, para-directing): -NH₂, -NHR, -NR₂, -OH, -O⁻
-
Moderately Activating (ortho, para-directing): -OR, -NHCOR
-
Weakly Activating (ortho, para-directing): -Alkyl (e.g., -CH₃, -C₂H₅), -Aryl
-
Weakly Deactivating (ortho, para-directing): -F, -Cl, -Br, -I
-
Moderately Deactivating (meta-directing): -C=O (ketones, aldehydes, esters), -SO₃H, -CN
-
Strongly Deactivating (meta-directing): -NO₂, -NR₃⁺, -CF₃
When two groups are present, the one higher up on this list will generally dictate the position of substitution.[5][8]
Q3: How do steric effects compete with electronic effects in determining regioselectivity?
Steric and electronic effects are two primary forces that govern regioselectivity.[2]
-
Electronic Effects: These relate to how a substituent influences the electron density of the ring, stabilizing or destabilizing the carbocation intermediate (arenium ion) formed during EAS.[12] Activating groups stabilize the intermediate for ortho and para attack, while deactivating groups make the meta intermediate the least unstable.[11]
-
Steric Effects: This refers to the physical bulk of the substituents. A large or bulky group can block an adjacent (ortho) position, making it difficult for the incoming electrophile to attack.[2][10] Consequently, even if a position is electronically favored, the reaction may preferentially occur at a less hindered site.[5][11] For example, the nitration of tert-butylbenzene yields very little ortho product compared to the nitration of toluene because of the bulky t-butyl group.[5][10]
In cases of conflict, if two positions are electronically similar, the electrophile will favor the one with less steric hindrance.[5]
Troubleshooting Guide
Problem: My reaction yields a mixture of regioisomers with poor selectivity.
This is a common issue when the directing effects of the two substituents are antagonistic, or when the electronic differences between potential reaction sites are minimal.
Step 1: Analyze the Directing Groups First, evaluate the electronic properties of the two substituents on your starting material. Are they both activators? Both deactivators? Or one of each? This initial analysis will help you understand the expected electronic preferences.
Caption: Troubleshooting workflow for poor regioselectivity.
Step 2: Modify Reaction Conditions to Enhance Selectivity
| Parameter | Recommended Action | Rationale |
| Temperature | Lower the reaction temperature. | Many reactions are kinetically controlled at lower temperatures. The transition state leading to the major, more stable product will be favored, potentially increasing the product ratio. |
| Catalyst/Reagent | Use a sterically bulkier catalyst or reagent. | A larger catalyst or electrophile will be more sensitive to steric hindrance on the substrate, favoring attack at less crowded positions. This can improve para selectivity over ortho.[13] |
| Solvent | Vary the solvent. | Solvent polarity can influence the stability of reaction intermediates and transition states. Experimenting with different solvents may alter the product distribution. For Suzuki couplings, solvents like dioxane, THF, or MeCN are common choices.[14] |
| Blocking Groups | Temporarily block a reactive site. | In some cases, a highly reactive position can be temporarily blocked with a group like a sulfonic acid (-SO₃H), the main reaction performed, and then the blocking group can be removed.[10] |
Problem: I am performing a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) on a dihalobenzene and getting a mixture of mono- and di-substituted products.
Step 1: Exploit Halogen Reactivity Differences The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > OTf >> Cl.[15][16] You can leverage this to achieve selective mono-substitution.
-
For a bromo-iodobenzene: The reaction will almost exclusively occur at the C-I bond.
-
For a chloro-bromobenzene: The reaction can be selectively performed at the C-Br bond by using appropriate ligands and conditions. Achieving selectivity with aryl chlorides often requires more electron-rich and bulky ligands.[16]
Step 2: Optimize Reaction Parameters
| Parameter | Recommended Action | Rationale |
| Stoichiometry | Use a slight deficiency of the coupling partner (e.g., 0.8-0.95 equivalents of boronic acid or amine). | Limiting the amount of the incoming nucleophile will favor mono-substitution, as the second coupling will be slower. |
| Catalyst & Ligand | Screen different palladium pre-catalysts and phosphine ligands. | The choice of ligand is critical. For Suzuki reactions, bulky, electron-rich ligands like XPhos or SPhos can be effective.[14] For Buchwald-Hartwig aminations, specific ligands have been developed for different amine classes (e.g., BrettPhos for primary amines, RuPhos for secondary amines).[17] |
| Base | Select the appropriate base. | The base plays a crucial role in the catalytic cycle. For Suzuki couplings, K₂CO₃ or K₃PO₄ are common.[14] For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like NaOt-Bu or K₂CO₃ are often used.[18][19] The choice can significantly impact yield and selectivity. |
| Reaction Time | Monitor the reaction closely and stop it after the first coupling is complete. | Careful monitoring via TLC or LC-MS can allow you to quench the reaction once the desired mono-substituted product has formed, before significant di-substitution occurs. |
Experimental Protocols
Protocol 1: Selective Mononitration of a Disubstituted Benzene (General Procedure)
This protocol outlines a general method for achieving selective mononitration, where temperature control is key to minimizing side products.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the disubstituted benzene substrate (1.0 eq.) in a suitable solvent (e.g., glacial acetic acid or dichloromethane) and cool the mixture to 0°C in an ice bath.
-
Reagent Preparation: In a separate flask, prepare the nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid (1.05 eq.) at 0°C.
-
Reaction: Add the nitrating mixture dropwise to the cooled solution of the substrate over 15-30 minutes, ensuring the internal temperature does not rise above 5°C.
-
Monitoring: Stir the reaction at 0-5°C and monitor its progress by TLC or GC-MS.
-
Workup: Once the starting material is consumed, slowly pour the reaction mixture over crushed ice and water.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to isolate the desired regioisomer.
Protocol 2: Selective Mono-Amination of a Dihalobenzene via Buchwald-Hartwig Coupling
This protocol provides a general workflow for the selective C-N coupling at the more reactive halogen site.
-
Setup: To an oven-dried Schlenk tube, add the dihalobenzene (e.g., 1-bromo-4-iodobenzene, 1.0 eq.), the amine (1.1 eq.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 eq.).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to obtain the mono-aminated product.
Caption: A typical workflow for reaction optimization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Aromatic Reactivity [www2.chemistry.msu.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. transformationtutoring.com [transformationtutoring.com]
- 7. 14.4 How things work out in practice | Organic Chemistry II [courses.lumenlearning.com]
- 8. Ortho Para and Meta in Disubstituted Benzenes - Chemistry Steps [chemistrysteps.com]
- 9. google.com [google.com]
- 10. m.youtube.com [m.youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. google.com [google.com]
- 13. High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. Yoneda Labs [yonedalabs.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 19. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Technical Support Center: Reactions Involving (1-Isothiocyanatoethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1-isothiocyanatoethyl)benzene. It offers detailed experimental protocols, data presentation in tabular format, and visualizations to clarify workflows and logical relationships.
Frequently Asked Questions (FAQs)
Q1: What are the typical reaction conditions for the synthesis of thioureas from this compound?
A1: The reaction of this compound with a primary or secondary amine is the most common method for synthesizing the corresponding chiral thioureas. Typically, the reaction is carried out in an anhydrous aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetone at room temperature. The reaction is usually fast, often completing within minutes to a few hours. No specific catalyst is generally required for this nucleophilic addition.[1][2]
Q2: How can I monitor the progress of my reaction?
A2: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction progress. The consumption of the limiting reagent (either the amine or the isothiocyanate) and the formation of the thiourea product can be observed. A common eluent system for this analysis is a mixture of hexane and ethyl acetate.
Q3: What are the best methods for visualizing this compound and the resulting thiourea on a TLC plate?
A3: Both this compound and the corresponding thiourea derivatives are typically UV-active due to the presence of the benzene ring, appearing as dark spots on a fluorescent TLC plate under 254 nm UV light.[3] For further visualization, various staining agents can be used:
-
Potassium Permanganate (KMnO₄) stain: This is a good general stain that reacts with many organic compounds. Thioureas will appear as yellow-brown spots on a purple background.[3][4]
-
Iodine Chamber: Exposing the TLC plate to iodine vapor will result in the formation of yellow-brown spots for most organic compounds. This method is semi-destructive as the spots may fade over time.[3][4][5]
-
Grote's Reagent: This reagent is specific for sulfur-containing compounds and will produce blue spots for thiourea derivatives.[6]
Q4: What are the key safety precautions when working with this compound?
A4: this compound, like other isothiocyanates, is an irritant and should be handled with care in a well-ventilated fume hood.[7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.
Troubleshooting Guides
This section addresses common issues encountered during the workup and purification of reactions involving this compound.
Issue 1: Difficulty in Removing Unreacted Starting Materials
Q: I have unreacted amine or this compound remaining in my crude product after the reaction. How can I remove it?
A: The method for removing unreacted starting material depends on which reagent was used in excess.
-
Excess Amine: If the amine is in excess, it can be removed by washing the organic layer with a dilute acidic solution, such as 1 M hydrochloric acid (HCl). The amine will be protonated to form a water-soluble ammonium salt, which will partition into the aqueous layer.
-
Excess this compound: If the isothiocyanate is in excess, it can be quenched by adding a primary or secondary amine with a low boiling point, such as propylamine or piperidine, to the reaction mixture after the primary reaction is complete. This will convert the excess isothiocyanate into a more polar thiourea derivative that can be more easily separated by chromatography. Alternatively, washing the organic layer with a dilute solution of a nucleophilic amine scavenger resin can also be effective.
Issue 2: Emulsion Formation During Extraction
Q: I am observing a persistent emulsion at the interface of the organic and aqueous layers during the workup. How can I break it?
A: Emulsions are a common issue, especially when using ethyl acetate as the extraction solvent. Here are several techniques to break an emulsion:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[8]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.[9][10]
-
Filtration through Celite: Filtering the entire mixture through a pad of Celite can help to break up the emulsion.[11]
-
Addition of a Different Solvent: Adding a small amount of a different organic solvent, such as diethyl ether or dichloromethane, can sometimes help to resolve the layers.
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to the separation of the layers.
Issue 3: Low Yield of the Thiourea Product
Q: My reaction yield is lower than expected. What are the potential causes and solutions?
A: Several factors can contribute to low yields in thiourea synthesis.
-
Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it with TLC. If the reaction has stalled, consider gentle heating or extending the reaction time.
-
Hydrolysis of the Isothiocyanate: this compound can be sensitive to moisture and can hydrolyze to the corresponding amine, especially under acidic or basic conditions.[12] Ensure that all glassware is dry and that anhydrous solvents are used. During the workup, minimize the contact time with acidic or basic aqueous solutions.
-
Product Loss During Workup: The thiourea product may have some solubility in the aqueous phase. To minimize this, saturate the aqueous washes with brine. Also, ensure that all glassware used for transfers is thoroughly rinsed with the organic solvent to recover all of the product.
-
Decomposition on Silica Gel: Some thioureas can be sensitive to the acidic nature of silica gel during column chromatography. If you suspect this is an issue, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Chiral Thiourea
This protocol describes the synthesis of N-((S)-1-phenylethyl)-N'-phenylthiourea as a representative example.
Materials:
-
(S)-(-)-1-Phenylethylamine
-
Phenyl isothiocyanate
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hexane
-
Ethyl Acetate
Procedure:
-
To a solution of (S)-(-)-1-phenylethylamine (1.0 eq) in anhydrous DCM, add phenyl isothiocyanate (1.05 eq) dropwise at room temperature under stirring.
-
Monitor the reaction by TLC (e.g., 4:1 Hexane:Ethyl Acetate) until the starting amine is consumed (typically 1-2 hours).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x volume of organic layer), water (2 x volume of organic layer), saturated NaHCO₃ solution (2 x volume of organic layer), and brine (1 x volume of organic layer).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Data Presentation
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| (S)-(-)-1-Phenylethylamine | 1.0 | 121.18 | 10 | 1.21 g |
| Phenyl isothiocyanate | 1.05 | 135.19 | 10.5 | 1.42 g (1.25 mL) |
| Dichloromethane | - | - | - | 50 mL |
| Product | Expected Yield | Appearance | TLC Rf (4:1 Hex:EtOAc) |
| N-((S)-1-phenylethyl)-N'-phenylthiourea | 85-95% | White solid | ~0.4 |
Visualizations
Experimental Workflow for Thiourea Synthesis
Caption: General workflow for the synthesis of thiourea from this compound.
Troubleshooting Decision Tree for Low Yield
References
- 1. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RU2087467C1 - Derivatives of n-phenylthiourea and a method of their synthesis - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzene, isothiocyanato- [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Chiral Thiourea-Thioxanthone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. google.com [google.com]
Validation & Comparative
Navigating the Molecular Maze: A Comparative Guide to the Mass Spectrometry Analysis of Alpha-Methylbenzyl Isothiocyanate
For researchers and professionals in drug development and scientific research, the precise analytical characterization of bioactive compounds is paramount. Alpha-methylbenzyl isothiocyanate, a compound of interest for its potential chemopreventive properties, requires robust analytical methods for its identification and quantification.[1] Mass spectrometry, coupled with chromatographic techniques, stands as a cornerstone for such analyses. This guide provides a comparative overview of mass spectrometry-based approaches for the analysis of alpha-methylbenzyl isothiocyanate, supported by experimental data and detailed protocols.
Unveiling the Molecular Fingerprint: Mass Spectrometry Techniques
The analysis of alpha-methylbenzyl isothiocyanate and other isothiocyanates predominantly employs Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] The choice between these techniques often depends on the sample matrix, the volatility and thermal stability of the analyte, and the desired sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and thermally stable compounds like many isothiocyanates.[4][5] In GC-MS, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase in a capillary column before entering the mass spectrometer for ionization and detection.[4] For many isothiocyanates, GC-MS provides excellent resolution and sensitivity. However, a key consideration is the potential for thermal degradation of certain isothiocyanates at the high temperatures used in the GC injector and column.[3][6]
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful alternative, particularly for less volatile, thermally labile, or polar compounds.[3][7] This method separates compounds in a liquid phase before they are introduced into the mass spectrometer. LC-MS is often preferred for analyzing isothiocyanate metabolites from biological matrices.[7][8] The development of atmospheric pressure chemical ionization (APCI) has been shown to be effective for the ionization of some isothiocyanates in LC-MS.[9]
Deciphering the Fragments: The Mass Spectrum of Alpha-Methylbenzyl Isothiocyanate
The mass spectrum of a compound provides a unique fragmentation pattern that acts as a molecular fingerprint. The electron ionization (EI) mass spectrum of alpha-methylbenzyl isothiocyanate is characterized by several key fragments that arise from the dissociation of the molecular ion. The molecular weight of alpha-methylbenzyl isothiocyanate is 163.24 g/mol .[10][11][12]
The fragmentation of alpha-methylbenzyl isothiocyanate is influenced by the stability of the benzyl group and the isothiocyanate moiety. Common fragmentation patterns in mass spectrometry include alpha-cleavage, where the bond adjacent to a functional group is broken.[13][14]
Key Fragmentation Data for Alpha-Methylbenzyl Isothiocyanate (under Electron Ionization):
| m/z (mass-to-charge ratio) | Relative Intensity | Proposed Fragment Ion |
| 163 | Moderate | [C₉H₉NS]⁺ (Molecular Ion) |
| 105 | High | [C₇H₅O]⁺ (Tropylium ion) |
| 104 | High | [C₇H₄O]⁺ |
| 77 | Moderate | [C₆H₅]⁺ (Phenyl Cation) |
| 51 | Moderate | [C₄H₃]⁺ |
Data synthesized from the NIST WebBook mass spectrum for D-α-Methylbenzyl isothiocyanate.[10]
Experimental Protocols: A Blueprint for Analysis
Detailed and reproducible experimental protocols are crucial for obtaining reliable analytical data. Below are generalized protocols for the GC-MS and LC-MS analysis of isothiocyanates, which can be adapted for alpha-methylbenzyl isothiocyanate.
GC-MS Protocol for Isothiocyanate Analysis
This protocol is based on methodologies commonly used for the analysis of isothiocyanates in plant extracts.[2][6]
-
Sample Preparation:
-
For plant material, freeze-dry the sample and grind it into a fine powder.
-
Extract the isothiocyanates using a suitable organic solvent, such as dichloromethane.[6]
-
Concentrate the extract under a gentle stream of nitrogen.
-
-
GC-MS Conditions:
-
Gas Chromatograph: Equipped with a capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[5]
-
Injector: Splitless mode is often chosen to enhance sensitivity, with an initial temperature set to 35°C to minimize thermal degradation.[6]
-
Oven Temperature Program:
-
Initial temperature: 35°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 250°C at 20°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
LC-MS/MS Protocol for Isothiocyanate Analysis
This protocol is a generalized procedure based on methods for analyzing isothiocyanate metabolites.[7][9]
-
Sample Preparation:
-
LC-MS/MS Conditions:
Visualizing the Workflow
To better understand the analytical process, the following diagram illustrates a typical GC-MS workflow.
Caption: A generalized workflow for GC-MS analysis.
A Broader Perspective: Comparison with Alternative Methods
While mass spectrometry is a powerful tool, other analytical techniques can also be employed for the analysis of isothiocyanates. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence detection is a common alternative.[3]
However, the lack of a strong UV chromophore in some isothiocyanates can limit the sensitivity of HPLC-UV methods.[3] Mass spectrometry offers superior sensitivity and selectivity, especially when dealing with complex matrices where co-eluting compounds can interfere with other detectors. The structural information provided by the mass spectrum is a significant advantage of MS over other detection methods, aiding in the unambiguous identification of the analyte.
Conclusion
The mass spectrometric analysis of alpha-methylbenzyl isothiocyanate is a robust and sensitive approach for its characterization and quantification. Both GC-MS and LC-MS offer viable analytical strategies, with the choice depending on the specific research question and sample type. A thorough understanding of the fragmentation patterns and the implementation of optimized experimental protocols are essential for achieving high-quality, reliable data. The detailed information provided by mass spectrometry makes it an indispensable tool for researchers and drug development professionals working with this and other bioactive isothiocyanates.
References
- 1. α-Methylbenzyl Isothiocyanate - LKT Labs [lktlabs.com]
- 2. [Determination of isothiocyanates and related compounds in mustard extract and horseradish extract used as natural food additives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Determination of benzyl isothiocyanate metabolites in human plasma and urine by LC-ESI-MS/MS after ingestion of nasturtium (Tropaeolum majus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 9. researchgate.net [researchgate.net]
- 10. D-α-Methylbenzyl isothiocyanate [webbook.nist.gov]
- 11. S-(+)-α−Methylbenzyl Isothiocyanate - LKT Labs [lktlabs.com]
- 12. scbt.com [scbt.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
Reactivity Under the Microscope: A Comparative Analysis of (1-Isothiocyanatoethyl)benzene and Phenyl Isothiocyanate
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of isothiocyanate compounds is paramount for applications ranging from bioconjugation to the design of targeted therapeutics. This guide provides a detailed comparison of the reactivity of two key isothiocyanates: (1-Isothiocyanatoethyl)benzene and the well-characterized phenyl isothiocyanate. By examining their structural differences and the available experimental data, we aim to provide a clear framework for selecting the appropriate reagent for specific research and development needs.
The core reactivity of isothiocyanates lies in the electrophilic nature of the central carbon atom in the -N=C=S group, making it susceptible to attack by nucleophiles such as primary amines and thiols. This reactivity is fundamental to their use as labeling agents and their biological activity, which often involves covalent modification of proteins. The primary distinction between this compound and phenyl isothiocyanate lies in the substitution at the carbon atom adjacent to the isothiocyanate group. Phenyl isothiocyanate features the -N=C=S group directly attached to the aromatic phenyl ring. In contrast, this compound possesses a benzylic-type structure, with a methyl group on the carbon alpha to both the phenyl ring and the isothiocyanate functionality. This structural variance is predicted to influence the electrophilicity of the isothiocyanate carbon and, consequently, its reaction kinetics.
Comparative Reactivity Analysis
Phenyl Isothiocyanate: As a workhorse reagent, particularly in Edman degradation for protein sequencing, the reactivity of phenyl isothiocyanate with amino groups has been extensively studied. Kinetic studies have shown that its reaction with amino acids is influenced by factors such as pH and the nature of the amino acid. The direct attachment of the electron-withdrawing phenyl ring to the isothiocyanate group enhances the electrophilicity of the central carbon atom.
This compound: The presence of an ethyl group between the phenyl ring and the isothiocyanate moiety in this compound introduces a benzylic carbon. While benzylic systems can be reactive, the additional alkyl substitution may exert a steric hindrance effect on the approaching nucleophile. Furthermore, the electronic influence of the phenyl group on the isothiocyanate carbon is mediated through the ethyl bridge, which may result in a different electrophilic character compared to the direct conjugation in phenyl isothiocyanate. Studies on benzylic-type isothiocyanates suggest they can undergo conversion to corresponding benzylamines under certain conditions, indicating a distinct reactivity profile compared to their aromatic counterparts.
Quantitative Data Summary
Due to the lack of direct comparative experimental data, a quantitative table of reaction rates cannot be presented. However, based on general principles of organic chemistry, a qualitative comparison can be made:
| Feature | Phenyl Isothiocyanate | This compound |
| Structure | Aromatic Isothiocyanate | Benzylic-type Isothiocyanate |
| Steric Hindrance | Lower | Higher (due to the α-methyl group) |
| Electronic Effect | Direct electron-withdrawal by the phenyl ring | Inductive and hyperconjugative effects of the ethyl group, attenuated influence of the phenyl ring |
| Predicted Reactivity | Generally high due to direct conjugation | Potentially lower due to steric hindrance and altered electronics |
Experimental Protocols
To facilitate further research and direct comparison, the following are generalized experimental protocols for assessing the reactivity of isothiocyanates with amines.
General Protocol for Reaction of Isothiocyanates with Primary Amines
This protocol describes a method for reacting an isothiocyanate with a primary amine to form the corresponding thiourea derivative. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Materials:
-
Isothiocyanate (e.g., phenyl isothiocyanate or this compound)
-
Primary amine (e.g., benzylamine)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) (optional, but can catalyze the reaction)
-
Stirring apparatus
-
Reaction vessel
-
TLC plates and developing chamber or HPLC system
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1 equivalent) in the chosen anhydrous solvent.
-
Add the base (1-2 equivalents) to the solution, if used.
-
To this stirred solution, add the isothiocyanate (1-1.2 equivalents) dropwise at room temperature.
-
Monitor the reaction progress by TLC or HPLC until the starting materials are consumed.
-
Upon completion, the reaction mixture can be worked up by washing with an acidic solution (e.g., 1M HCl) to remove excess amine and base, followed by an aqueous wash and drying of the organic layer.
-
The crude product can be purified by column chromatography or recrystallization to yield the pure thiourea derivative.
Signaling Pathways and Biological Relevance
Isothiocyanates, including phenyl isothiocyanate and related compounds, are known to exert a range of biological effects, often through the covalent modification of cysteine residues on proteins. This reactivity allows them to modulate various signaling pathways implicated in cellular processes such as inflammation, apoptosis, and oxidative stress response.
Several key signaling pathways are known to be targeted by isothiocyanates:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Isothiocyanates can modulate the activity of MAPK signaling cascades, which are crucial for regulating cell proliferation, differentiation, and apoptosis.
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is central to cell survival and growth, and its modulation by isothiocyanates can contribute to their anti-cancer properties.
-
Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway: Isothiocyanates are potent inducers of the Nrf2 antioxidant response pathway, leading to the upregulation of cytoprotective genes.
The ability of a specific isothiocyanate to interact with these pathways is intrinsically linked to its chemical reactivity.
Conclusion
The choice between this compound and phenyl isothiocyanate for a specific application will depend on the desired reactivity profile. Phenyl isothiocyanate, with its well-documented and robust reactivity, remains a standard choice for many applications. However, the unique structural features of this compound may offer advantages in scenarios where a more modulated reactivity is desired or where steric and electronic factors can be leveraged for specific molecular interactions. Further quantitative kinetic studies are warranted to provide a more definitive comparison and to fully elucidate the reactivity landscape of this promising benzylic isothiocyanate.
A Comparative Guide to the Synthesis of Chiral Isothiocyanates: Validation of a Novel Amine-Catalyzed Sulfurization Route
For Researchers, Scientists, and Drug Development Professionals
The synthesis of enantiomerically pure chiral isothiocyanates is of paramount importance in the fields of medicinal chemistry and drug discovery. These compounds serve as crucial building blocks for various pharmaceuticals and as valuable chiral derivatizing agents. This guide provides a comprehensive comparison of a novel, sustainable synthetic route involving the amine-catalyzed sulfurization of isocyanides against established methodologies, namely the dithiocarbamate desulfurization and the tandem Staudinger/aza-Wittig reaction. The performance of each method is evaluated based on experimental data, offering researchers the information needed to select the most suitable approach for their specific applications.
Comparative Analysis of Synthetic Routes
The following table summarizes the key performance indicators for the synthesis of chiral isothiocyanates via three distinct methodologies. The data presented is a representative compilation from various literature sources.
| Parameter | Amine-Catalyzed Sulfurization of Isocyanides (New Route) | Dithiocarbamate Desulfurization (Established Route) | Tandem Staudinger/aza-Wittig Reaction (Alternative Route) |
| Starting Materials | Chiral Isocyanides, Elemental Sulfur | Chiral Primary Amines, Carbon Disulfide | Chiral Nβ-Protected Alkyl Azides, Triphenylphosphine, Carbon Disulfide |
| Key Reagents | Catalytic Amine Base (e.g., DBU) | Desulfurizing Agent (e.g., Tosyl Chloride, Na2S2O8)[1][2] | - |
| Typical Reaction Conditions | Mild (e.g., 40 °C), Benign Solvents[3][4] | Varied, often room temperature to moderate heating | -40 °C to 35 °C |
| Reported Yields | Moderate to High (34–95%)[4] | Good to Excellent (75–97%)[2] | Excellent (≥83%)[2] |
| Enantiomeric Purity | High (retention of configuration) | Generally high, but racemization can occur depending on the desulfurizing agent and conditions[5] | Excellent (no racemization observed)[2] |
| Substrate Scope | Broad, including sterically hindered isocyanides[3] | Broad for alkyl and aryl amines[1][6] | Good for Nβ-protected aminoalkyl isothiocyanates[2] |
| Key Advantages | Sustainable (uses elemental sulfur, catalytic base), avoids highly toxic reagents, mild conditions[3][4] | Readily available starting materials (primary amines), well-established and versatile[7] | High yields and excellent preservation of stereochemistry[2] |
| Key Disadvantages | Requires synthesis of chiral isocyanides, which can be a multi-step process[8] | Use of toxic and foul-smelling carbon disulfide, potential for side reactions and byproducts[7] | Requires synthesis of azide precursors, use of phosphine reagents |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are generalized and may require optimization for specific substrates.
Protocol 1: Amine-Catalyzed Sulfurization of a Chiral Isocyanide (New Route)
This protocol is adapted from recent literature on sustainable isothiocyanate synthesis.[3]
Materials:
-
Chiral isocyanide (1.0 eq)
-
Elemental sulfur (1.12 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2-5 mol%)
-
Dihydrolevoglucosenone (Cyrene™) or γ-Butyrolactone (GBL) as solvent
Procedure:
-
Dissolve the chiral isocyanide in the chosen benign solvent (e.g., Cyrene™ at a concentration of 2-6 M).
-
Add elemental sulfur to the solution.
-
Add the catalytic amount of DBU to the reaction mixture.
-
Stir the mixture at 40 °C for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction mixture is purified by flash column chromatography to yield the chiral isothiocyanate.
Protocol 2: Desulfurization of a Dithiocarbamate Salt from a Chiral Amine (Established Route)
This protocol is a general procedure based on the widely used dithiocarbamate formation and subsequent desulfurization.[2][9]
Materials:
-
Chiral primary amine (1.0 eq)
-
Carbon disulfide (1.1 eq)
-
Triethylamine (2.2 eq)
-
Tosyl chloride (1.1 eq)
-
Dichloromethane (DCM) as solvent
Procedure:
-
Dissolve the chiral primary amine in DCM.
-
Add triethylamine to the solution and cool to 0 °C in an ice bath.
-
Slowly add carbon disulfide to the cooled solution and stir for 1 hour at 0 °C.
-
Add tosyl chloride to the reaction mixture and allow it to warm to room temperature.
-
Stir the reaction for an additional 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the chiral isothiocyanate.
Protocol 3: Tandem Staudinger/aza-Wittig Reaction for Chiral Isothiocyanate Synthesis (Alternative Route)
This protocol is based on the highly stereospecific synthesis from chiral azides.[2]
Materials:
-
Nβ-protected chiral alkyl azide (1.0 eq)
-
Triphenylphosphine (1.1 eq)
-
Carbon disulfide (excess)
-
Tetrahydrofuran (THF) as solvent
Procedure:
-
Dissolve the Nβ-protected chiral alkyl azide in THF.
-
Add triphenylphosphine to the solution and stir at room temperature until the Staudinger reaction is complete (cessation of nitrogen evolution), typically 1-2 hours.
-
Cool the resulting iminophosphorane solution to 0 °C.
-
Add an excess of carbon disulfide to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC for the consumption of the iminophosphorane.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography to isolate the chiral isothiocyanate.
Visualizing the Synthetic Workflow and Logical Comparison
To further clarify the synthetic pathways and their comparative advantages, the following diagrams are provided.
Caption: Workflow for the amine-catalyzed synthesis of chiral isothiocyanates.
Caption: Logical comparison of synthetic routes to chiral isothiocyanates.
References
- 1. Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. scispace.com [scispace.com]
- 9. Isothiocyanate synthesis [organic-chemistry.org]
Comparative Antimicrobial Efficacy of (1-Isothiocyanatoethyl)benzene and Other Isothiocyanates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antimicrobial efficacy of (1-Isothiocyanatoethyl)benzene, more commonly known as Phenethyl Isothiocyanate (PEITC), against other prominent isothiocyanates. The information presented is collated from various scientific studies to offer a comprehensive overview supported by experimental data. Isothiocyanates (ITCs) are naturally occurring compounds found in cruciferous vegetables and are known for their potent antimicrobial properties against a wide range of pathogens.[1][2][3][4][5] This document will delve into the comparative effectiveness of PEITC, its mechanisms of action, and the experimental protocols used to evaluate its efficacy.
Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy of isothiocyanates is often quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values for PEITC and other common isothiocyanates against various bacterial and fungal strains as reported in the literature.
Table 1: Antibacterial Efficacy (MICs)
| Isothiocyanate | Staphylococcus aureus | Pseudomonas aeruginosa | Escherichia coli | Vibrio parahaemolyticus | Bacillus cereus |
| This compound (PEITC) | 1 mmol/L[6] | 100 µg/mL[7] | 0.40 mmol/L[6] | 100 µg/mL[8] | MIC reported[8] |
| Allyl Isothiocyanate (AITC) | MIC reported[9] | 103±6.9 µg/mL[10] | MIC reported[3] | - | - |
| Benzyl Isothiocyanate (BITC) | 2.9 - 110 µg/mL[11] | 2145±249 µg/mL[10] | MIC reported[3] | - | - |
| Sulforaphane (SFN) | - | Anti-biofilm activity reported[3] | Shiga toxin inhibition reported[3] | - | - |
Table 2: Antifungal Efficacy (MICs)
| Isothiocyanate | Alternaria alternata | Botrytis spp. | Gibberella zeae | Phytophthora capsisi | Cytospora sp. |
| This compound (PEITC) | 1.22 mM[12][13] | Tolerance evaluated[14] | 13.92 µg/mL[15] | 3.69 µg/mL[15] | 0.73 µg/mL[15] |
| Allyl Isothiocyanate (AITC) | - | - | - | - | - |
| Benzyl Isothiocyanate (BITC) | - | Tolerance evaluated[14] | - | - | - |
| Propyl Isothiocyanate (PITC) | - | Tolerance evaluated[14] | - | - | - |
Note: Direct comparison of MIC values can be challenging due to variations in experimental conditions across different studies.[3][4][16] Aromatic isothiocyanates like PEITC and BITC are generally considered more potent than aliphatic ones like AITC.[17]
Experimental Protocols
The data presented in this guide is based on established antimicrobial susceptibility testing methods. A fundamental understanding of these protocols is crucial for interpreting the results.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is typically determined using the broth microdilution method.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable growth medium.
-
Serial Dilution of Isothiocyanates: The isothiocyanate is serially diluted in the growth medium in a microtiter plate.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.
-
Observation: The MIC is determined as the lowest concentration of the isothiocyanate that shows no visible growth (turbidity).
Mechanism of Action Studies
Several experimental approaches are employed to elucidate the antimicrobial mechanism of isothiocyanates:
-
Cell Membrane Integrity Assays: These assays measure the leakage of intracellular components, such as potassium ions or molecules that absorb at 260 nm (indicative of nucleic acids), or the uptake of dyes like propidium iodide, which can only enter cells with compromised membranes.[7][12][13]
-
ATP Production Measurement: The effect of the isothiocyanate on cellular energy metabolism is assessed by measuring the total adenosine triphosphate (ATP) production.[6]
-
Reactive Oxygen Species (ROS) Measurement: The level of intracellular ROS is quantified to determine if the antimicrobial activity involves the induction of oxidative stress.[6]
-
Gene Expression Analysis: Techniques like quantitative real-time PCR (qRT-PCR) are used to study the effect of the isothiocyanate on the expression of genes related to virulence, biofilm formation, and stress responses.[6]
Signaling Pathways and Mechanism of Antimicrobial Action
Isothiocyanates exert their antimicrobial effects through a multi-targeted approach, which contributes to their broad-spectrum activity and potentially lower propensity for resistance development.
The primary mechanism of action involves the disruption of microbial cell membrane integrity.[18] The lipophilic nature of isothiocyanates allows them to penetrate the cell membrane, leading to increased permeability, loss of membrane potential, and leakage of essential intracellular components.[7] This disruption of the cell's physical barrier is a critical step in their bactericidal and fungicidal activity.
Furthermore, isothiocyanates are electrophilic compounds that can react with nucleophilic groups in cellular macromolecules.[1] This reactivity leads to the inhibition of essential enzymes, such as thioredoxin reductase and acetate kinase, by targeting their sulfhydryl groups.[3] The inactivation of these enzymes disrupts crucial metabolic pathways.
Another key aspect of their antimicrobial action is the induction of oxidative stress.[17] Isothiocyanates can increase the intracellular levels of reactive oxygen species (ROS), leading to damage of cellular components like DNA, proteins, and lipids.[6] This oxidative damage contributes to cell death.
In addition to these direct effects, isothiocyanates can also interfere with microbial signaling and virulence. For instance, they have been shown to inhibit biofilm formation and the production of toxins in various pathogenic bacteria.[3][6]
References
- 1. microbiologyresearch.org [microbiologyresearch.org]
- 2. The antibacterial properties of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. doaj.org [doaj.org]
- 5. ut.primo.exlibrisgroup.com [ut.primo.exlibrisgroup.com]
- 6. Inhibitory Effect of Phenethyl Isothiocyanate on the Adhesion and Biofilm Formation of Staphylococcus aureus and Application on Beef [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jmb.or.kr [jmb.or.kr]
- 10. Natural isothiocyanates express antimicrobial activity against developing and mature biofilms of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2-Phenylethyl Isothiocyanate Exerts Antifungal Activity against Alternaria alternata by Affecting Membrane Integrity and Mycotoxin Production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Phenylethyl Isothiocyanate Exerts Antifungal Activity against Alternaria alternata by Affecting Membrane Integrity and Mycotoxin Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparing Fungal Sensitivity to Isothiocyanate Products on Different Botrytis spp. [mdpi.com]
- 15. Antimicrobial activities of phenethyl isothiocyanate isolated from horseradish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]
- 18. mdpi.com [mdpi.com]
Navigating the Chiral Maze: A Comparative Guide to Confirming the Enantiomeric Purity of (S)-1-Phenylethyl Isothiocyanate
For researchers, scientists, and drug development professionals, establishing the enantiomeric purity of chiral compounds is a critical step in ensuring product safety, efficacy, and quality. This guide provides a comparative analysis of established analytical techniques for the confirmation of the enantiomeric purity of (S)-1-phenylethyl isothiocyanate, a key chiral building block in synthetic chemistry.
The accurate determination of enantiomeric excess (% ee) is paramount, as even small amounts of an undesired enantiomer can have significantly different pharmacological or toxicological effects. This document outlines and compares three primary methods: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, providing experimental protocols and data to support their application.
At a Glance: Comparison of Analytical Methods
| Method | Principle | Sample Preparation | Typical Analysis Time | Advantages | Limitations |
| Chiral HPLC | Direct separation of enantiomers on a chiral stationary phase (CSP). | Dissolution in a suitable mobile phase. | 15-30 minutes | High accuracy and precision, direct analysis, well-established for a wide range of compounds. | Method development can be time-consuming, requires specific chiral columns. |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. | Direct injection if sufficiently volatile; may require derivatization to increase volatility. | 20-40 minutes | High resolution, suitable for volatile and semi-volatile compounds. | Limited to thermally stable compounds, potential for racemization at high temperatures. |
| NMR Spectroscopy | Formation of diastereomers with a chiral auxiliary (derivatizing or solvating agent) leading to distinct NMR signals. | Reaction with a chiral derivatizing agent or dissolution with a chiral solvating agent. | 5-15 minutes per sample | Rapid analysis, provides structural information, no separation required. | Lower sensitivity and accuracy compared to chromatographic methods, may require derivatization. |
In-Depth Analysis and Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the direct separation and quantification of enantiomers. The separation is achieved through differential interactions between the enantiomers and a chiral stationary phase (CSP).
Experimental Protocol:
A validated method for a similar chiral compound suggests the following starting conditions for method development for 1-phenylethyl isothiocyanate:
-
Column: A polysaccharide-based chiral stationary phase, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate), is a common first choice for screening.
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol) is typically used in normal-phase mode. A common starting point is a 90:10 (v/v) mixture of hexane and isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.
Expected Data:
A successful separation would yield a chromatogram with two well-resolved peaks corresponding to the (S) and (R) enantiomers. The enantiomeric excess (% ee) can be calculated using the following formula:
% ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds like 1-phenylethyl isothiocyanate, chiral GC offers excellent resolution. The separation mechanism is analogous to chiral HPLC, relying on a chiral stationary phase.
Experimental Protocol:
Based on a method for a structurally related compound, the following conditions can be adapted:
-
Column: A cyclodextrin-based chiral capillary column, such as one coated with a derivative of beta-cyclodextrin.
-
Carrier Gas: Helium or Hydrogen.
-
Injection: Split injection is commonly used to avoid column overload.
-
Oven Temperature Program: An initial temperature of around 100°C, held for a few minutes, followed by a slow ramp (e.g., 2-5°C/min) to a final temperature of approximately 180°C.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Sample Preparation: The sample is typically dissolved in a volatile organic solvent like dichloromethane or hexane before injection.
Expected Data:
The resulting chromatogram will show two separated peaks for the (S) and (R) enantiomers. The integration of these peaks allows for the calculation of the enantiomeric excess, similar to the HPLC method. The high efficiency of capillary GC columns often leads to baseline separation of the enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a rapid method for determining enantiomeric purity without the need for chromatographic separation. This is achieved by converting the enantiomers into diastereomers in situ, which exhibit distinct signals in the NMR spectrum. This can be done using either a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).
a) Using a Chiral Derivatizing Agent (CDA):
The isothiocyanate group can react with a chiral alcohol or amine to form diastereomeric thiocarbamates or thioureas, respectively.
Experimental Protocol:
-
Dissolve a known amount of the (S)-1-phenylethyl isothiocyanate sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Add a slight excess (e.g., 1.1 equivalents) of a chiral derivatizing agent, such as (R)-(-)-2-amino-1-propanol.
-
Allow the reaction to proceed to completion at room temperature.
-
Acquire the ¹H NMR spectrum of the resulting diastereomeric mixture.
Expected Data:
In the ¹H NMR spectrum, specific protons in the newly formed diastereomers will have different chemical shifts. For example, the methyl or methine protons adjacent to the stereocenter of the original isothiocyanate may appear as two distinct signals or sets of signals. The integration of these signals allows for the determination of the diastereomeric ratio, which directly corresponds to the enantiomeric ratio of the starting material.
b) Using a Chiral Solvating Agent (CSA):
A CSA forms transient, non-covalent diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.
Experimental Protocol:
-
Dissolve the (S)-1-phenylethyl isothiocyanate sample in a deuterated solvent.
-
Add a molar equivalent of a suitable chiral solvating agent, such as (R)-(+)-1,1'-Bi-2-naphthol (BINOL).
-
Acquire the ¹H NMR spectrum.
Expected Data:
The interaction with the CSA will induce small chemical shift differences for certain protons of the two enantiomers. These differences are often observed for protons close to the chiral center. The ratio of the integrated areas of the resolved signals provides the enantiomeric ratio.
Visualizing the Workflow
To illustrate the decision-making process and experimental flow for determining the enantiomeric purity of (S)-1-phenylethyl isothiocyanate, the following diagrams are provided.
A Comparative Guide to the Electrophilicity of (1-Isothiocyanatoethyl)benzene and Benzyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electrophilic character of (1-isothiocyanatoethyl)benzene and benzyl isothiocyanate. The electrophilicity of isothiocyanates is a critical parameter in their biological activity and their utility as covalent binders in drug development, influencing their reactivity towards nucleophilic residues in proteins and other biomolecules.
Executive Summary
Molecular Structure and Theoretical Comparison
The electrophilicity of the isothiocyanate group (-N=C=S) is centered on the carbon atom, which is susceptible to nucleophilic attack. The reactivity of this carbon is modulated by the electronic and steric nature of the substituent attached to the nitrogen atom.
| Compound | Structure | Analysis of Electrophilicity |
| This compound | ![]() | The isothiocyanate group is attached to a secondary benzylic carbon. The presence of the additional methyl group, compared to benzyl isothiocyanate, has two key effects. Electronically , the methyl group is weakly electron-donating through induction, which would slightly decrease the electrophilicity of the isothiocyanate carbon. However, the secondary benzylic carbocation that can be formed as a transient species is more stable than a primary benzylic carbocation. This increased stability of the carbocation-like transition state enhances the reactivity. Sterically , the methyl group introduces slightly more steric hindrance around the reactive center compared to the methylene group in benzyl isothiocyanate. |
| Benzyl Isothiocyanate | ![]() | The isothiocyanate group is attached to a primary benzylic carbon. The phenyl group is electron-withdrawing via induction, which enhances the electrophilicity of the isothiocyanate carbon. The primary benzylic position offers less steric hindrance to an incoming nucleophile compared to the secondary position in this compound. |
Prediction: The greater stability of the secondary benzylic carbocation-like transition state in the reaction of this compound is the dominant factor. This stabilization of the transition state lowers the activation energy of the reaction, making it kinetically more favorable. Therefore, this compound is expected to be the more potent electrophile.
Experimental Protocol for a Comparative Kinetic Study
To empirically validate the predicted difference in electrophilicity, a comparative kinetic study can be performed by monitoring the reaction of each isothiocyanate with a model nucleophile, such as an amine or a thiol, using UV-Vis spectrophotometry or HPLC.
Objective:
To determine the second-order rate constants for the reaction of this compound and benzyl isothiocyanate with a model nucleophile (e.g., n-butylamine).
Materials:
-
This compound
-
Benzyl isothiocyanate
-
n-Butylamine
-
Acetonitrile (HPLC grade)
-
Phosphate buffered saline (PBS), pH 7.4
-
UV-Vis Spectrophotometer or HPLC with a UV detector
-
Thermostatted cuvette holder or column oven
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 10 mM stock solutions of this compound and benzyl isothiocyanate in acetonitrile.
-
Prepare a 100 mM stock solution of n-butylamine in acetonitrile.
-
-
Kinetic Measurement by UV-Vis Spectrophotometry:
-
Set the spectrophotometer to a wavelength where the product of the reaction (a thiourea) absorbs, and the reactants have minimal absorbance. This will require an initial spectral scan of the reactants and the product.
-
In a quartz cuvette, place a solution of n-butylamine in PBS buffer at a known concentration (e.g., 10 mM).
-
Initiate the reaction by adding a small volume of the isothiocyanate stock solution to achieve a final concentration significantly lower than the amine (e.g., 0.1 mM) to ensure pseudo-first-order conditions.
-
Immediately start recording the absorbance at the chosen wavelength over time.
-
Repeat the experiment for both isothiocyanates at various concentrations of the amine.
-
-
Kinetic Measurement by HPLC:
-
Set up an HPLC system with a C18 column.
-
The mobile phase can be a gradient of acetonitrile and water.
-
Monitor the reaction by taking aliquots from a reaction mixture containing known concentrations of the isothiocyanate and n-butylamine at specific time intervals.
-
Quench the reaction in the aliquots (e.g., by acidification).
-
Inject the quenched samples into the HPLC and monitor the disappearance of the isothiocyanate peak or the appearance of the product peak.
-
Data Analysis:
-
For the UV-Vis method under pseudo-first-order conditions, the natural logarithm of the change in absorbance versus time will yield a straight line with a slope equal to the pseudo-first-order rate constant (k').
-
The second-order rate constant (k) can be determined by plotting k' against the concentration of the amine. The slope of this line will be the second-order rate constant.
-
For the HPLC method, the rate of disappearance of the isothiocyanate can be plotted against time to determine the rate constant.
Logical Framework for Electrophilicity Comparison
The following diagram illustrates the key factors influencing the electrophilicity of the two compounds.
Caption: Factors influencing the electrophilicity of the two isothiocyanates.
Conclusion
The structural analysis strongly suggests that this compound is a more potent electrophile than benzyl isothiocyanate due to the stabilizing effect of the additional methyl group on the benzylic carbon in the transition state of nucleophilic attack. This increased reactivity can have significant implications for its biological activity and its application in the design of covalent inhibitors. Experimental verification through kinetic studies as outlined is recommended to quantify this difference in reactivity.
Unraveling the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of Phenylethyl Isothiocyanate (PEITC) Analogs
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of phenylethyl isothiocyanate (PEITC) analogs, detailing their structure-activity relationships (SAR) in the context of anticancer activity. This document summarizes key quantitative data, outlines experimental protocols, and visualizes critical signaling pathways to offer a clear perspective on the therapeutic potential of these compounds.
Phenylethyl isothiocyanate (PEITC), a naturally occurring isothiocyanate found in cruciferous vegetables, has garnered significant attention for its chemopreventive and therapeutic effects against various cancers.[1] Its mechanism of action is multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key cellular signaling pathways.[2][3] This has spurred research into the synthesis and evaluation of PEITC analogs to identify compounds with enhanced potency and improved pharmacological profiles. This guide delves into the SAR of these analogs, providing a comparative analysis of their biological activities based on available experimental data.
Comparative Anticancer Activity of PEITC Analogs
The anticancer efficacy of PEITC analogs is significantly influenced by their structural modifications, primarily concerning the length of the alkyl chain connecting the phenyl and isothiocyanate groups, as well as substitutions on the aromatic ring. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various PEITC analogs against a panel of human cancer cell lines, offering a quantitative comparison of their cytotoxic potential.
| Compound/Analog | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Phenylethyl Isothiocyanate (PEITC) | Phenyl-(CH2)2-NCS | Ovarian (OVCAR-3) | 23.2 | [3] |
| Pancreatic (MIAPaca2) | ~7 | [4] | ||
| Breast (MCF-7) | 10.6 | [5] | ||
| Breast (MDA-MB-231) | 7.2 | [5] | ||
| Prostate (PC-3) | Not specified | [6] | ||
| Glioblastoma (T98G) | Not specified | [6] | ||
| Colon (Caco-2) | Not specified | [6] | ||
| Benzyl Isothiocyanate (BITC) | Phenyl-CH2-NCS | Ovarian (OVCAR-3) | Not specified | |
| 4-Phenylbutyl Isothiocyanate (PBITC) | Phenyl-(CH2)4-NCS | Lung (inhibition of NNK-induced tumorigenesis) | More potent than PEITC | [7] |
| 6-Phenylhexyl Isothiocyanate (PHITC) | Phenyl-(CH2)6-NCS | Lung (inhibition of NNK-induced tumorigenesis) | More potent than PEITC | [7] |
| 8-Phenyloctyl Isothiocyanate | Phenyl-(CH2)8-NCS | Lung (inhibition of NNK-induced tumorigenesis) | Stronger inhibitor than PHITC at 0.2 µmol | [2] |
| 10-Phenyldecyl Isothiocyanate | Phenyl-(CH2)10-NCS | Lung (inhibition of NNK-induced tumorigenesis) | Stronger inhibitor than PHITC at 0.2 µmol | [2] |
| 1,4-diisothiocyanato butane | SCN-(CH2)4-NCS | Colon (LoVo) | 0.68 ± 0.09 | [8] |
| Ovarian (A2780) | 0.32 ± 0.07 | [8] | ||
| Leukemia (MV-4-11) | 0.22 ± 0.05 | [8] | ||
| Histiocytic Lymphoma (U-937) | 0.72 ± 0.06 | [8] | ||
| 3,4-dimethoxybenzyl isothiocyanate | (CH3O)2-Phenyl-CH2-NCS | Not specified | Highly active tubulin polymerization inhibitor | [8] |
Key Observations from SAR Studies:
-
Alkyl Chain Length: Increasing the length of the alkyl chain between the phenyl ring and the isothiocyanate group generally enhances anticancer activity. For instance, 4-phenylbutyl isothiocyanate (PBITC) and 6-phenylhexyl isothiocyanate (PHITC) demonstrated greater inhibition of lung tumorigenesis compared to PEITC.[7] Further extending the chain to eight or ten carbons (8-phenyloctyl and 10-phenyldecyl isothiocyanates) resulted in even stronger inhibitory effects at certain doses.[2]
-
Isoselenocyanate Analogs: The isosteric replacement of the sulfur atom in the isothiocyanate group with a selenium atom to form isoselenocyanates (ISCs) has been shown to significantly improve antitumor activity. ISC compounds generally exhibit lower IC50 values compared to their corresponding ITC analogs.[6]
-
Aromatic Ring Substitutions: Modifications to the phenyl ring can also modulate activity. For example, the presence of two methoxy groups on the benzyl ring, as in 3,4-dimethoxybenzyl isothiocyanate, results in a highly active tubulin polymerization inhibitor.[8]
-
Diisothiocyanates: Aliphatic diisothiocyanates, such as 1,4-diisothiocyanato butane, have demonstrated potent antiproliferative activity across various cancer cell lines, often exceeding that of natural isothiocyanates.[8]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for the key experiments cited in the SAR studies of PEITC analogs.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the PEITC analogs. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.[9]
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This technique is employed to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with PEITC analogs at the desired concentrations for a specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A is included to prevent the staining of RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content of the cells.
-
Data Analysis: The data is typically displayed as a histogram of cell count versus fluorescence intensity. Software analysis is used to quantify the percentage of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.[1][10][11]
Apoptosis Analysis (Western Blotting for Apoptosis Markers)
Western blotting is used to detect the expression levels of key proteins involved in the apoptotic cascade.
Procedure:
-
Protein Extraction: Following treatment with PEITC analogs, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis-related proteins such as cleaved caspases (e.g., cleaved caspase-3, -8, -9), PARP, and members of the Bcl-2 family (e.g., Bax, Bcl-2).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.
-
Data Analysis: The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.[12][13][14]
Visualization of Key Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for the in vitro evaluation of PEITC analogs.
References
- 1. PEITC Induces G1 Cell Cycle Arrest on HT-29 Cells Through the Activation of p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phenethyl isothiocyanate (PEITC) inhibits growth of ovarian cancer cells by inducing apoptosis: role of caspase and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Structure-activity relationships of isothiocyanates as mechanism-based inhibitors of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone-induced lung tumorigenesis in A/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of arylalkyl isothiocyanates for the inhibition of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone metabolism and the modulation of xenobiotic-metabolizing enzymes in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. Quantitative chemical proteomics reveals that phenethyl isothiocyanate covalently targets BID to promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptosis western blot guide | Abcam [abcam.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Comparative Analysis of Isothiocyanate Reaction Kinetics for Researchers and Drug Development Professionals
An objective guide to the reaction kinetics of various isothiocyanate compounds, supported by experimental data, for researchers, scientists, and drug development professionals.
Isothiocyanates (ITCs) are a class of naturally occurring compounds found in cruciferous vegetables that have garnered significant attention for their potential chemopreventive and therapeutic properties. Their biological activity is largely attributed to their ability to react with nucleophilic functional groups on cellular macromolecules, most notably the thiol groups of cysteine residues in proteins. This guide provides a comparative analysis of the reaction kinetics of different isothiocyanate compounds, offering valuable insights for researchers in drug development and related fields.
Comparative Reaction Kinetics with Glutathione
The reaction of isothiocyanates with glutathione (GSH), a major intracellular antioxidant, is a critical determinant of their bioavailability and cellular activity. The non-enzymatic second-order rate constants for the reaction of several common isothiocyanates with glutathione provide a basis for comparing their intrinsic reactivity.
| Isothiocyanate | Structure | Second-Order Rate Constant (M⁻¹s⁻¹) |
| Allyl Isothiocyanate (AITC) | CH₂=CHCH₂NCS | 0.23 |
| Benzyl Isothiocyanate (BITC) | C₆H₅CH₂NCS | 1.10 |
| Phenethyl Isothiocyanate (PEITC) | C₆H₅CH₂CH₂NCS | 0.45 |
| Sulforaphane (SFN) | CH₃SO(CH₂)₄NCS | 0.13 |
Table 1: Non-enzymatic second-order rate constants for the reaction of isothiocyanates with glutathione. The data indicates that benzyl isothiocyanate exhibits the highest reactivity towards glutathione, followed by phenethyl isothiocyanate, allyl isothiocyanate, and sulforaphane[1]. The structural differences among these compounds, such as the presence of an aromatic ring and the length of the alkyl chain, influence their electrophilicity and, consequently, their reaction rates[1].
Factors Influencing Reaction Kinetics
The kinetics of isothiocyanate reactions are influenced by several factors, including the structure of the isothiocyanate, the nature of the nucleophile, and the reaction conditions.
-
Structure of the Isothiocyanate: The electrophilicity of the central carbon atom in the -N=C=S group is a key determinant of reactivity. Electron-withdrawing groups attached to the nitrogen atom can increase the electrophilicity and enhance the reaction rate. Conversely, bulky substituents near the reactive center can introduce steric hindrance, slowing down the reaction.
-
Nature of the Nucleophile: The nucleophilicity of the reacting species plays a crucial role. Thiols, such as the cysteine residues in proteins and glutathione, are potent nucleophiles that readily react with isothiocyanates at physiological pH. The pKa of the nucleophilic group is also important; for instance, the reaction rate with amino acids is dependent on the pKa of the amino group.
-
pH of the Reaction Medium: The pH of the environment significantly impacts the reaction, as it determines the protonation state of the nucleophile. Reactions with thiols are generally favored at a pH range of 6-8, while reactions with amines are more favorable under more alkaline conditions (pH 9-11).
Experimental Protocols
The study of isothiocyanate reaction kinetics typically involves monitoring the disappearance of the isothiocyanate or the formation of the product over time. Common analytical techniques employed for this purpose include High-Performance Liquid Chromatography (HPLC) and UV-Vis spectrophotometry.
General Experimental Workflow for Kinetic Analysis
Caption: A generalized workflow for studying the reaction kinetics of isothiocyanates.
HPLC Method for Kinetic Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV detection at a wavelength where the isothiocyanate or its conjugate absorbs, for example, around 254 nm.
-
Procedure:
-
Initiate the reaction by mixing the isothiocyanate and the nucleophile in a buffered solution at a controlled temperature.
-
At specific time intervals, withdraw an aliquot of the reaction mixture.
-
Quench the reaction, for example, by adding an acid.
-
Inject the quenched sample into the HPLC system.
-
Monitor the peak areas of the isothiocyanate and/or the product to determine their concentrations over time.
-
Use the concentration versus time data to calculate the rate constant.
-
UV-Vis Spectrophotometric Method
-
Instrumentation: A UV-Vis spectrophotometer capable of kinetic measurements.
-
Wavelength: Monitor the reaction at a wavelength where there is a significant change in absorbance as the reaction progresses. For example, the formation of dithiocarbamates from the reaction of isothiocyanates with thiols can be monitored around 270-280 nm.
-
Procedure:
-
Place the nucleophile solution in a cuvette inside the spectrophotometer.
-
Initiate the reaction by adding the isothiocyanate solution and mixing quickly.
-
Record the absorbance at the chosen wavelength over time.
-
Use the absorbance versus time data to determine the reaction rate.
-
Biological Relevance: The Keap1-Nrf2 Signaling Pathway
A primary mechanism by which isothiocyanates exert their protective effects is through the activation of the Keap1-Nrf2 signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Keap1, which facilitates its degradation. Isothiocyanates, being electrophiles, can react with specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and allowing Nrf2 to translocate to the nucleus and activate the transcription of its target genes.
Caption: Activation of the Keap1-Nrf2 pathway by isothiocyanates.
References
Validating the Mechanism of Nucleophilic Attack on the Isothiocyanate Group: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the nucleophilic attack on the isothiocyanate group (-N=C=S) by various nucleophiles, offering experimental data and detailed protocols to validate the underlying mechanisms. The high electrophilicity of the central carbon atom in the isothiocyanate moiety makes it a versatile functional group for bioconjugation, labeling, and the synthesis of various heterocyclic compounds. Understanding the kinetics and mechanism of its reaction with different nucleophiles is crucial for optimizing these applications.
Mechanism of Nucleophilic Attack
The generally accepted mechanism for the nucleophilic attack on an isothiocyanate involves the addition of a nucleophile (Nu) to the electrophilic carbon atom of the -N=C=S group. This proceeds through a tetrahedral intermediate, which then rearranges to form a stable addition product. The reactivity of the isothiocyanate is influenced by the nature of the 'R' group, with electron-withdrawing groups increasing the electrophilicity of the central carbon.
The reaction can be generalized as follows:
Comparative Analysis of Nucleophilic Reactivity
The rate of nucleophilic attack on the isothiocyanate group is highly dependent on the nature of the nucleophile. Generally, thiols are more reactive than amines, which are, in turn, more reactive than alcohols. This trend is influenced by factors such as the nucleophilicity and pKa of the attacking species.
Quantitative Comparison of Reaction Rates
The following table summarizes the second-order rate constants for the reaction of phenyl isothiocyanate with various nucleophiles. It is important to note that reaction conditions such as solvent and temperature significantly impact these rates. The data presented here is compiled from various sources and normalized where possible to provide a comparative overview.
| Nucleophile | Chemical Formula | Class | Rate Constant (k) at 25°C [M⁻¹s⁻¹] | Reference Conditions |
| n-Butylamine | CH₃(CH₂)₃NH₂ | Primary Amine | ~ 1.5 x 10⁻¹ | Dioxane |
| n-Butanethiol | CH₃(CH₂)₃SH | Thiol | ~ 3.0 x 10⁻³ | Dioxane, catalyzed by triethylamine |
| n-Butanol | CH₃(CH₂)₃OH | Alcohol | Very slow, requires catalyst and/or heat | - |
| 1-Octanol | CH₃(CH₂)₇OH | Alcohol | 1.35 x 10⁻⁵ (at 120°C) | o-dichlorobenzene |
Note: The reaction with alcohols is generally very slow at room temperature and often requires elevated temperatures or catalysis to proceed at an appreciable rate. The provided rate constant for 1-octanol is at 120°C and serves to illustrate the significantly lower reactivity compared to amines and thiols at ambient temperatures.
Comparison with Alternative Electrophilic Groups
The isothiocyanate group is often compared to other electrophilic functional groups used in bioconjugation and synthesis. The most common alternatives are isocyanates (-N=C=O).
| Electrophilic Group | General Structure | Relative Reactivity with Amines | Relative Reactivity with Thiols | Relative Reactivity with Alcohols | Key Product |
| Isothiocyanate | R-N=C=S | High | Very High | Low (requires catalysis/heat) | Thiourea |
| Isocyanate | R-N=C=O | Very High | High | Moderate (often requires catalysis) | Urea |
Isocyanates are generally more reactive than isothiocyanates towards nucleophiles. This is attributed to the higher electronegativity of the oxygen atom compared to the sulfur atom, which makes the carbonyl carbon more electrophilic.
Experimental Protocols
Kinetic Analysis of Nucleophilic Attack on Phenyl Isothiocyanate using UV-Vis Spectroscopy
This protocol describes a method to determine the second-order rate constant for the reaction of phenyl isothiocyanate with a nucleophile (e.g., n-butylamine) by monitoring the change in absorbance over time.
Materials:
-
Phenyl isothiocyanate (PITC)
-
n-Butylamine
-
Dioxane (spectroscopic grade)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of phenyl isothiocyanate in dioxane (e.g., 10 mM).
-
Prepare a series of stock solutions of n-butylamine in dioxane with varying concentrations (e.g., 100 mM, 200 mM, 300 mM).
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to scan a wavelength range of 200-400 nm to determine the λ_max_ of phenyl isothiocyanate and the reaction product (a thiourea derivative). Phenyl isothiocyanate typically has a characteristic absorption band around 270-280 nm.
-
Set the spectrophotometer to monitor the absorbance at the λ_max_ of phenyl isothiocyanate.
-
Equilibrate the cuvette holder to the desired temperature (e.g., 25°C).
-
-
Kinetic Run:
-
Pipette a known volume of the phenyl isothiocyanate stock solution into a quartz cuvette containing a stir bar and dilute with dioxane to a final volume just under the desired final volume.
-
Initiate the reaction by adding a small, known volume of the n-butylamine stock solution to the cuvette, bringing the total volume to the final desired volume. Ensure rapid mixing.
-
Immediately start recording the absorbance at the chosen wavelength as a function of time. Continue recording until the reaction is complete (i.e., the absorbance becomes constant).
-
-
Data Analysis:
-
Under pseudo-first-order conditions (i.e., [n-butylamine] >> [phenyl isothiocyanate]), the natural logarithm of the absorbance (or absorbance minus the final absorbance) versus time will yield a straight line.
-
The slope of this line is the pseudo-first-order rate constant, k'.
-
Repeat the experiment with different concentrations of n-butylamine.
-
Plot k' versus the concentration of n-butylamine. The slope of this second plot will be the second-order rate constant, k.
-
Visualizations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic properties of (1-Isothiocyanatoethyl)benzene and structurally related isothiocyanates, namely phenethyl isothiocyanate (PEITC), benzyl isothiocyanate (BITC), and sulforaphane (SFN). Isothiocyanates, a class of naturally occurring compounds found in cruciferous vegetables, have garnered significant interest in the scientific community for their potential as cancer chemopreventive and therapeutic agents. Their cytotoxic effects are primarily attributed to the induction of apoptosis, generation of reactive oxygen species (ROS), and modulation of various signaling pathways within cancer cells.
Quantitative Cytotoxicity Data
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Phenethyl Isothiocyanate (PEITC) | OVCAR-3 | Ovarian Cancer | 23.2 | [1] |
| KKU-M214 | Cholangiocarcinoma | 2.99 (24h), 3.25 (48h) | ||
| DU 145 | Prostate Cancer | ~10 (48h) | [2] | |
| CaSki | Cervical Cancer | Inhibition at 5-30 µM | [3][4] | |
| Benzyl Isothiocyanate (BITC) | SKM-1 | Acute Myeloid Leukemia | 4.0 - 5.0 | [5] |
| SCC9 | Oral Squamous Cell Carcinoma | EC50: 1.8 - 17 | ||
| L-1210 | Murine Leukemia | 0.86 - 9.4 | [6] | |
| Sulforaphane (SFN) | MDA MB 231 | Breast Cancer | 21 | |
| H460 | Non-small cell lung cancer | 12 | [4] | |
| H1299 | Non-small cell lung cancer | 8 | [4] | |
| A549 | Non-small cell lung cancer | 10 | [4] | |
| BGC-823 | Gastric Cancer | 14.4 | ||
| MGC-803 | Gastric Cancer | 18.7 | ||
| MCF-7 | Breast Cancer | 12.5 (24h), 7.5 (48h) | [7] | |
| This compound | - | - | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are outlines of standard experimental protocols used to assess the cytotoxicity of isothiocyanates.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the isothiocyanate compounds for specific time points (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of isothiocyanates for a specified duration.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Reactive Oxygen Species (ROS) Detection
Cellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCF-DA).
-
Cell Loading: Incubate cells with DCF-DA solution.
-
Compound Treatment: Treat the cells with the isothiocyanate compounds.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.
Western Blot Analysis for Caspase Activation and MAPK Signaling
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse the treated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., cleaved caspase-3, phosphorylated JNK, p38, ERK).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Signaling Pathways and Mechanisms of Action
Isothiocyanates exert their cytotoxic effects through the modulation of multiple signaling pathways, primarily leading to apoptosis. The generation of reactive oxygen species (ROS) is a common upstream event that can trigger these pathways.
Caption: Isothiocyanate-induced apoptotic signaling pathway.
The diagram above illustrates a simplified, common pathway initiated by isothiocyanates. These compounds can induce the production of ROS, which in turn activates the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including JNK, p38, and ERK pathways. Both ROS and activated MAPKs can lead to mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential and the release of cytochrome c. This triggers the activation of caspase-9, an initiator caspase, which subsequently activates the executioner caspase-3, ultimately leading to the programmed cell death of the cancer cell.
References
- 1. Phenethyl isothiocyanate (PEITC) inhibits growth of ovarian cancer cells by inducing apoptosis: role of caspase and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]
- 5. Phenylethyl Isothiocyanate: A Bioactive Agent for Gastrointestinal Health [mdpi.com]
- 6. In vitro and in vivo antitumor activity of benzyl isothiocyanate: a natural product from Tropaeolum majus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of (1-Isothiocyanatoethyl)benzene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment. This guide provides essential safety and logistical information for the proper disposal of (1-Isothiocyanatoethyl)benzene, a reactive organic compound. Adherence to these procedures is critical for minimizing risks and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance with multiple risk factors. It is a flammable liquid and vapor, toxic if swallowed, causes skin irritation, and may provoke an allergic skin reaction. Furthermore, it is very toxic to aquatic life.[1] Therefore, stringent safety measures must be implemented during its handling and the initial stages of the disposal process.
Personal Protective Equipment (PPE): When handling this compound, personnel must wear appropriate PPE, including:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A protective suit or lab coat.
-
Respiratory Protection: Use in a well-ventilated area, such as a fume hood, is mandatory. If ventilation is inadequate, a NIOSH/MSHA-approved respirator should be used.[1]
Quantitative Data Summary
For quick reference, the key quantitative data for this compound and its close analog, phenylethyl isothiocyanate, are summarized in the table below.
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | CymitQuimica |
| Odor | Pungent | CymitQuimica |
| Molecular Formula | C₉H₉NS | [2] |
| Molecular Weight | 163.24 g/mol | [2] |
| Boiling Point | 100 °C / 212 °F | [1] |
| Flash Point | >230 °F | Synerzine |
| Solubility | Soluble in organic solvents, limited in water | CymitQuimica |
Spill Management and Cleanup
In the event of a spill, immediate action is necessary to contain the substance and prevent its spread.
For minor spills:
-
Eliminate all ignition sources from the area.[3]
-
Ensure adequate ventilation.
-
Absorb the spill using an inert material such as sand, earth, or vermiculite.[3][4]
-
Collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[1][3]
For major spills:
-
Evacuate all personnel from the affected area and move upwind.[3]
-
Alert emergency responders, providing them with the location and nature of the hazard.[3]
-
Prevent the spillage from entering drains or waterways.[3]
Disposal Workflow
The proper disposal of this compound follows a structured workflow to ensure safety and environmental protection at each step. The primary and universally recommended method of disposal is through an approved hazardous waste disposal facility.
Detailed Disposal Procedures
Step 1: Waste Collection and Storage
-
Collect waste this compound in its original container or a designated, compatible, and properly labeled hazardous waste container.
-
Containers must be kept tightly closed and stored in a cool, dry, and well-ventilated area.[3]
-
Store the waste away from incompatible materials, particularly oxidizing agents, acids, and bases.[3]
Step 2: Chemical Neutralization (Use with Caution)
While the primary recommendation is disposal via a licensed contractor, small quantities of isothiocyanates can sometimes be deactivated in the laboratory prior to disposal. This should only be performed by trained personnel with a thorough understanding of the chemical reactions involved.
Important Note: The reaction of isothiocyanates with certain reagents, such as bleach (sodium hypochlorite), can produce highly toxic gases like hydrogen cyanide. This method is not recommended for disposal.
A generally safer, though not universally validated for all isothiocyanates, approach involves hydrolysis. Isothiocyanates are susceptible to hydrolysis, which can be accelerated under basic conditions. A potential, but to be used with extreme caution and on a small scale, procedure is as follows:
-
In a fume hood, cautiously add the this compound waste to a stirred, cooled solution of sodium hydroxide (e.g., 2M). The reaction can be exothermic.
-
Allow the mixture to stir at room temperature for several hours to ensure complete hydrolysis.
-
Neutralize the resulting solution with a suitable acid (e.g., hydrochloric acid) to a pH between 6 and 8.
-
The final neutralized solution may still be considered hazardous waste depending on local regulations and the presence of other contaminants. It should be collected and disposed of through the institution's hazardous waste program.
Step 3: Professional Disposal
The most reliable and recommended method for the disposal of this compound is to engage a licensed and approved hazardous waste disposal company.
-
Ensure that the waste is properly packaged and labeled according to all local, state, and federal regulations.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for the chemical.
-
The final disposal will likely involve incineration at a permitted hazardous waste facility.[3]
By following these detailed procedures, laboratory professionals can ensure the safe and responsible management of this compound waste, protecting both personnel and the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


